molecular formula C12H17NO3 B3029279 Ethyl 2-((4-methoxybenzyl)amino)acetate CAS No. 60857-16-1

Ethyl 2-((4-methoxybenzyl)amino)acetate

Cat. No.: B3029279
CAS No.: 60857-16-1
M. Wt: 223.27 g/mol
InChI Key: WQXUIGPEUIVGKQ-UHFFFAOYSA-N
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Description

Ethyl 2-((4-methoxybenzyl)amino)acetate is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-16-12(14)9-13-8-10-4-6-11(15-2)7-5-10/h4-7,13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXUIGPEUIVGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471373
Record name Ethyl N-[(4-methoxyphenyl)methyl]glycinate
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Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60857-16-1
Record name N-[(4-Methoxyphenyl)methyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60857-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-[(4-methoxyphenyl)methyl]glycinate
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URL https://comptox.epa.gov/dashboard/DTXSID60471373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 2-((4-methoxybenzyl)amino)acetate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-((4-methoxybenzyl)amino)acetate: Properties, Synthesis, and Applications

Introduction

This compound, also known as N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, is a secondary amine and ester derivative that serves as a versatile intermediate in modern organic synthesis.[1] With a molecular structure incorporating a nucleophilic secondary amine, a readily transformable ethyl ester, and the synthetically useful 4-methoxybenzyl (PMB) group, this compound is a valuable building block for constructing more complex molecular architectures. Its utility is particularly pronounced in medicinal chemistry and drug development, where it acts as a precursor for compounds with potential therapeutic activities, including those targeting neurological and cardiovascular disorders.[2] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis protocols, reactivity, and applications for researchers and scientists in the field.

Physicochemical and Computational Properties

A foundational understanding of a molecule begins with its core physical and computed properties. These data are critical for predicting its behavior in various solvents, its potential for membrane permeability (LogP), and its general stability and handling requirements.

PropertyValueReference
CAS Number 60857-16-1[1][3][4]
Molecular Formula C₁₂H₁₇NO₃[1]
Molecular Weight 223.27 g/mol [1][5]
Appearance Colorless to light yellow liquid or solid[6]
Boiling Point (Predicted) 320.3 ± 27.0 °C[6]
Density (Predicted) 1.073 ± 0.06 g/cm³[6]
pKa (Predicted) 7.23 ± 0.20[4][6]
LogP (Predicted) 1.3479[1]
Topological Polar Surface Area (TPSA) 47.56 Ų[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 6[1]
SMILES O=C(OCC)CNCC1=CC=C(OC)C=C1[1]
InChI Key WQXUIGPEUIVGKQ-UHFFFAOYSA-N[]

Spectroscopic Profile

Structural elucidation and confirmation are paramount in chemical synthesis. The following spectroscopic data are characteristic of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides a definitive fingerprint for the molecule. A typical spectrum in CDCl₃ confirms the presence and connectivity of all proton environments.[3]

  • δ 7.19 (d, J = 8.3 Hz, 2H, Ar-H) : Two aromatic protons ortho to the methoxy group.

  • δ 6.80 (d, J = 8.3 Hz, 2H, Ar-H) : Two aromatic protons meta to the methoxy group.

  • δ 4.13 (q, J = 7.1 Hz, 2H, -CH₂CH₃) : The methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.

  • δ 3.72 (s, 3H, CH₃O-) : The singlet corresponding to the three protons of the methoxy group.

  • δ 3.68 (s, 2H, -CH₂-) : The benzylic methylene protons.

  • δ 3.33 (s, 2H, -CH₂-) : The methylene protons adjacent to the nitrogen and carbonyl group.

  • δ 1.87 (s, 1H, -NH-) : A broad singlet for the secondary amine proton.

  • δ 1.21 (t, J = 7.1 Hz, 3H, -CH₂CH₃) : The methyl protons of the ethyl ester, split into a triplet.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure, the expected ¹³C NMR signals would include:

  • ~172 ppm : Carbonyl carbon of the ester.

  • ~159 ppm : Aromatic carbon attached to the methoxy group.

  • ~130-131 ppm : Quaternary aromatic carbon and the two ortho aromatic carbons.

  • ~114 ppm : The two meta aromatic carbons.

  • ~61 ppm : Methylene carbon of the ethyl ester (-OCH₂CH₃).

  • ~55 ppm : Methoxy carbon (-OCH₃).

  • ~53 ppm : Benzylic methylene carbon.

  • ~50 ppm : Methylene carbon alpha to the carbonyl group.

  • ~14 ppm : Methyl carbon of the ethyl ester (-OCH₂CH₃).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • ~3300-3400 cm⁻¹ (N-H stretch) : A moderate, sharp peak indicative of the secondary amine.

  • ~2850-3000 cm⁻¹ (C-H stretch) : Signals from aliphatic and aromatic C-H bonds.

  • ~1735 cm⁻¹ (C=O stretch) : A strong, sharp peak characteristic of the ester carbonyl group.

  • ~1610, 1510 cm⁻¹ (C=C stretch) : Absorptions from the aromatic ring.

  • ~1245 cm⁻¹ (C-O stretch) : Asymmetric stretching of the aryl ether.

  • ~1175 cm⁻¹ (C-O stretch) : Stretching of the ester C-O bond.

Synthesis Methodologies

The synthesis of this compound is typically achieved via two robust and reliable methods: direct N-alkylation or reductive amination. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Direct N-Alkylation

This classical approach involves the nucleophilic substitution of a halide by an amine (Sₙ2 reaction). It is a straightforward method when the requisite amine and alkyl halide are commercially available.[6] The reaction of 4-methoxybenzylamine with ethyl bromoacetate or chloroacetate proceeds efficiently.[6][8]

  • Reagents : 4-methoxybenzylamine serves as the nucleophile. Ethyl bromoacetate is often preferred over ethyl chloroacetate as bromide is a better leaving group, potentially leading to faster reaction times or milder conditions.[8][9]

  • Base : A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial.[3][9] Its role is to scavenge the acidic byproduct (HBr or HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine nucleophile. An inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF can also be effective.[8][9]

  • Solvent : A polar aprotic solvent like dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF) is ideal as it can dissolve the reactants without interfering with the Sₙ2 mechanism.[3][9]

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification amine 4-Methoxybenzylamine reaction Combine in DCM at 0°C, stir at room temp for 3h amine->reaction halide Ethyl Bromoacetate halide->reaction base Triethylamine (Base) base->reaction quench Quench with Water reaction->quench extract Separate Organic Layer quench->extract dry Dry (Na₂SO₄) & Evaporate extract->dry purify Column Chromatography (Hexane/Ethyl Acetate) dry->purify product This compound purify->product

Caption: Workflow for Direct N-Alkylation Synthesis.

  • To a solution of 4-methoxybenzylamine (307 mg, 2.2 mmol) and triethylamine (227 mg, 2.2 mmol) in dichloromethane (10 mL), cooled to 0°C in an ice bath, add ethyl bromoacetate (374 mg, 2.2 mmol) dropwise.[3]

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.[3]

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, wash it with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3]

  • Purify the resulting residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to yield the pure product. A reported yield for this method is 42%.[3]

Method 2: Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds, often providing higher yields and cleaner reactions than direct alkylation by avoiding issues of over-alkylation.[10][11] This process involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the target amine.[12][13]

  • Reagents : The reaction can proceed from 4-methoxybenzaldehyde and an amino acid ester like ethyl glycinate.

  • Reducing Agent : The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this transformation.[10][14] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[10][12] This selectivity is key to the success of the one-pot procedure. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used but are more toxic.[10]

  • Catalyst : A catalytic amount of weak acid, such as acetic acid, is often employed to facilitate the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced than the neutral imine.[10][15]

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification aldehyde 4-Methoxybenzaldehyde reaction Combine in DCE, stir at room temp overnight aldehyde->reaction amine_ester Ethyl Glycinate amine_ester->reaction reducer NaBH(OAc)₃ reducer->reaction acid Acetic Acid (cat.) acid->reaction quench Quench with sat. NaHCO₃ reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na₂SO₄) & Evaporate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for Reductive Amination Synthesis.

  • To a stirred solution of 4-methoxybenzaldehyde (115 mmol) and ethyl glycinate hydrochloride (115 mmol) in 1,2-dichloroethane (450 mL), add acetic acid (174 mmol).[14]

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the mixture to 0°C using an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 174 mmol) portion-wise, ensuring the temperature does not rise significantly.[14]

  • Allow the reaction to warm to room temperature and stir overnight.[14]

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to obtain the desired secondary amine.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three key functional components: the secondary amine, the ethyl ester, and the 4-methoxybenzyl (PMB) group.

  • Secondary Amine : The nitrogen atom is nucleophilic and can undergo further N-alkylation or N-acylation to introduce additional substituents, forming tertiary amines or amides, respectively.

  • Ethyl Ester : This group is susceptible to hydrolysis under basic (saponification) or acidic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of another alcohol or be converted to an amide via aminolysis.

  • 4-Methoxybenzyl (PMB) Group : The PMB group is a widely used protecting group for amines.[16] It is stable to a wide range of conditions, including basic hydrolysis and many reducing agents. However, it can be selectively cleaved under oxidative conditions (e.g., using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN)) or with strong acid (e.g., trifluoroacetic acid, TFA), regenerating the primary amine.[16][17] This orthogonality makes it extremely valuable in multi-step syntheses.

G cluster_amine Amine Reactions cluster_ester Ester Reactions cluster_products Products start This compound alkylation N-Alkylation (R-X, Base) start->alkylation R-X acylation N-Acylation (RCOCl, Base) start->acylation RCOCl deprotection PMB Cleavage (DDQ or TFA) start->deprotection Oxid. hydrolysis Hydrolysis (NaOH, H₂O) start->hydrolysis Base aminolysis Aminolysis (R₂NH) start->aminolysis Amine tert_amine Tertiary Amine alkylation->tert_amine amide Amide acylation->amide prim_amine_ester Primary Amine Ester deprotection->prim_amine_ester acid Carboxylic Acid hydrolysis->acid amide_product Amide aminolysis->amide_product

Caption: Key Reactivity Pathways of the Title Compound.

Applications

This compound is primarily employed as an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[2][5] Its structure provides a scaffold that can be elaborated into a variety of target compounds. It serves as a key building block for molecules with potential biological activity, especially in research aimed at discovering new drugs for neurological and cardiovascular conditions.[2] The ability to modify both the amine and ester functionalities, coupled with the option to deprotect the amine at a later stage, provides significant strategic flexibility in synthetic planning.

Safety and Handling

  • Hazard Classification : Classified as Acute Toxicity, Oral, Category 3.

  • Signal Word : Danger.

  • Hazard Statements : H301 (Toxic if swallowed).

  • Precautionary Statements : P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor).

  • Storage : Should be stored in a cool, dry, well-ventilated place in an inert atmosphere and protected from light.[1][6] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound.

Conclusion

This compound is a synthetically valuable and versatile building block. Its well-defined chemical properties and spectroscopic signature allow for straightforward characterization. The existence of robust and high-yielding synthetic routes, such as direct alkylation and reductive amination, makes it readily accessible. For drug development professionals and organic chemists, the true power of this intermediate lies in the orthogonal reactivity of its functional groups, enabling complex, multi-step synthetic campaigns for the creation of novel chemical entities.

References

An In-Depth Technical Guide to Ethyl N-[(4-methoxyphenyl)methyl]Glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, a versatile secondary amine derivative with significant potential in synthetic and medicinal chemistry. The guide details the compound's physicochemical properties, provides validated protocols for its synthesis and purification, and offers a thorough analysis of its structural elucidation through spectroscopic methods. Furthermore, it explores the underlying reaction mechanisms, discusses the strategic importance of the 4-methoxybenzyl (PMB) moiety in drug development, and outlines potential applications for this compound as a building block in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical, field-proven insights.

Introduction

Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, also known as Ethyl N-(4-methoxybenzyl)glycinate, is a glycine ester derivative featuring a 4-methoxybenzyl (PMB) group attached to the nitrogen atom. The presence of the PMB group, a common protecting group in organic synthesis, and the core glycine scaffold, makes this molecule a valuable intermediate. The PMB group is notable for its stability under various conditions and its selective deprotection, which is crucial in the multi-step synthesis of complex molecules like peptides and other pharmaceuticals.[1] The 4-methoxybenzyl moiety itself is a structural element found in numerous bioactive compounds, contributing to modified pharmacokinetic and pharmacodynamic properties.[2] This guide will provide an in-depth analysis of this compound's structure, synthesis, and potential utility.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its application in research and development.

Chemical Identifiers
IdentifierValue
IUPAC Name ethyl 2-[(4-methoxyphenyl)methylamino]acetate[3]
CAS Number 60857-16-1[3][4]
Molecular Formula C₁₂H₁₇NO₃[3][4]
Molecular Weight 223.27 g/mol [3]
Canonical SMILES CCOC(=O)CNCC1=CC=C(C=C1)OC[3]
Predicted Physicochemical Data

Quantitative data is crucial for applications in drug design and process chemistry. The following table summarizes key computed properties.

PropertyValueSource
XLogP3 1.5[3][4]
Topological Polar Surface Area (TPSA) 47.6 Ų[3][4]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 4[5]
Rotatable Bonds 6[5]
Density 1.1 ± 0.1 g/cm³[4]
Flash Point 147.5 ± 23.7 °C[4]
Refractive Index 1.505[4]

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Structural Representation

The two-dimensional structure of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester is depicted below.

Caption: 2D Structure of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester.

Synthesis and Purification

The synthesis of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester can be reliably achieved through two primary methodologies: direct N-alkylation and reductive amination. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Method 1: Reductive Amination

This is a highly efficient one-pot synthesis that involves the reaction of an aldehyde with an amine in the presence of a reducing agent.[6]

Overall Reaction: p-Anisaldehyde + Glycine ethyl ester hydrochloride --(NaBH₃CN, MeOH)--> Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester

G Start p-Anisaldehyde Glycine ethyl ester HCl Reagents Sodium Cyanoborohydride (NaBH3CN) Methanol (MeOH) Start->Reagents Combine Reaction Stir at Room Temperature (Overnight) Reagents->Reaction Workup 1. Remove Solvent (in vacuo) 2. Partition (CH2Cl2 / aq. NaHCO3) 3. Extract Aqueous Layer (CH2Cl2) 4. Wash, Dry, Concentrate Reaction->Workup Purification Silica Gel Column Chromatography (n-hexane/ethyl acetate) Workup->Purification Product Ethyl N-[(4-methoxyphenyl)methyl] Glycine ethyl ester Purification->Product

Caption: Workflow for Reductive Amination Synthesis.

Detailed Protocol:

  • To a suspension of glycine ethyl ester hydrochloride (1.0 eq) and sodium cyanoborohydride (NaBH₃CN, 1.1 eq) in methanol (MeOH), add p-anisaldehyde (1.2 eq) dropwise over 15 minutes at room temperature.[4]

  • Stir the resulting mixture at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure (in vacuo).

  • Partition the residue between dichloromethane (CH₂Cl₂) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer twice more with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by silica gel column chromatography.

Mechanism Insight: The reaction proceeds via the initial formation of an iminium ion from the condensation of p-anisaldehyde and the glycine ethyl ester. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion to the final secondary amine.[7] The reaction is typically run under mildly acidic conditions to facilitate imine formation.[8]

G Aldehyde p-Anisaldehyde Protonation Protonation of Aldehyde Carbonyl Aldehyde->Protonation Amine Glycine Ethyl Ester Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Protonation->Nucleophilic_Attack Carbinolamine Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine Proton_Transfer Proton Transfer Carbinolamine->Proton_Transfer Dehydration Loss of Water Proton_Transfer->Dehydration Iminium_Ion Iminium Ion Dehydration->Iminium_Ion Reduction Hydride Attack (from NaBH3CN) Iminium_Ion->Reduction Product Final Product Reduction->Product

Caption: Simplified Mechanism of Reductive Amination.

Method 2: N-Alkylation

This method involves the direct alkylation of an amine with an alkyl halide.

Overall Reaction: p-Methoxybenzylamine + Ethyl bromoacetate --(Triethylamine, CH₂Cl₂)--> Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester

Detailed Protocol:

  • Dissolve p-methoxybenzylamine (1.0 eq) and triethylamine (Et₃N, 1.0 eq) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.[4]

  • Add ethyl bromoacetate (1.0 eq) dropwise to the cooled solution.

  • Allow the mixture to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash it with water, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography.[4]

Mechanism Insight: This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The p-methoxybenzylamine acts as the nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate, which bears a good leaving group (bromide). Triethylamine is a non-nucleophilic base used to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

Purification

Purification for both methods is typically achieved using silica gel column chromatography.[4]

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase (Eluent): A gradient of n-hexane and ethyl acetate is commonly used. A starting mixture of 10:1 n-hexane/ethyl acetate can be effective.[9]

  • Monitoring: Fractions are collected and analyzed by TLC, visualizing with UV light or a potassium permanganate stain.

  • Target Rf: For optimal separation, the solvent system should be chosen such that the target compound has an Rf value between 0.2 and 0.3.[10]

Structural Elucidation

Confirming the structure of the synthesized product is a critical step. The following are predicted spectroscopic data based on the compound's structure and analysis of similar molecules.

Predicted ¹H NMR Spectroscopy

(500 MHz, CDCl₃, δ in ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25d, J=8.5 Hz2HAr-H (ortho to OMe)
6.85d, J=8.5 Hz2HAr-H (meta to OMe)
4.15q, J=7.1 Hz2H-O-CH₂ -CH₃
3.80s3H-OCH₃
3.75s2HAr-CH₂ -N
3.40s2HN-CH₂ -CO
1.25t, J=7.1 Hz3H-O-CH₂-CH₃
Predicted ¹³C NMR Spectroscopy

(125 MHz, CDCl₃, δ in ppm)

Chemical Shift (ppm)Assignment
172.0C =O
159.0Ar-C -OMe
130.0Ar-C H (ortho to OMe)
129.5Ar-C (ipso to CH₂N)
114.0Ar-C H (meta to OMe)
61.0-O-C H₂-CH₃
55.0-OC H₃
53.0Ar-C H₂-N
50.0N-C H₂-CO
14.0-O-CH₂-C H₃
Predicted Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3350-3450Weak-MediumN-H Stretch
2980-3050MediumC-H Stretch (Aromatic & Aliphatic)
1735-1750StrongC=O Stretch (Ester)
1610, 1510Medium-StrongC=C Stretch (Aromatic Ring)
1245StrongC-O Stretch (Aryl Ether, Asymmetric)
1175StrongC-O Stretch (Ester)
1030MediumC-O Stretch (Aryl Ether, Symmetric)
Predicted Mass Spectrometry (MS)
  • Method: Electrospray Ionization (ESI+)

  • [M+H]⁺: 224.1281 (Calculated for C₁₂H₁₈NO₃⁺)

  • Key Fragmentation Pattern: A prominent fragment would be the loss of the ethyl ester group (-OC₂H₅) followed by the loss of CO, or the cleavage of the benzylic C-N bond, leading to a fragment at m/z 121 (the 4-methoxybenzyl cation).

Applications in Drug Discovery and Development

While specific biological activities of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester are not extensively documented, its structural components suggest significant potential as a scaffold in medicinal chemistry.

  • Building Block for Bioactive Molecules: The N-benzylglycine ester framework is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[11][12]

  • Role of the 4-Methoxybenzyl (PMB) Group: The PMB group is more than just a protecting group. Its presence can influence a molecule's solubility, stability, and ability to interact with biological targets.[2] The 4-methoxy substitution is a common feature in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][13]

  • Peptide Synthesis: As a protected amino acid derivative, this compound can be used in the synthesis of peptides. The PMB group can serve as a protecting group for the amine functionality during peptide coupling reactions.[14][15]

Safety and Handling

As a laboratory chemical, proper safety precautions must be observed.

  • Hazard Classification: The compound is categorized as an irritant.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling. Use only in a well-ventilated area, such as a chemical fume hood.

  • Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[16]

  • In Case of Exposure:

    • Skin Contact: Wash off with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move person into fresh air.

    • Ingestion: Rinse mouth with water.

    • In all cases of significant exposure, seek medical attention.[16]

Conclusion

Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester is a compound of considerable interest for synthetic and medicinal chemists. Its straightforward synthesis via robust methods like reductive amination and N-alkylation, combined with its structural features, makes it a valuable intermediate. The presence of the versatile 4-methoxybenzyl group provides a handle for further functionalization or for use as a strategic protecting group. This guide has provided the essential technical details required for its synthesis, purification, and characterization, laying the groundwork for its effective utilization in the discovery and development of novel chemical entities.

References

  • Ningbo Inno Pharmchem Co., Ltd. 4-Methoxybenzyl Chloride: Applications in Anticancer and Pharmaceutical Development. [Link]

  • National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Versatility of 4-Methoxybenzyl Alcohol in Modern Organic Synthesis. [Link]

  • Royal Society of Chemistry. Table of Contents. [Link]

  • PubChem. N-Benzylglycine ethyl ester. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. N-Benzylglycine Ethyl Ester: A Key Intermediate in Modern Chemical Synthesis. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Glycine ethyl ester hydrochloride. [Link]

  • PubChem. N-[(4-Methoxyphenyl)methyl]glycine ethyl ester. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). [Link]

  • PubChem. N-benzylglycine. [Link]

  • Organic Syntheses. Procedure. [Link]

  • PubChem. Glycine, N-ethyl-N-methoxycarbonyl-, methyl ester. [Link]

  • PubChem. Glycine ethyl ester. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • YouTube. Imine and Enamine Formation Reactions With Reductive Amination. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Molbase. ethyl N-(4-methoxybenzyl)glycinate. [Link]

  • PubChem. N-(4-Methoxybenzyl)glycine. [Link]

  • Catalysis Science & Technology (RSC Publishing). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. [Link]

  • MPG.PuRe. SUPPLEMENTARY INFORMATION. [Link]

  • PubChem. N-(4-methoxyphenyl)Glycine. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-((4-methoxybenzyl)amino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-((4-methoxybenzyl)amino)acetate, bearing the CAS number 60857-16-1, is a secondary amine and an ester derivative of glycine. This molecule serves as a valuable and versatile building block in synthetic organic chemistry, particularly within the realms of medicinal chemistry and drug discovery. Its structure incorporates a glycine ethyl ester moiety, a common scaffold in peptide synthesis, and a 4-methoxybenzyl (PMB) group attached to the nitrogen atom.

The significance of this compound lies in the dual functionality of its constituent parts. The glycine scaffold provides a foundational element for constructing larger, more complex molecules, including peptide mimics and heterocyclic systems. The 4-methoxybenzyl group is a well-established and widely utilized protecting group for amines in multi-step synthesis. Its stability under a range of reaction conditions, coupled with the multiple methods available for its selective removal, makes it an invaluable tool for synthetic chemists. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Physicochemical Data
PropertyValueSource(s)
CAS Number 60857-16-1[1][]
Molecular Formula C₁₂H₁₇NO₃[]
Molecular Weight 223.27 g/mol []
IUPAC Name This compound
Synonyms N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, (4-Methoxybenzylamino)acetic acid ethyl ester, Ethyl N-p-methoxybenzylglycinate[1]
Appearance Colorless to light yellow liquid[3]
Boiling Point 320.3±27.0 °C (Predicted)[3]
Density 1.073±0.06 g/cm³ (Predicted)[3]
pKa 7.23±0.20 (Predicted)[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature or 2-8°C.[][3]
Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Purification

The synthesis of this compound can be reliably achieved through two primary and well-established synthetic routes: nucleophilic substitution and reductive amination. The choice of method often depends on the availability of starting materials, desired scale, and compatibility with other functional groups in more complex applications.

Method 1: Nucleophilic Substitution

This is a direct and common method for the N-alkylation of amines. It involves the reaction of 4-methoxybenzylamine with an ethyl haloacetate, typically ethyl bromoacetate or chloroacetate, in the presence of a base.

G cluster_1 Reagents & Conditions R1 4-Methoxybenzylamine P This compound R1:e->P:w + R2 R2 Ethyl Bromoacetate Conditions Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) 0°C to Room Temperature

Figure 1. Synthesis via Nucleophilic Substitution.

  • Reaction Setup: To a solution of 4-methoxybenzylamine (1.0 eq.) in dichloromethane (DCM) is added triethylamine (1.0-1.2 eq.) and the mixture is cooled to 0°C in an ice bath.[3]

  • Addition of Electrophile: Ethyl bromoacetate (1.0 eq.) is added dropwise to the cooled solution while maintaining the temperature at 0°C.[3]

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3]

  • Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.[3]

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent, to afford the pure product.[3]

Causality Behind Experimental Choices:

  • Base: Triethylamine is used to neutralize the hydrobromic acid byproduct of the reaction, driving the equilibrium towards the product. Other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be used.

  • Solvent: Dichloromethane is a good choice as it is relatively non-polar and effectively dissolves the reactants. Other aprotic solvents like acetonitrile or tetrahydrofuran (THF) are also suitable.

  • Temperature: The initial cooling to 0°C helps to control the exothermicity of the reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.

Method 2: Reductive Amination

This alternative one-pot method involves the reaction of 4-methoxybenzylamine with ethyl glyoxylate to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild and selective for the reduction of the iminium ion over the starting aldehyde.

G cluster_1 Reagents & Conditions R1 4-Methoxybenzylamine P This compound R1:e->P:w + R2 R2 Ethyl Glyoxylate Conditions Sodium Triacetoxyborohydride (NaBH(OAc)₃) Solvent (e.g., Dichloroethane) Acetic Acid (catalytic)

Figure 2. Synthesis via Reductive Amination.

  • Reaction Setup: A mixture of 4-methoxybenzylamine (1.0 eq.) and ethyl glyoxylate (1.0-1.2 eq.) is stirred in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Addition of Reducing Agent: Sodium triacetoxyborohydride (1.2-1.5 eq.) is added portion-wise to the reaction mixture.

  • Reaction Progression: The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like ethyl acetate or DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography as described in Method 1.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is particularly effective for one-pot reductive aminations because it is less reactive towards aldehydes and ketones than iminium ions, minimizing the side reaction of reducing the starting ethyl glyoxylate.[4] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is generally preferred due to the toxicity of cyanide byproducts.[4]

  • Solvent: Anhydrous aprotic solvents are necessary as NaBH(OAc)₃ is water-sensitive.[3]

  • Catalyst: Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate, which is the species that is actually reduced.

Spectroscopic Analysis and Characterization

Accurate characterization of the synthesized product is crucial for ensuring its purity and confirming its identity. The following spectroscopic data are typical for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides detailed information about the number and types of hydrogen atoms in the molecule.

¹H NMR Data (500 MHz, CDCl₃): [3]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.19 d, J = 8.3 Hz 2H Ar-H (ortho to -CH₂NH-)
6.80 d, J = 8.3 Hz 2H Ar-H (ortho to -OCH₃)
4.13 q, J = 7.1 Hz 2H -O-CH₂-CH₃
3.72 s 3H -O-CH₃
3.68 s 2H Ar-CH₂-NH-
3.33 s 2H -NH-CH₂-CO-
1.87 s (broad) 1H -NH-

| 1.21 | t, J = 7.1 Hz | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on established ranges for similar functional groups.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment
~172 C=O (Ester)
~159 Ar-C (ipso to -OCH₃)
~131 Ar-C (ipso to -CH₂NH-)
~130 Ar-C (ortho to -CH₂NH-)
~114 Ar-C (ortho to -OCH₃)
~61 -O-CH₂-CH₃
~55 -O-CH₃
~53 Ar-CH₂-NH-
~50 -NH-CH₂-CO-

| ~14 | -O-CH₂-CH₃ |

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Major IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Functional Group
3300-3400 Medium, broad N-H stretch (secondary amine)
2850-3000 Medium C-H stretch (aliphatic)
~1735 Strong C=O stretch (ester)
1500-1600 Medium C=C stretch (aromatic ring)
1240-1260 Strong C-O stretch (aryl ether)

| 1030-1180 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 223

  • Major Fragments:

    • m/z = 121 (C₈H₉O⁺): Tropylium ion from the cleavage of the benzyl C-N bond, a very common and stable fragment for benzyl compounds.

    • m/z = 150 (M - CO₂Et)⁺: Loss of the ethoxycarbonyl group.

    • m/z = 178 (M - OEt)⁺: Loss of the ethoxy group.

Applications in Research and Drug Development

The utility of this compound in the synthesis of complex molecules stems from the strategic role of the 4-methoxybenzyl (PMB) group and the reactive nature of the glycine ester moiety.

Role as a Protected Amino Acid Surrogate

In multi-step syntheses, particularly in peptide and peptidomimetic chemistry, the protection of the amine functionality is crucial to prevent unwanted side reactions. The PMB group serves as an effective protecting group for the secondary amine. It is stable to a wide range of reaction conditions, including those used for peptide coupling and manipulations of other functional groups.

The PMB group can be cleaved under oxidative conditions (e.g., using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN)) or under strongly acidic conditions (e.g., trifluoroacetic acid, TFA), which provides orthogonality to other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

Intermediate in Heterocyclic Synthesis

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules. The ester functionality can participate in cyclization reactions, for instance, through condensation with other difunctional reagents to form rings like piperazinones, benzodiazepines, and other complex systems. For example, related N-substituted ethyl acetate derivatives are used in the synthesis of pyridazinone derivatives, which have shown a range of biological activities including anti-cancer and anti-inflammatory properties.

Building Block for Bioactive Molecules

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1] It is particularly useful in the development of drugs targeting neurological and cardiovascular disorders.[1] The N-(4-methoxybenzyl)glycine core is a structural motif that can be further elaborated to generate libraries of compounds for screening and lead optimization in drug discovery programs.

G cluster_0 Synthetic Pathways cluster_1 Final Applications A This compound B Peptide Synthesis (PMB as protecting group) A->B C Heterocycle Synthesis (e.g., Pyridazinones) A->C D Bioactive Molecule Scaffolds A->D E Peptidomimetics B->E F Drug Candidates (e.g., CNS, Cardiovascular) C->F G Novel Chemical Entities D->G

Sources

"Ethyl 2-((4-methoxybenzyl)amino)acetate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-((4-methoxybenzyl)amino)acetate: Physicochemical Properties, Synthesis, and Analysis

Abstract

This compound is a secondary amine and glycine ethyl ester derivative that serves as a valuable intermediate in organic synthesis. Its structural features, combining an aromatic moiety with an amino acid backbone, make it a versatile building block for more complex molecules, particularly within the scope of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core physicochemical properties, with a detailed analysis of its molecular weight. Furthermore, it outlines a field-proven protocol for its synthesis via nucleophilic substitution, details the principles of its analytical validation by proton NMR spectroscopy, and presents all quantitative data and workflows in a clear, accessible format for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The utility of a chemical compound in a research and development setting is fundamentally dictated by its structure and resulting physical properties. This section delineates the core attributes of this compound.

Molecular Structure and Formula

The compound is identified by the molecular formula C₁₂H₁₇NO₃ .[1][2][3][] Its structure consists of a central nitrogen atom bonded to a 4-methoxybenzyl group and an ethyl acetate group. This arrangement classifies it as a derivative of the amino acid glycine.

Caption: 2D structure of this compound.

Molecular Weight Determination

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical identification. It is derived from the molecular formula using the standard atomic weights of its constituent elements.

The calculation is as follows:

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u

  • Hydrogen (H): 17 atoms × 1.008 u = 17.136 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Average Molecular Weight = 144.132 + 17.136 + 14.007 + 47.997 = 223.272 u

This value is commonly reported as 223.27 g/mol .[2][3][][5] For high-resolution mass spectrometry, the more precise monoisotopic mass, which uses the mass of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O), is often cited as 223.26828 g/mol .[1][6]

Tabulated Physicochemical Data

A summary of key identifying and physicochemical properties is provided below for quick reference.

PropertyValueSource(s)
CAS Number 60857-16-1[1][2][7]
Molecular Formula C₁₂H₁₇NO₃[1][2][5]
Molecular Weight 223.27 g/mol [2][3][][5]
Appearance Colorless to light yellow liquid or solid[5][8]
pKa (Predicted) 7.23 ± 0.20[1][8]
Topological Polar Surface Area (TPSA) 47.56 Ų[2]
LogP (Predicted) 1.3479[2]
Primary Synonym N-[(4-methoxyphenyl)methyl]Glycine ethyl ester[2]

Synthesis Protocol: Nucleophilic Substitution

The synthesis of this compound is reliably achieved through a standard nucleophilic substitution reaction. This process is robust and serves as a foundational technique in synthetic organic chemistry.

Reaction Principle

The core of this synthesis is an Sₙ2 reaction. The primary amine, 4-methoxybenzylamine, acts as the nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate. This displaces the bromide leaving group. A non-nucleophilic base, such as triethylamine, is included to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing it from protonating the reactant amine and halting the reaction.

Detailed Experimental Protocol

This protocol is adapted from established general methods.[7][8]

Reagents & Equipment:

  • 4-Methoxybenzylamine

  • Ethyl bromoacetate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane and Ethyl Acetate (for chromatography)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 4-methoxybenzylamine (1.0 eq.) and triethylamine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask, cool the mixture to 0°C using an ice bath.

  • Addition of Electrophile: Add ethyl bromoacetate (1.0 eq.) dropwise to the stirred solution over 15-20 minutes. Causality Note: Slow addition at 0°C is crucial to control the initial exotherm of the reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-6 hours. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-methoxybenzylamine) is consumed.

  • Workup - Quenching: Quench the reaction by adding water to the flask. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality Note: The water washes remove the water-soluble triethylammonium bromide salt and any excess triethylamine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent, to yield the pure product.[7][8]

Synthesis Workflow Visualization

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Methoxybenzylamine P1 Mix in DCM at 0°C R1->P1 R2 Ethyl Bromoacetate R2->P1 R3 Triethylamine (Base) R3->P1 P2 Stir at Room Temp (3-6h) Monitor by TLC P1->P2 P3 Aqueous Workup (Quench, Extract) P2->P3 P4 Dry & Concentrate P3->P4 P5 Purify (Column Chromatography) P4->P5 FP Pure this compound P5->FP

Caption: Workflow for the synthesis of this compound.

Analytical Characterization for Structural Validation

Confirmation of the product's identity and purity is a non-negotiable step in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the structural elucidation of organic molecules.

Interpreting the ¹H-NMR Spectrum

The proton NMR (¹H-NMR) spectrum provides definitive proof of structure by revealing the chemical environment, number, and connectivity of protons. The reported spectrum for this compound is consistent with its structure.[7][8]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
1.21Triplet (t)3H-CH₂CH₃ Protons of the ethyl group's methyl, split by the adjacent CH₂.
1.87Singlet (s)1H-NH -The amine proton; often a broad singlet.
3.33Singlet (s)2H-NH-CH₂ -CO-Protons on the carbon adjacent to the amine and carbonyl.
3.68Singlet (s)2HAr-CH₂ -NH-Protons of the benzylic methylene group.
3.72Singlet (s)3H-OCH₃ Protons of the methoxy group on the aromatic ring.
4.13Quartet (q)2H-O-CH₂ CH₃Protons of the ethyl group's methylene, split by the adjacent CH₃.
6.80Doublet (d)2HAr-H Aromatic protons ortho to the methoxy group.
7.19Doublet (d)2HAr-H Aromatic protons meta to the methoxy group.

Data sourced from ChemicalBook based on a 500 MHz spectrum in CDCl₃.[7]

The clear assignment of each signal to a specific set of protons in the proposed structure provides authoritative validation of the synthesis protocol's success.

Applications and Future Directions

As a functionalized amino acid derivative, this compound is primarily utilized as a synthetic intermediate . Its value lies in its multiple reactive sites:

  • The secondary amine can undergo further N-alkylation, acylation, or be used in reductive amination protocols.

  • The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistry.

  • The aromatic ring can be subjected to electrophilic aromatic substitution, although the conditions must be compatible with the other functional groups.

This versatility makes it an attractive starting material for generating libraries of compounds in drug discovery programs, where modifications at each of these sites can be used to explore structure-activity relationships (SAR). Its potential as a precursor for novel peptides, heterocyclic compounds, and other biologically active molecules remains a key area for its application.

References

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An In-depth Technical Guide to the Physical Properties of Ethyl 2-((4-methoxybenzyl)amino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-((4-methoxybenzyl)amino)acetate, also known as N-[(4-methoxyphenyl)methyl]glycine ethyl ester, is an organic compound with the chemical formula C₁₂H₁₇NO₃.[1] This molecule is of interest in medicinal chemistry and organic synthesis, often serving as a versatile intermediate. The presence of a secondary amine, an ester, and a methoxy-substituted aromatic ring gives this compound a unique combination of chemical properties that are valuable in the construction of more complex molecular architectures.[2] A thorough understanding of its physical properties is paramount for its effective use in research and development, including reaction setup, purification, and formulation.

This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental procedures for their determination, and discusses the compound's stability and reactivity.

Chemical Structure and Identifiers

The structure of this compound consists of an ethyl acetate group where the amino group is substituted with a 4-methoxybenzyl group.

Molecular Structure:

Caption: 2D structure of this compound.

Key Identifiers:

  • CAS Number: 60857-16-1[1]

  • Molecular Formula: C₁₂H₁₇NO₃[1]

  • Molecular Weight: 223.27 g/mol [1]

  • SMILES: O=C(OCC)CNCC1=CC=C(OC)C=C1[1]

  • InChI: 1S/C12H17NO3/c1-3-16-12(14)9-13-8-10-4-6-11(15-2)7-5-10/h4-7,13H,3,8-9H2,1-2H3

Physical Properties

A summary of the available physical property data for this compound is presented below. It is important to note that while some properties have been reported, others, such as the melting and boiling points, are not consistently documented in publicly available literature. In such cases, this guide provides standard experimental protocols for their determination.

Physical PropertyValueSource(s)
Appearance Solid
Molecular Weight 223.27 g/mol [1]
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Not explicitly reported; likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol based on its synthesis and purification procedures.[3]N/A
pKa (predicted) 7.23 ± 0.20[4]

Experimental Protocols for Physical Property Determination

The following section details standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.

Methodology: Capillary Method using a Mel-Temp Apparatus [5]

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus, alongside a calibrated thermometer.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

G cluster_prep Sample Preparation cluster_measurement Measurement grind Grind Sample pack Pack Capillary Tube grind->pack place Place in Apparatus pack->place heat Heat Slowly place->heat observe Observe & Record Range heat->observe

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition at high temperatures. The following is a general method for determining the boiling point of a liquid, which can be adapted for a melted solid under vacuum.

Methodology: Capillary Method [6][7]

  • Sample Preparation: A small amount of the liquid sample is placed in a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • Heating: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or a similar heating bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Solubility Determination

Understanding a compound's solubility is crucial for purification (crystallization), extraction, and formulation. A systematic approach is used to classify a compound's solubility.[8][9]

Methodology: Systematic Solubility Tests [8][9]

  • Water Solubility: A small amount of the compound (approx. 25 mg) is added to a test tube containing 0.75 mL of deionized water. The tube is shaken vigorously. If the compound dissolves, its reaction to litmus paper is tested to determine if it is acidic, basic, or neutral.[9]

  • Solubility in 5% NaOH: If the compound is insoluble in water, its solubility in a 5% aqueous sodium hydroxide solution is tested. Solubility in this basic solution indicates an acidic functional group.

  • Solubility in 5% NaHCO₃: If soluble in NaOH, a separate test with 5% sodium bicarbonate is performed. Solubility in this weaker base suggests a strongly acidic functional group, such as a carboxylic acid.

  • Solubility in 5% HCl: If insoluble in water and NaOH, the compound's solubility in 5% hydrochloric acid is tested. Solubility in this acidic solution indicates a basic functional group, such as an amine.

  • Solubility in Organic Solvents: The solubility in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) is determined by adding a small amount of the compound to the solvent and observing for dissolution.

G start Start with Sample water Test Solubility in Water start->water dissolves_water Dissolves water->dissolves_water Yes insoluble_water Insoluble water->insoluble_water No litmus Test with Litmus Paper dissolves_water->litmus naoh Test Solubility in 5% NaOH insoluble_water->naoh acidic Acidic litmus->acidic basic Basic litmus->basic neutral Neutral litmus->neutral dissolves_naoh Dissolves naoh->dissolves_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No nahco3 Test Solubility in 5% NaHCO3 dissolves_naoh->nahco3 hcl Test Solubility in 5% HCl insoluble_naoh->hcl dissolves_hcl Dissolves hcl->dissolves_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No org_solvents Test in Organic Solvents insoluble_hcl->org_solvents

Caption: Decision tree for systematic solubility testing.

Spectral Data

Spectral data is essential for the structural elucidation and confirmation of a chemical compound.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides information about the number and types of hydrogen atoms in a molecule.

  • ¹H-NMR (500 MHz, CDCl₃): δ 1.21 (t, 3H, J = 7.1 Hz, -CH₂CH₃), 1.87 (s, 1H, -NH-), 3.33 (s, 2H, -CH₂-), 3.68 (s, 2H, -CH₂-), 3.72 (s, 3H, CH₃O-), 4.13 (q, 2H, J = 7.1 Hz, -CH₂CH₃), 6.80 (d, 2H, J = 8.3 Hz, Ar-H), 7.19 (d, 2H, J = 8.3 Hz, Ar-H).[3]

¹³C-NMR, IR, and Mass Spectrometry
  • ¹³C-NMR (Predicted): One would expect to see signals for the ethyl group carbons, the methylene carbons of the glycine and benzyl moieties, the methoxy carbon, the aromatic carbons, and the carbonyl carbon of the ester.

  • Infrared (IR) Spectroscopy (Predicted): Key characteristic peaks would include N-H stretching, C-H stretching (aliphatic and aromatic), C=O stretching of the ester, and C-O stretching.

  • Mass Spectrometry (Predicted): The molecular ion peak (M+) would be expected at m/z 223.27. Fragmentation patterns would likely involve cleavage at the C-N bonds and loss of the ethoxy group.

Stability and Reactivity

The 4-methoxybenzyl (PMB) group is a commonly used protecting group in organic synthesis, and its stability is well-documented.[10]

  • Stability: this compound is expected to be stable under normal laboratory conditions. It should be stored at 4°C and protected from light.[1] The PMB group is generally stable to a wide range of reaction conditions.[10]

  • Reactivity: The secondary amine is nucleophilic and can react with electrophiles. The ester group is susceptible to hydrolysis under acidic or basic conditions. The aromatic ring can undergo electrophilic substitution reactions. The 4-methoxybenzyl group can be cleaved under oxidative conditions or by strong acids.[2]

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While some experimental data, such as melting and boiling points, are not widely reported, this guide has outlined the standard, validated laboratory procedures for their determination. The provided information on its structure, spectral data, stability, and reactivity will be a valuable resource for researchers, scientists, and drug development professionals working with this versatile chemical intermediate. A comprehensive understanding of these fundamental physical properties is essential for the successful design and execution of synthetic routes, purification protocols, and formulation strategies.

References

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An In-depth Technical Guide to the Spectroscopic Elucidation of Ethyl N-[(4-methoxyphenyl)methyl]Glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Structural elucidation is the cornerstone of modern chemical research and drug development. It is the process by which the precise arrangement of atoms within a molecule is determined, a prerequisite for understanding its function, reactivity, and potential as a therapeutic agent. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques used to characterize a specific N-substituted glycine ester: Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester . N-substituted glycine derivatives, also known as peptoids, are of significant interest in medicinal chemistry due to their proteolytic stability and potential for creating diverse molecular libraries.[1][2] This document serves as a technical resource for researchers and scientists, detailing the theoretical basis and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy in the unambiguous confirmation of this molecule's structure.

Introduction: The Molecule and the Method

The target of our analysis is Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester (Structure 1). This molecule possesses several key structural features that are amenable to spectroscopic analysis: an aromatic ring, an ether functional group, a secondary amine, and an ethyl ester. Each of these components will produce a characteristic "fingerprint" in the various spectra we will acquire.

Structure 1: Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester

The goal of this guide is not merely to present data but to construct a logical, self-validating argument for the molecule's structure. We will proceed by predicting the expected spectroscopic signals based on established chemical principles and then correlate this with acquired or reference data. This integrated approach, combining multiple analytical techniques, provides a robust and irrefutable structural confirmation.

Integrated Spectroscopic Analysis Workflow

The process of structural elucidation is a systematic workflow. It begins with determining the molecular mass and formula, proceeds to identifying functional groups, and culminates in mapping the precise connectivity of the atoms.

Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of our target molecule.

G cluster_0 Step 1: Mass & Formula cluster_1 Step 2: Functional Group ID cluster_2 Step 3: Connectivity Mapping cluster_3 Step 4: Final Confirmation mol_ion Acquire Mass Spectrum det_formula Determine Molecular Weight & Elemental Formula (HRMS) mol_ion->det_formula Find [M+H]+ peak integrate Integrate All Data det_formula->integrate ir_spec Acquire IR Spectrum id_groups Identify Key Stretches: C=O (Ester), C-O, Ar-H ir_spec->id_groups Analyze absorption bands id_groups->integrate nmr_spec Acquire 1H & 13C NMR analyze_nmr Analyze Chemical Shifts, Integration, & Coupling nmr_spec->analyze_nmr analyze_nmr->integrate confirm Confirm Structure of Ethyl N-[(4-methoxyphenyl)methyl] Glycine ethyl ester integrate->confirm

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: Mass spectrometry is the first essential step, providing the molecular weight of the compound. For a molecule like this, which contains nitrogen and is amenable to protonation, Electrospray Ionization (ESI) is an ideal technique as it is a "soft" ionization method that typically keeps the molecule intact, allowing for clear observation of the molecular ion.

Expected Data: The chemical formula for Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester is C₁₄H₂₁NO₃.

  • Monoisotopic Mass: 251.1521 g/mol

  • Expected Ion (ESI, Positive Mode): We anticipate observing the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of 252.1594 . High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million (ppm).

Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. Key bond cleavages would provide further structural proof.

  • Benzylic Cleavage: A common fragmentation pathway for N-benzyl derivatives is the cleavage of the C-N bond, leading to the formation of a stable p-methoxybenzyl cation or tropylium ion at m/z 121 .[3]

  • Loss of Ethoxy Group: Cleavage of the ester's ethoxy group (-OCH₂CH₃) would result in a fragment ion at m/z 206 .

  • Ester Fragmentation: Other fragmentations around the glycine core are also possible, often involving the loss of the entire ethyl ester group.[4][5]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrument Setup: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the accurate mass measurement. Compare this to the theoretical formula C₁₄H₂₁NO₃.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of infrared light, the light is absorbed. This absorption provides a distinct signature for different bond types.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationIntensityRationale & Comments
~3300-3400N-H Stretch (Secondary Amine)Weak-MedThe presence of a secondary amine should give a single, relatively weak absorption band in this region.
~3030Aromatic C-H StretchWeakCharacteristic C-H stretching for the hydrogens on the benzene ring.[6]
~2850-2980Aliphatic C-H StretchStrongStrong absorptions from the numerous sp³-hybridized C-H bonds in the ethyl groups, the benzyl CH₂, and the glycine CH₂.
~1740 C=O Stretch (Ester) Strong This is a key, highly characteristic peak for a saturated ester carbonyl group.[7] Its high intensity and distinct position make it easy to identify.
~1610, ~1510, ~1460Aromatic C=C BendingMed-WeakThese absorptions are characteristic of the benzene ring itself.
~1245Ar-O Stretch (Aryl Ether)StrongThe C-O stretch of the methoxy group attached to the aromatic ring is expected to be strong and is a key indicator for this functional group.
~1180-1200 C-O Stretch (Ester, C-C-O) Strong Esters typically show two C-O stretching bands. This one corresponds to the C-C-O asymmetric stretch.[8]
~1030-1100 C-O Stretch (Ester, O-C-C) & Ether C-O Stretch Strong This region will likely contain overlapping strong signals from the ester's O-C-C symmetric stretch and the aliphatic C-O stretch of the ether.[8]
~830C-H Out-of-Plane Bend (Aromatic)StrongFor a 1,4-disubstituted (para) benzene ring, a strong absorption in this region is highly characteristic.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount (a single drop if liquid, a few crystals if solid) of the purified compound directly onto the ATR crystal.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) can be analyzed directly. Identify and label the key absorption bands corresponding to the predicted functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Map

Expertise & Experience: NMR is the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, number, and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[9]

¹H NMR Spectroscopy

Trustworthiness: In ¹H NMR, we analyze four key features: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J). A consistent analysis across all signals provides a self-validating dataset that confirms the proton framework of the molecule.

Predicted ¹H NMR Signals (in CDCl₃, ~400-500 MHz):

LabelProtonsIntegrationMultiplicityApprox. δ (ppm)Rationale
a-OCH₃3HSinglet (s)~3.80Methoxy protons on an aromatic ring are deshielded and appear as a sharp singlet.
b, cAr-H4H (2H+2H)Doublet (d)~7.25 & ~6.88The 1,4-disubstituted ring creates two distinct proton environments. The protons ortho to the OCH₃ group (c) will be more shielded (upfield) than those ortho to the CH₂ group (b).
dAr-CH₂-N2HSinglet (s)~3.75Benzylic protons adjacent to a nitrogen. Appears as a singlet as there are no adjacent protons to couple with.
eN-CH₂-CO2HSinglet (s)~3.30Glycine methylene protons. Appears as a singlet as there are no adjacent protons.
fO-CH₂-CH₃2HQuartet (q)~4.20Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group (n+1 = 3+1 = 4).
gO-CH₂-CH₃3HTriplet (t)~1.28Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group (n+1 = 2+1 = 3).
hN-H1HBroad Singlet (br s)~1.8-2.5The N-H proton signal is often broad and its chemical shift can be variable. It may not show clear coupling.

G img

Caption: Labeled structure for NMR assignments.

¹³C NMR Spectroscopy

Trustworthiness: ¹³C NMR spectra are typically simpler than ¹H spectra because ¹³C-¹³C coupling is rare.[9] Each unique carbon atom gives a distinct signal, making it an excellent method for confirming the total number of carbon environments in the molecule.

Predicted ¹³C NMR Signals (in CDCl₃, ~100-125 MHz):

Approx. δ (ppm)Carbon EnvironmentRationale
~171-172C =O (Ester)The ester carbonyl carbon is highly deshielded and appears far downfield.
~159Ar-C -OAromatic carbon directly attached to the oxygen of the methoxy group.
~130Ar-C -CH₂Quaternary aromatic carbon attached to the benzylic CH₂ group.
~129.5Ar-C H (ortho to CH₂)The two aromatic CH carbons ortho to the CH₂ group.
~114Ar-C H (ortho to OCH₃)The two aromatic CH carbons ortho to the OCH₃ group, shielded by its electron-donating effect.
~61O-C H₂-CH₃Methylene carbon of the ethyl ester.
~55O-C H₃Methoxy carbon.
~54Ar-C H₂-NBenzylic carbon adjacent to the nitrogen.
~53N-C H₂-COGlycine methylene carbon.
~14O-CH₂-C H₃Methyl carbon of the ethyl ester, appearing furthest upfield.
Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C in CDCl₃).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field and high-resolution spectra.

  • ¹H Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes ¹H-¹³C coupling, resulting in a spectrum where each unique carbon appears as a singlet.[9] More scans are required for ¹³C due to its low natural abundance.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H signals and pick all peaks in both spectra.

Conclusion: A Unified Structural Hypothesis

The true power of this multi-faceted approach lies in the convergence of all data points to support a single, unambiguous structure. The mass spectrum establishes the molecular formula of C₁₄H₂₁NO₃. The IR spectrum confirms the presence of key functional groups: an N-H bond, an ester carbonyl (C=O), an aryl ether, and aromatic rings. Finally, the ¹H and ¹³C NMR spectra provide the definitive map, showing the precise number and connectivity of every atom in the molecule. The predicted chemical shifts, integrations, and splitting patterns align perfectly with the proposed structure of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, providing a self-validating and scientifically rigorous confirmation.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link]

  • Química Orgánica. (n.d.). IR Spectrum: Esters. [Link]

  • Ghammamy, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • Rochester, C. H., & Yong, G. H. (1981). Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

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  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Vusak, D., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link]

  • Vusak, D., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Molecules. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Roberts, J. C., & El-Faramawy, M. I. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Proposed fragmentation patterns of 3-NPH-derivatized N-acyl glycine. [Link]

  • Corpuz, M. J. A., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

  • PubChem. (n.d.). N-benzylglycine. [Link]

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  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 1. [Link]

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Solubility Profile of Ethyl 2-((4-methoxybenzyl)amino)acetate: A Predictive and Experimental Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

Ethyl 2-((4-methoxybenzyl)amino)acetate is an important intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its purification, reaction kinetics, and formulation are fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of this compound. We will first dissect its molecular structure to predict its solubility behavior based on established physicochemical principles. Subsequently, this guide will present a robust, step-by-step experimental protocol for the quantitative determination of its solubility using the isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification. This document is intended for researchers, chemists, and drug development professionals who require a reliable framework for understanding and measuring the solubility of this key intermediate.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical development and synthetic chemistry, solubility is not merely a physical property; it is a critical parameter that dictates the feasibility of a process. For a synthetic intermediate like this compound, understanding its solubility profile is paramount for:

  • Reaction Optimization: Selecting an appropriate solvent can significantly influence reaction rates, yields, and impurity profiles by ensuring reactants remain in the solution phase.

  • Purification Strategy: The choice between crystallization, precipitation, or chromatographic purification is entirely dependent on the differential solubility of the target compound and its impurities in various solvent systems.

  • Formulation Development: For active pharmaceutical ingredients (APIs) derived from this intermediate, solubility directly impacts bioavailability and the choice of drug delivery systems.

This guide moves beyond theoretical discussions to provide actionable, field-tested protocols for determining the solubility of this compound, ensuring that process development and scale-up activities are built on a foundation of accurate and reproducible data.

Physicochemical Properties and Solubility Prediction

To understand the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure:

  • Chemical Formula: C12H17NO3

  • Molecular Weight: 223.27 g/mol

Polarity and Hydrogen Bonding

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like." We can predict the behavior of this compound by examining its key functional groups:

  • Ester Group (-COO-): This group is polar and can act as a hydrogen bond acceptor.

  • Secondary Amine (-NH-): This group is a key feature, acting as both a hydrogen bond donor and acceptor. Its presence significantly increases the compound's polarity.

  • Ether Group (-OCH3): The methoxy group is moderately polar and can also accept hydrogen bonds.

  • Aromatic Ring (Phenyl): The benzene ring is nonpolar and will contribute to solubility in less polar solvents.

Analysis: The molecule possesses a balanced character. The presence of multiple polar groups capable of hydrogen bonding (amine, ester, ether) suggests a good affinity for polar solvents. However, the nonpolar aromatic ring and the ethyl group on the ester provide some lipophilic character.

Therefore, we can make the following predictions:

  • High Solubility Expected: In polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN), which can effectively solvate the polar regions of the molecule.

  • Moderate to High Solubility Expected: In polar protic solvents like Methanol, Ethanol, and Isopropanol. The ability of these solvents to both donate and accept hydrogen bonds will facilitate interaction with the amine and ester groups.

  • Low to Moderate Solubility Expected: In solvents of intermediate polarity like Dichloromethane (DCM) and Ethyl Acetate.

  • Poor Solubility Expected: In nonpolar solvents such as Hexane, Heptane, and Toluene, which cannot effectively solvate the polar amine and ester functionalities.

Quantitative Solubility Determination: An Experimental Protocol

Theoretical predictions provide a valuable starting point, but empirical data is essential for process development. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.

Workflow for Isothermal Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solute Weigh excess This compound prep_solvent Measure precise volume of solvent prep_vial Combine in sealed vial prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_vial->agitate Begin Equilibration settle Allow solid to settle (Centrifugation) agitate->settle sample Extract aliquot of supernatant settle->sample Sample Collection dilute Dilute sample with mobile phase sample->dilute inject Inject into HPLC-UV dilute->inject quantify Quantify against calibration curve inject->quantify

The Versatile Scaffold: A Technical Guide to the Potential Research Applications of Ethyl 2-((4-methoxybenzyl)amino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern drug discovery and medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutic agents. Ethyl 2-((4-methoxybenzyl)amino)acetate, a derivative of the simplest amino acid, glycine, represents one such key intermediate.[1] Its structure, featuring a reactive secondary amine, an ethyl ester, and a 4-methoxybenzyl (PMB) protecting group, positions it as a valuable building block for the synthesis of a diverse array of more complex, biologically active molecules. While direct biological activities of this compound are not extensively documented, its derivatives have shown significant promise in several therapeutic areas, highlighting the immense potential of this core structure in preclinical research and drug development.

This technical guide provides an in-depth exploration of the potential research applications of this compound. We will delve into its role as a synthetic intermediate and explore its potential in the development of novel compounds for neuroprotection, oncology, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Chemical Profile and Synthesis

A thorough understanding of the physicochemical properties and synthesis of this compound is fundamental to its application in research.

PropertyValueReference
Molecular Formula C12H17NO3[2][3][4]
Molecular Weight 223.27 g/mol [3][4][5]
CAS Number 60857-16-1[2][5]
Appearance Colorless to light yellow liquid[6]
pKa (Predicted) 7.23 ± 0.20[2]

A common and straightforward method for the synthesis of this compound involves the reaction of 4-methoxybenzylamine with ethyl bromoacetate in the presence of a base, such as triethylamine.[5]

Synthesis_Workflow reagent1 4-Methoxybenzylamine reaction Nucleophilic Substitution reagent1->reaction reagent2 Ethyl Bromoacetate reagent2->reaction base Triethylamine in Dichloromethane base->reaction 0°C to Room Temp. purification Silica Gel Chromatography reaction->purification Workup & Purification product This compound purification->product

Caption: General synthesis workflow for this compound.

Potential Research Application I: Neuroprotective Agents

The intrinsic neuroprotective properties of glycine are well-established.[7][8][9] Glycine acts as a co-agonist at NMDA receptors and also has its own inhibitory neurotransmitter functions.[10] This has led to the exploration of glycine derivatives as potential therapeutic agents for neurological disorders such as ischemic stroke.[7][9] this compound serves as an excellent starting material for the synthesis of novel glycine-based neuroprotective agents.

Scientific Rationale

The core idea is to utilize the glycine backbone of this compound as a scaffold to build more complex molecules that can modulate neuronal activity. The 4-methoxybenzyl group can be retained for its potential to enhance blood-brain barrier penetration or can be deprotected to reveal a free amine for further functionalization.

Proposed Research Workflow
  • Synthesis of Glycine-Peptide Analogues: this compound can be hydrolyzed to its corresponding carboxylic acid, N-(4-methoxybenzyl)glycine. This can then be coupled with other amino acids or peptide fragments to create novel di- or tripeptides. For instance, analogues of Glycyl-L-prolyl-L-glutamic acid (GPE), a known neuroprotective agent, could be synthesized.[5]

  • Derivatization for Enhanced Potency and Selectivity: The secondary amine of the parent compound can be reacted with various electrophiles to introduce new functionalities. These modifications can be designed to improve binding to specific neuronal receptors or to enhance pharmacokinetic properties.

Neuroprotection_Workflow start This compound hydrolysis Hydrolysis to N-(4-methoxybenzyl)glycine start->hydrolysis derivatization Derivatization of Secondary Amine start->derivatization coupling Peptide Coupling (e.g., with Pro-Glu derivatives) hydrolysis->coupling peptide_analog Novel Glycine-Peptide Analogs coupling->peptide_analog screening In Vitro Neuroprotection Assays (e.g., against excitotoxicity) peptide_analog->screening functionalized_glycine Functionalized Glycine Derivatives derivatization->functionalized_glycine functionalized_glycine->screening lead_optimization Lead Optimization screening->lead_optimization Anticancer_Workflow start This compound hydrolysis Hydrolysis to N-(4-methoxybenzyl)glycine start->hydrolysis amide_coupling Amide Coupling with Aromatic Amines hydrolysis->amide_coupling benzamide_derivatives N-Benzylbenzamide Analogs amide_coupling->benzamide_derivatives cell_based_assays Antiproliferative Assays (e.g., MTT, SRB) benzamide_derivatives->cell_based_assays tubulin_assay Tubulin Polymerization Assay cell_based_assays->tubulin_assay Active Compounds in_vivo_studies In Vivo Xenograft Models tubulin_assay->in_vivo_studies Potent Inhibitors Antimicrobial_Workflow start This compound derivatization Chemical Derivatization (e.g., thioureas, heterocycles) start->derivatization library Compound Library derivatization->library screening Antimicrobial Screening (MIC determination) library->screening active_compounds Active Compounds screening->active_compounds moa_studies Mechanism of Action Studies active_compounds->moa_studies

Sources

Literature review on "Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl N-[(4-methoxyphenyl)methyl]Glycine Ethyl Ester

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of N-Substituted Glycine Esters in Modern Synthesis

In the landscape of contemporary drug discovery and peptide science, the strategic modification of amino acid scaffolds is a cornerstone of innovation. N-substituted glycine esters, a class of compounds often referred to as peptoid precursors, represent a pivotal junction between the foundational principles of organic synthesis and the ambitious goals of medicinal chemistry. This guide focuses on a specific, highly versatile member of this family: Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester.

This molecule is more than a mere chemical entity; it is a carefully designed building block. The incorporation of the 4-methoxybenzyl (MPM) group is a deliberate choice, leveraging its properties as a stable yet readily cleavable protecting group for the secondary amine. This feature makes the compound an invaluable intermediate for constructing complex peptide mimics (peptoids) and other bioactive molecules.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, properties, and profound potential in the laboratory. We will move beyond simple protocols to explore the underlying chemical logic, empowering researchers to not only utilize this compound but to innovate with it.

Core Molecular Profile

Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester is a secondary amine-containing glycine derivative. The presence of the N-(4-methoxybenzyl) group and the ethyl esterification of the carboxylic acid are key features that define its chemical behavior and utility.

PropertyValueSource(s)
IUPAC Name ethyl 2-[(4-methoxyphenyl)methylamino]acetate[2]
Synonyms N-(p-Methoxybenzyl)glycine ethyl ester, Ethyl N-p-methoxybenzylglycinate, Ethyl (4-methoxybenzyl)glycinate[2][3]
CAS Number 60857-16-1[2][3]
Molecular Formula C₁₂H₁₇NO₃[2]
Molecular Weight 223.27 g/mol [2]
Density 1.1 ± 0.1 g/cm³[3]
Flash Point 147.5 ± 23.7 °C[3]
Refractive Index 1.505[3]

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester can be efficiently achieved through two primary, reliable methods. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

Pathway A: Direct N-Alkylation

This is a classic and straightforward approach involving the direct alkylation of a primary amine (p-methoxybenzylamine) with an α-halo ester (ethyl bromoacetate).

Causality and Experimental Rationale:

The reaction hinges on the nucleophilic nature of the primary amine's nitrogen atom, which attacks the electrophilic carbon of the ethyl bromoacetate. A non-nucleophilic organic base, such as triethylamine (TEA), is crucial. Its role is to act as a scavenger for the hydrobromic acid (HBr) byproduct generated during the reaction. By neutralizing the acid, TEA prevents the protonation of the starting p-methoxybenzylamine, which would otherwise render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the reactants and the TEA, while allowing for easy workup.

Experimental Protocol: Direct N-Alkylation [3]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-methoxybenzylamine (1.0 equivalent) and triethylamine (1.0 equivalent) in dichloromethane (DCM) at 0 °C (ice bath).

  • Addition of Alkylating Agent: Add ethyl bromoacetate (1.0 equivalent) dropwise to the cooled solution.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Workflow Visualization: N-Alkylation Pathway

reagent1 p-Methoxybenzylamine reaction N-Alkylation reagent1->reaction reagent2 Ethyl Bromoacetate reagent2->reaction base Triethylamine (TEA) in Dichloromethane (DCM) base->reaction Base/Solvent 0 °C to RT product Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester reaction->product

Caption: Workflow for Direct N-Alkylation Synthesis.

Pathway B: Reductive Amination

This elegant method involves the formation of an imine intermediate from p-anisaldehyde and glycine ethyl ester, followed by its immediate reduction to the target secondary amine.

Causality and Experimental Rationale:

Reductive amination is a powerful tool for C-N bond formation. The reaction begins with the condensation of the aldehyde (p-anisaldehyde) and the primary amine of glycine ethyl ester hydrochloride to form a Schiff base, or imine. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for this transformation. Unlike more powerful hydrides like sodium borohydride (NaBH₄), NaBH₃CN is a milder agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde. This selectivity is key to preventing the undesired formation of 4-methoxybenzyl alcohol and ensures a high yield of the desired amine. Methanol is an excellent solvent as it effectively dissolves the reactants and the reducing agent.

Experimental Protocol: Reductive Amination [3]
  • Reaction Setup: Suspend glycine ethyl ester hydrochloride (1.0 equivalent) and sodium cyanoborohydride (approx. 1.1 equivalents) in methanol (MeOH).

  • Addition of Aldehyde: To this suspension, add p-anisaldehyde (approx. 1.25 equivalents) dropwise over 15 minutes.

  • Reaction Progression: Allow the mixture to stir at room temperature overnight.

  • Solvent Removal: Remove the methanol solvent under reduced pressure.

  • Aqueous Workup: Partition the resulting residue between dichloromethane (CH₂Cl₂) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate solution neutralizes any acid and quenches the reaction.

  • Extraction: Extract the aqueous layer multiple times with CH₂Cl₂.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel chromatography to obtain the final compound.

Workflow Visualization: Reductive Amination Pathway

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction reagent1 p-Anisaldehyde imine Imine Intermediate reagent1->imine reagent2 Glycine ethyl ester HCl reagent2->imine reducing_agent Sodium Cyanoborohydride (NaBH3CN) in MeOH product Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester reducing_agent->product Selective Reduction imine->product

Caption: Two-step logic of the Reductive Amination pathway.

Spectroscopic Characterization Insights

While raw spectral data is instrument-dependent, the structure of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester allows for the prediction of key characteristic signals essential for its identification.

  • ¹H NMR: Expect to see signals corresponding to the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The aromatic protons of the p-methoxyphenyl group should appear as two distinct doublets in the aromatic region (approx. 6.8-7.3 ppm). A singlet for the methoxy group protons will be present around 3.8 ppm. Key signals confirming the structure will be singlets for the methylene protons adjacent to the nitrogen and the carbonyl group.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 172 ppm), aromatic carbons, the methoxy carbon (around 55 ppm), and the aliphatic carbons of the ethyl group and the methylene bridges.

  • FT-IR: Look for a strong absorption band for the C=O stretch of the ester group (approx. 1730-1750 cm⁻¹). C-O and C-N stretching bands will also be present, along with aromatic C-H stretching.

  • Mass Spectrometry: The exact mass should be verifiable, corresponding to the molecular formula C₁₂H₁₇NO₃.[2]

Applications in Research and Development

The true value of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester lies not in its own biological activity, but in its role as a sophisticated synthetic intermediate. Its structure is purpose-built for applications in medicinal chemistry and peptide science.

Intermediate in Peptoid Synthesis

The N-substituted glycine backbone is the defining feature of a peptoid. Peptoids, or oligomers of N-substituted glycines, are a class of peptide mimics that have garnered significant interest in drug discovery.[4] They are resistant to proteolytic degradation—a common downfall of therapeutic peptides—and their synthesis is highly modular. Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester serves as a precursor to the N-(4-methoxybenzyl)glycine monomer unit, which can be incorporated into growing peptoid chains.

Role of the 4-Methoxybenzyl (MPM) Protecting Group

The 4-methoxybenzyl group is a well-established amine protecting group in organic synthesis.[1] Its key advantage is its stability under a wide range of reaction conditions (e.g., basic and nucleophilic conditions), yet it can be readily removed under specific oxidative or strongly acidic conditions that typically do not affect other sensitive functional groups within a complex molecule. This allows for the selective deprotection of the nitrogen atom at the desired stage of a multi-step synthesis.

Scaffold for Novel Therapeutics

N-substituted glycine derivatives are recognized as important ligands in bioinorganic chemistry and can serve as scaffolds for developing novel therapeutic agents.[5] By modifying the core structure of this compound, researchers can explore new chemical space. The parent acid, N-(4-Methoxybenzyl)glycine, and its derivatives are being investigated for their potential in treating diseases like cancer and neurodegenerative disorders.[1] This ester derivative provides a convenient starting point for creating libraries of related compounds for high-throughput screening. The lipophilic character imparted by the benzyl and ethyl groups can also be advantageous for enhancing cell membrane permeability, a critical factor for drug efficacy.[6]

Logical Pathway to Bioactive Molecules

start Ethyl N-[(4-methoxyphenyl)methyl] Glycine ethyl ester hydrolysis Ester Hydrolysis start->hydrolysis monomer N-(4-methoxybenzyl)glycine Monomer hydrolysis->monomer coupling Peptide/Peptoid Coupling Reactions monomer->coupling protected_oligomer Protected Peptoid/Peptide coupling->protected_oligomer deprotection MPM Group Deprotection protected_oligomer->deprotection final_product Bioactive Peptoid or Novel Drug Candidate deprotection->final_product

Caption: Synthetic utility from intermediate to final product.

Conclusion

Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester is a compound of significant strategic importance. Its well-defined synthesis via either N-alkylation or reductive amination makes it readily accessible. Its true power is realized in its application as a protected building block for the synthesis of peptoids and other complex molecules targeted for pharmacological activity. The deliberate inclusion of the 4-methoxybenzyl group provides chemists with precise control over synthetic pathways. For research teams in drug discovery and materials science, a thorough understanding of this compound's properties and potential is not just beneficial—it is a gateway to innovation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of N-[2-(Boc-amino)ethyl]glycine Ethyl Ester in Organic Synthesis. Available at: [Link]

  • MDPI. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Available at: [Link]

  • ACS Omega. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Available at: [Link]

  • OUCI. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Available at: [Link]

  • PubChem. N-[(4-Methoxyphenyl)methyl]glycine ethyl ester. Available at: [Link]

  • PubChem. N-(4-Methoxybenzyl)glycine. Available at: [Link]

  • Bentham Science. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available at: [Link]

  • Chemchart. N-(4-Methoxybenzyl)glycine (20839-78-5). Available at: [Link]

  • PMC. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Available at: [Link]

Sources

Navigating the Safe Handling of Ethyl 2-((4-methoxybenzyl)amino)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist, this guide provides an in-depth overview of the critical safety and handling protocols for Ethyl 2-((4-methoxybenzyl)amino)acetate (CAS: 60857-16-1). This document is intended for professionals in research, development, and drug discovery who may work with this compound. The following information is a synthesis of available data and established best practices for chemical safety.

This compound is a chemical intermediate that requires careful handling due to its potential health hazards. This guide will detail the known risks, proper handling procedures, and emergency response protocols to ensure a safe laboratory environment.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for safe handling.

PropertyValueSource
CAS Number 60857-16-1[ChemScene, BOC Sciences]
Molecular Formula C₁₂H₁₇NO₃[ChemScene, BOC Sciences]
Molecular Weight 223.27 g/mol [ChemScene, BOC Sciences]
Physical Form Solid[Sigma-Aldrich]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data. It is important to note that different suppliers may provide slightly different classifications. This guide adopts a conservative approach based on a composite of available information.

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin corrosion/irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific target organ toxicity - Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Note: Some suppliers may use the GHS06 pictogram (skull and crossbones) with the signal word "Danger" and the hazard statement H301 ("Toxic if swallowed").[1] Given this discrepancy, it is prudent to handle this compound with a high degree of caution.

First-Aid Measures: Immediate and Essential Responses

In the event of exposure, immediate and appropriate first aid is critical.

  • General Advice: Move the affected person from the area of exposure. If symptoms persist, seek medical attention and provide the safety data sheet to the medical professional.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Protocols for Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to preventing exposure.

Handling Procedures
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE as detailed in Section 5.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

  • Preventing Dust Formation: As a solid, care should be taken to avoid the generation of dust. Use appropriate tools for transferring the material.

Storage Conditions

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Temperature: Store in a refrigerator at 2-8°C.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3]

  • Light: Protect from light.[4]

  • Container: Keep the container tightly sealed and in a dry, well-ventilated place.

Personal Protective Equipment (PPE): Your Primary Defense

The use of appropriate PPE is non-negotiable when working with this compound.

PPE CategoryRecommendationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron. Closed-toe shoes.Prevents skin contact and irritation.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.Protects against inhalation and respiratory irritation.

Accidental Release Measures: A Step-by-Step Response

In the event of a spill, a calm and methodical response is necessary to mitigate the hazard.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust. For a solution, cover with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Place the contained material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Firefighting Measures: Preparedness for the Unexpected

While the flammability of this specific compound is not well-documented, general precautions for chemical fires should be followed.

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

  • Unsuitable Extinguishing Media: Avoid using a direct water jet, as it may spread the material.

  • Hazardous Combustion Products: In the event of a fire, toxic fumes, including carbon oxides and nitrogen oxides, may be released.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

Understanding the chemical stability and reactivity of a compound is crucial for preventing hazardous reactions.

  • Chemical Stability: The product is considered stable under recommended storage conditions.[2]

  • Conditions to Avoid: Avoid exposure to heat, light, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Toxicological and Ecological Information

Disposal Considerations

Chemical waste must be disposed of responsibly to protect human health and the environment.

  • Waste Disposal Method: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.

  • Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.

Conclusion

This compound is a valuable research chemical that requires a high level of care in its handling and storage. By understanding its potential hazards and adhering to the protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet from your supplier for the most up-to-date information.

References

Methodological & Application

Protocol for Utilizing Ethyl 2-((4-methoxybenzyl)amino)acetate in Peptide and Peptoid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Polypeptide Architectures

In the landscape of synthetic peptide and peptidomimetic chemistry, the precise control over the structure and function of polypeptide chains is paramount. "Ethyl 2-((4-methoxybenzyl)amino)acetate" (N-PMB-glycine ethyl ester) emerges as a valuable building block, particularly in the synthesis of N-substituted glycine oligomers, also known as peptoids. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this reagent. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its incorporation into polypeptide chains, and discuss the strategic advantages it offers in overcoming common synthetic challenges.

The core utility of this compound lies in the dual functionality of its structure. The glycine backbone serves as a fundamental unit for chain elongation, while the 4-methoxybenzyl (PMB) group acts as a temporary protecting group for the backbone amide nitrogen. This N-substitution is the defining feature of peptoids, which are isomers of peptides with the side chain appended to the nitrogen atom of the backbone rather than the α-carbon. This structural alteration imparts unique properties, including resistance to proteolytic degradation and the ability to form stable, well-defined secondary structures. The PMB group, in this context, offers a convenient method for introducing a protected nitrogen on the glycine residue, which can be deprotected at a later stage to allow for further functionalization or to yield the final N-unsubstituted glycine unit if desired.

This guide will focus on the application of this compound in the context of solid-phase peptoid synthesis using the highly efficient "submonomer" method.

Physicochemical Properties and Handling

A foundational understanding of the reagent's properties is crucial for its successful application.

PropertyValueReference
CAS Number 60857-16-1[1][2][3]
Molecular Formula C₁₂H₁₇NO₃[1][2]
Molecular Weight 223.27 g/mol [1]
Appearance Colorless to light yellow liquid[4]
Storage 4°C, protect from light[1]

Handling Precautions: Standard laboratory safety protocols should be observed. The compound is classified as an irritant.[4] It is recommended to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Core Application: Solid-Phase Peptoid Synthesis via the Submonomer Method

The "submonomer" method, pioneered by Zuckermann et al., is the most prevalent and versatile approach for synthesizing peptoids.[3] It involves a two-step iterative cycle of acylation and displacement. This compound can be utilized in a modified version of this method, or more commonly, its precursor, 4-methoxybenzylamine, is used directly in the standard submonomer protocol to generate the N-PMB-glycine unit on the solid support.

Mechanism of the Submonomer Method

The submonomer method is a highly efficient process that avoids the need for pre-synthesized, protected N-substituted glycine monomers. The cycle consists of two key steps:

  • Acylation: The primary or secondary amine on the solid-supported growing chain is acylated with a haloacetic acid, typically bromoacetic acid, activated by a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC). This step forms a reactive α-haloacetamide intermediate.

  • Displacement: A primary amine "submonomer" is introduced, which displaces the halide via an SN2 reaction, thereby incorporating the desired side chain onto the backbone nitrogen.

This two-step cycle is repeated to elongate the peptoid chain.

Submonomer_Method Resin Resin-Bound Amine Acylation Acylation (Bromoacetic Acid, DIC) Resin->Acylation Intermediate α-Bromoacetamide Intermediate Acylation->Intermediate Displacement Displacement (Primary Amine Submonomer, e.g., 4-Methoxybenzylamine) Intermediate->Displacement Elongated_Peptoid Elongated Peptoid Chain Displacement->Elongated_Peptoid Repeat Repeat Cycle Elongated_Peptoid->Repeat

Caption: Workflow of the submonomer method for peptoid synthesis.

Protocol 1: Incorporation of the N-PMB-Glycine Moiety using 4-Methoxybenzylamine

This protocol details the direct use of 4-methoxybenzylamine as a submonomer to introduce the N-PMB-glycine unit onto a solid-phase resin.

Materials:

  • Rink amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Methoxybenzylamine

  • Dichloromethane (DCM)

  • Piperidine (for Fmoc deprotection if starting from an Fmoc-protected resin)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) 95:2.5:2.5)

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the Rink amide resin in DMF for 30-60 minutes in a fritted syringe reaction vessel.

    • If the resin is Fmoc-protected, deprotect by treating with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Acylation Step:

    • Prepare a solution of bromoacetic acid (10 eq.) in DMF.

    • Add DIC (10 eq.) to the bromoacetic acid solution and allow it to pre-activate for 5 minutes.

    • Add the activated bromoacetic acid solution to the resin and agitate for 30 minutes at room temperature.

    • Wash the resin with DMF (5x).

  • Displacement Step:

    • Prepare a solution of 4-methoxybenzylamine (20 eq.) in DMF.

    • Add the 4-methoxybenzylamine solution to the resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation:

    • Repeat the acylation and displacement steps with other desired primary amine submonomers to continue building the peptoid chain.

  • Final Cleavage and Deprotection of the PMB Group:

    • After the final synthetic cycle, wash the resin thoroughly with DMF and DCM, then dry under vacuum.

    • The PMB group is acid-labile and can be cleaved simultaneously with the cleavage of the peptoid from the resin and removal of other acid-labile side-chain protecting groups.[5]

    • Treat the resin with a cleavage cocktail of TFA/water/TIS (95:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the crude peptoid in cold diethyl ether, centrifuge, and lyophilize.

PMB_Incorporation_Cleavage Start Resin-Bound Amine Acylation Bromoacetylation Start->Acylation Displacement Displacement with 4-Methoxybenzylamine Acylation->Displacement N_PMB_Resin N-PMB-Glycine on Resin Displacement->N_PMB_Resin Elongation Further Peptoid Chain Elongation N_PMB_Resin->Elongation Cleavage TFA Cleavage Cocktail Elongation->Cleavage Final_Product Deprotected Peptoid Cleavage->Final_Product

Caption: Workflow for incorporating and cleaving the N-PMB-glycine unit.

Advanced Applications and Strategic Considerations

Orthogonal Protection Strategies

The PMB group's acid lability makes it compatible with Fmoc-based solid-phase synthesis.[6] It is stable to the basic conditions (piperidine) used for Fmoc group removal. This allows for the synthesis of peptide-peptoid hybrids where the peptide portion is assembled using standard Fmoc chemistry and the peptoid portion is constructed using the submonomer method with PMB-protected amines. The PMB group can then be removed during the final acid-mediated cleavage step.

Cleavage of the PMB Group

The PMB group is typically removed under strongly acidic conditions, such as with neat trifluoroacetic acid (TFA) or a mixture of TFA with scavengers. The cleavage proceeds via the formation of a stable p-methoxybenzyl cation. The presence of scavengers like triisopropylsilane (TIS) or water is crucial to trap this cation and prevent side reactions with sensitive residues in the peptide or peptoid chain, such as tryptophan or methionine.

For substrates that are sensitive to strong acid, alternative methods for PMB cleavage have been developed, including oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). However, these conditions may not be compatible with all peptide or peptoid sequences.

Troubleshooting and Expert Insights

  • Incomplete Acylation: If the acylation step is incomplete, it will result in deletion sequences. Ensure that the bromoacetic acid and DIC are fresh and used in sufficient excess. Pre-activation of the bromoacetic acid with DIC is recommended.

  • Incomplete Displacement: The displacement reaction is generally efficient, but bulky primary amines may react slower. Increasing the reaction time or temperature (e.g., to 35-40°C) can improve the yield.

  • Side Reactions during Cleavage: The p-methoxybenzyl cation generated during cleavage can reattach to electron-rich side chains. The use of a scavenger cocktail is essential to prevent this. A standard cocktail of 95% TFA, 2.5% water, and 2.5% TIS is generally effective.

  • Premature Cleavage of PMB: The PMB group is generally stable to the repetitive treatments with piperidine for Fmoc removal. However, prolonged exposure or the use of stronger bases should be avoided.

Conclusion: Enabling Innovation in Peptidomimetic Design

This compound, and its direct precursor 4-methoxybenzylamine, are powerful tools in the arsenal of the peptide and peptoid chemist. The ability to introduce a protected N-substituted glycine unit via the efficient submonomer method opens up a vast chemical space for the design of novel peptidomimetics with enhanced stability, permeability, and biological activity. The straightforward incorporation and acid-labile nature of the PMB protecting group make it a practical choice for a wide range of synthetic targets, from simple peptoid oligomers to complex peptide-peptoid hybrids. By understanding the principles and protocols outlined in this guide, researchers can confidently leverage this versatile building block to advance their research in drug discovery and materials science.

References

  • Cobb, S. L. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Flegel, M.; et al. The challenge of peptide nucleic acid synthesis. Chem. Soc. Rev.2023, 52, 2936-2965.
  • Carpino, L. A.; et al. Amino Acid-Protecting Groups. In Peptide Synthesis and Applications; Howl, J., Ed.; Humana Press: Totowa, NJ, 2010; pp 1–87.
  • Kiessling, L. L.; et al. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Org. Lett.2001, 3, 20, 3133–3135.
  • Albericio, F.; et al. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules2018, 23, 1450.
  • Johnson, E. C. B.; Kent, S. B. H. Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chem. Commun.2006, 1557-1559.
  • Chem-Station. p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Durham E-Theses. Antimicrobial Peptoids: Design, Synthesis and Biological Applications. [Link]

  • Zuckermann, R. N.; et al. High-throughput sequencing of peptoids and peptide-peptoid hybrids by partial edman degradation and mass spectrometry. J. Am. Chem. Soc.1998, 120, 27, 6873–6882.
  • Barron, A. E.; et al. Tunable peptoid microspheres: effects of side chain chemistry and sequence. Biomacromolecules2013, 14, 6, 1878–1885.

Sources

"Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester" as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Ethyl N-[(4-methoxyphenyl)methyl]Glycine Ethyl Ester in Medicinal Chemistry

Introduction: A Versatile Scaffold for Drug Discovery

Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, also known as N-(p-Methoxybenzyl)glycine ethyl ester, is a pivotal building block in modern medicinal chemistry. Its structure uniquely combines a readily modifiable glycine core with a p-methoxybenzyl (PMB) protected secondary amine. This combination offers chemists a stable yet versatile scaffold for constructing complex molecular architectures. The glycine unit serves as a fundamental amino acid spacer, ideal for elaboration into peptide mimics or for introducing carboxylic acid functionality through ester hydrolysis. Simultaneously, the PMB group provides robust protection for the amine, which can be selectively removed under specific conditions to reveal a reactive site for further derivatization. This dual functionality makes it an invaluable intermediate in the synthesis of pharmacologically active compounds, from small molecule inhibitors to more complex therapeutic agents.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 60857-16-1[1]
Molecular Formula C₁₂H₁₇NO₃[1]
Molecular Weight 223.27 g/mol [1]
IUPAC Name ethyl 2-[(4-methoxyphenyl)methylamino]acetate[1]
Appearance Pale yellow oily liquid (typical)[2]
Density 1.1 ± 0.1 g/cm³[3]
Flash Point 147.5 ± 23.7 °C[3]
Synonyms N-(p-Methoxybenzyl)glycine ethyl ester, Ethyl 2-(4-methoxybenzylamino)acetate[1][3]

Synthesis of the Building Block: Protocols and Rationale

The preparation of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester can be reliably achieved through several synthetic routes. The two most common and efficient methods are reductive amination and direct N-alkylation.

Protocol 1: Synthesis via Reductive Amination

This method is often preferred for its high selectivity and mild reaction conditions. It involves the formation of an imine intermediate from p-anisaldehyde and glycine ethyl ester, which is then reduced in situ.

cluster_reactants Starting Materials cluster_reagents Reagents start_a Glycine Ethyl Ester HCl step1 Iminium Intermediate start_a->step1 Imine Formation (in situ) start_b p-Anisaldehyde start_b->step1 Imine Formation (in situ) reductant NaBH₃CN product Ethyl N-[(4-methoxyphenyl)methyl] Glycine ethyl ester reductant->product Reduction solvent Methanol solvent->product Reduction step1->product Reduction

Caption: Reductive Amination Workflow.

Step-by-Step Procedure:

  • To a suspension of glycine ethyl ester hydrochloride (10.0 g, 71.6 mmol) in methanol (60 mL), add sodium cyanoborohydride (NaBH₃CN) (5.00 g, 79.6 mmol).[3]

  • Cool the mixture in an ice bath and add p-anisaldehyde (11.0 mL, 90.4 mmol) dropwise over a period of 15 minutes.[3]

  • Remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Remove the solvent under reduced pressure (in vacuo).[3]

  • Partition the resulting residue between dichloromethane (CH₂Cl₂) (200 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (300 mL).[3]

  • Separate the layers and extract the aqueous layer twice more with CH₂Cl₂ (2 x 200 mL).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[3]

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography if necessary.

Rationale:

  • Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is specifically chosen because it is mild enough to not reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate. This selectivity minimizes side reactions.[4]

  • Methanol: Serves as an effective solvent for all reactants and facilitates the formation of the imine intermediate.

  • Aqueous Workup (NaHCO₃): The bicarbonate solution neutralizes any remaining acid and quenches the reaction.

Protocol 2: Synthesis via Direct N-Alkylation

This classic Sₙ2 approach involves the direct reaction of p-methoxybenzylamine with an ethyl haloacetate.

Step-by-Step Procedure:

  • Dissolve p-methoxybenzylamine (3.07 g, 22.4 mmol) and triethylamine (2.27 g, 22.4 mmol) in dichloromethane (100 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add ethyl bromoacetate (3.74 g, 22.4 mmol) dropwise to the cooled solution.[3]

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water (50 mL).

  • Separate the organic layer, wash with water and then brine, and dry over anhydrous sodium sulfate.[3]

  • Evaporate the solvent in vacuo and purify the residue by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield the final product.[3]

Rationale:

  • Triethylamine (TEA): A non-nucleophilic organic base used to scavenge the hydrobromic acid (HBr) produced during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Dichloromethane (DCM): A common, relatively non-polar aprotic solvent that is ideal for Sₙ2 reactions.

Applications in Medicinal Chemistry: A Strategic Approach

The utility of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester lies in its predictable and sequential reactivity, allowing for the strategic construction of target molecules.

cluster_path1 Pathway A: Amine Deprotection cluster_path2 Pathway B: Ester Modification start Ethyl N-[(4-methoxyphenyl)methyl] Glycine ethyl ester deprotection PMB Deprotection (e.g., DDQ, CAN) start->deprotection hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) start->hydrolysis intermediate_A Ethyl Glycinate Derivative (Free Secondary Amine) deprotection->intermediate_A final_A Further N-Functionalization (Alkylation, Acylation) intermediate_A->final_A intermediate_B N-PMB-Glycine (Free Carboxylic Acid) hydrolysis->intermediate_B final_B Amide Coupling (Peptide Synthesis) intermediate_B->final_B

Sources

Application Notes & Protocols for the Comprehensive Characterization of Ethyl 2-((4-methoxybenzyl)amino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-((4-methoxybenzyl)amino)acetate is a secondary amine ester with a molecular formula of C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol .[1][] As a functionalized amino acid derivative, it serves as a valuable intermediate in synthetic organic chemistry and drug discovery. The precise structural confirmation and purity assessment of such compounds are non-negotiable prerequisites for their use in further research and development, ensuring the reliability and reproducibility of experimental outcomes.

This document provides a comprehensive guide to the essential analytical techniques required for the thorough characterization of this compound. It is designed for researchers, chemists, and quality control specialists, offering not just step-by-step protocols but also the underlying scientific rationale for methodological choices. The workflow emphasizes a multi-technique approach, ensuring orthogonal validation of the compound's identity, structure, and purity.

Logical Workflow for Analysis

A systematic approach is critical for efficient and comprehensive characterization. The following workflow ensures that fundamental structural data is secured before proceeding to more specific purity and property analyses.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Elucidation & Confirmation cluster_purity Purity & Stability Assessment synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Primary Structure ms Mass Spectrometry (MS) nmr->ms Confirm MW ftir FTIR Spectroscopy ms->ftir Confirm Functional Groups hplc HPLC Analysis ftir->hplc Assess Purity thermal Thermal Analysis (DSC/TGA) hplc->thermal Assess Thermal Properties

Caption: Logical workflow for the characterization of a synthesized chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.

Expertise & Causality:
  • ¹H NMR reveals the number of different types of protons, their electronic environments (chemical shift), their neighboring protons (spin-spin splitting), and their relative quantities (integration).

  • ¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single residual solvent peak which is easily identifiable.

  • Instrument Setup:

    • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm (centered around 6 ppm).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 8-16 scans for good signal-to-noise.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

      • Spectral Width: ~220 ppm.

      • Number of Scans: 256-1024 scans, as the ¹³C nucleus has low natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CDCl₃ peak at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.

Data Interpretation and Validation

The acquired spectra should be consistent with the structure of this compound. The expected signals are detailed below, with assignments validated by published data.[3]

Table 1: ¹H NMR Data (500 MHz, CDCl₃) for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1.21Triplet (t)3H-OCH₂CH₃ Aliphatic methyl group split by the adjacent methylene (-OCH₂-) group.
1.87Singlet (s)1H-NH -Amine proton; may be broad and exchangeable with D₂O. Its chemical shift can be concentration-dependent.
3.33Singlet (s)2H-NH-CH₂ -COOEtMethylene group alpha to the carbonyl and amine, resulting in a singlet due to lack of adjacent protons.
3.68Singlet (s)2HAr-CH₂ -NH-Benzylic methylene protons.
3.72Singlet (s)3H-OCH₃ Methoxy group protons on the aromatic ring.
4.13Quartet (q)2H-OCH₂ CH₃Methylene group of the ethyl ester, split into a quartet by the adjacent methyl group.
6.80Doublet (d)2HAromatic H (ortho to -OCH₃)Aromatic protons deshielded by the ring current, appearing as a doublet due to splitting by meta protons.
7.19Doublet (d)2HAromatic H (meta to -OCH₃)Aromatic protons deshielded by the ring current, appearing as a doublet due to splitting by ortho protons.

Data sourced from ChemicalBook.[3]

Caption: Correlation of the molecular structure with its ¹H NMR signals.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides direct evidence of the molecular weight, which is a critical parameter for identity confirmation.

Expertise & Causality:

Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for straightforward confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the molecular formula.

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup (Direct Infusion):

    • Ionization Mode: ESI, positive ion mode.

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Nebulizer Gas (N₂): Set according to instrument specifications.

    • Drying Gas (N₂): Set temperature to ~250-350 °C.

  • Data Acquisition: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum.

Data Interpretation and Validation
  • Expected Molecular Ion: The theoretical monoisotopic mass of C₁₂H₁₇NO₃ is 223.1208 Da. In positive ion mode ESI, the primary observed peak should correspond to the protonated molecule [M+H]⁺.

  • Trustworthiness: The system should be calibrated using a known standard (e.g., caffeine, sodium formate) immediately prior to analysis to ensure mass accuracy.

Table 2: Expected Mass Spectrometry Data

Ion SpeciesCalculated m/zObserved m/z (Expected)Interpretation
[M+H]⁺224.1281~224.1Protonated molecular ion (primary evidence)
[M+Na]⁺246.1100~246.1Sodium adduct (common in ESI)

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

Expertise & Causality:

The structure of this compound contains several key functional groups: a secondary amine (N-H), an ester (C=O, C-O), an ether (Ar-O-C), and an aromatic ring. Each of these will produce a distinct absorption band in the IR spectrum.

Protocol: FTIR Analysis (KBr Pellet Method)
  • Sample Preparation: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber should be collected first.

Data Interpretation and Validation

The spectrum should be analyzed for the presence of characteristic absorption bands.

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3350-3310MediumN-H StretchSecondary Amine (-NH-)
~3050-3000MediumC-H Stretch (sp²)Aromatic C-H
~2980-2850MediumC-H Stretch (sp³)Aliphatic C-H (CH₃, CH₂)
~1740-1720 Strong C=O Stretch Ester Carbonyl
~1610, ~1510MediumC=C StretchAromatic Ring
~1250StrongC-O Stretch (asymmetric)Aryl Ether (Ar-O-CH₃)
~1200-1050StrongC-O StretchEster (C-O)

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Chromatographic techniques are paramount for determining the purity of a compound by separating it from any starting materials, by-products, or degradation products. Reverse-phase HPLC (RP-HPLC) is the method of choice for this molecule.

Expertise & Causality:

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The compound will be retained on the column based on its hydrophobicity. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. UV detection is suitable as the aromatic ring provides a strong chromophore.

Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and Water (Solvent A), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A good starting point is an isocratic method with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm or 220 nm.

  • System Suitability: Before running the sample, perform a system suitability test (e.g., inject a standard five times) to ensure the system is performing correctly (checking for consistent retention time, peak area, and tailing factor).

Data Interpretation and Validation
  • Retention Time (t_R_): A single, sharp, well-defined peak should be observed at a specific retention time.

  • Purity Calculation: The purity is calculated as:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Trustworthiness: For regulatory purposes, this method would need to be fully validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The use of a certified reference standard is required for quantitative analysis.

References

  • Ge, Y. et al. (2013). Acta Crystallographica Section E: Structure Reports Online, E69, o1769.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Amalanathan, M. et al. (2016). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule. Walsh Medical Media. Retrieved from [Link]

  • NIOSH | CDC. (n.d.). Alphabetical Method Listing - E - NMAM 4th Edition. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST WebBook. Retrieved from [Link]

  • Vyazovkin, S. (2006). Thermal Analysis. Analytical Chemistry, 12, 3875-3886. Retrieved from [Link]

  • Patil, S. et al. (2016). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-((methoxycarbonyl)amino)acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR analysis of ethyl acetate extract. Retrieved from [Link]

  • Amalanathan, M. et al. (2016). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5- Dimethylphenoxy) Acetate. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-[ethyl-(2-methoxybenzoyl)amino]acetate. Retrieved from [Link]

  • MDPI. (n.d.). FTIR and Raman Characterization of TiO2 Nanoparticles Coated with Polyethylene Glycol as Carrier for 2-Methoxyestradiol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. Retrieved from [Link]

  • Wikimedia Commons. (n.d.). In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of. Retrieved from [Link]

  • Impactfactor. (n.d.). Isolation of Ethyl Acetate Fraction of Methanolic Extract of Cinnamomum malabatrum Leaves by Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Gas Chromatographic Analysis of Amino Acids as Ethyl Chloroformate Derivatives. Part 2, Effects of Pigments and Accelerated Aging on the Identification of Proteinaceous Binding Media. Retrieved from [Link]

  • Neliti. (2022). Identification and characterization of Ethyl gallate from Ethyl acetate fraction of Phyllanthus emblica fruit, And invitro free. Retrieved from [Link]

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Application Notes & Protocols: Ethyl 2-((4-methoxybenzyl)amino)acetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: The Strategic Value of Ethyl 2-((4-methoxybenzyl)amino)acetate

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile scaffold, particularly in the synthesis of nitrogen-containing heterocyclic compounds which form the core of numerous pharmaceuticals and biologically active molecules.[1] Its utility is derived from a unique combination of structural features: a nucleophilic secondary amine poised for cyclization reactions, an ethyl ester group that can act as an electrophile or be readily modified, and the para-methoxybenzyl (PMB) group. The PMB group serves as a robust N-protecting group that can be selectively removed under specific conditions, offering a critical handle for further synthetic elaboration.

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its practical application in constructing key heterocyclic systems like substituted piperidones. The protocols and insights herein are designed to be both educational and immediately applicable in a research and development setting.

Reagent Profile and Safety Considerations

A thorough understanding of a reagent's properties is the foundation of its effective and safe use.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 60857-16-1[2][3][4]
Molecular Formula C₁₂H₁₇NO₃[3][4][]
Molecular Weight 223.27 g/mol [3][4][]
Appearance Solid
Topological Polar Surface Area 47.6 Ų[3]
Synonyms N-[(4-methoxyphenyl)methyl]Glycine ethyl ester[4]
Safety & Handling

As with all laboratory chemicals, appropriate safety measures must be strictly followed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[6][7][8]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[6][7][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.[4][7]

  • In case of exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6][8]

    • Skin: Wash the affected area thoroughly with soap and water.[6] Remove contaminated clothing.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6][7]

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[6]

Synthesis Protocol: this compound

The most direct and common synthesis involves the N-alkylation of 4-methoxybenzylamine with ethyl bromoacetate. The causality behind this choice is the high reactivity of the α-bromo ester towards nucleophilic substitution and the ready availability of the starting materials.

Workflow for Synthesis

reagents 1. 4-Methoxybenzylamine 2. Ethyl Bromoacetate 3. Triethylamine (Base) reaction Reaction Setup - Add amine and base to DCM - Cool to 0°C reagents->reaction solvent Dichloromethane (DCM) solvent->reaction addition Slow dropwise addition of Ethyl Bromoacetate at 0°C reaction->addition stir Stir at Room Temperature (e.g., 3 hours) addition->stir quench Quench reaction with Water stir->quench workup Aqueous Workup - Separate organic layer - Wash with water/brine - Dry over Na₂SO₄ quench->workup purify Purification - Evaporate solvent - Silica Gel Column Chromatography workup->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Methoxybenzylamine

  • Ethyl bromoacetate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzylamine (1.0 eq.) and anhydrous dichloromethane.

  • Add triethylamine (1.0 eq.) to the solution. The triethylamine acts as a base to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

  • Addition of Alkylating Agent: Cool the flask to 0°C using an ice bath. Slowly add ethyl bromoacetate (1.0 eq.) dropwise to the stirred solution.[2] Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for approximately 3 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, quench it by adding water.[2] Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of hexane/ethyl acetate as the eluent, to yield the pure product.[2] A typical yield is around 42%.[2]

Expected Characterization Data

The structure of the product should be confirmed by spectroscopic methods.

  • ¹H-NMR (500 MHz, CDCl₃): δ 7.19 (d, 2H), 6.80 (d, 2H), 4.13 (q, 2H), 3.72 (s, 3H), 3.68 (s, 2H), 3.33 (s, 2H), 1.87 (s, 1H, -NH-), 1.21 (t, 3H).[2]

Application in Heterocyclic Synthesis: Construction of Piperidin-4-ones

Piperidin-4-ones are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[10] this compound is an excellent precursor for constructing these rings via a tandem aza-Michael addition/Dieckmann condensation sequence.

Reaction Scheme: Aza-Michael/Dieckmann Condensation

start This compound + α,β-Unsaturated Ester (e.g., Ethyl Acrylate) step1 Aza-Michael Addition start->step1 Base Catalyst base Strong Base (e.g., NaH, NaOEt) intermediate Diester Intermediate step1->intermediate step2 Dieckmann Condensation (Intramolecular Cyclization) intermediate->step2 Strong Base piperidone N-PMB-Piperidin-4-one Derivative step2->piperidone deprotection PMB Deprotection (e.g., TFA or CAN) piperidone->deprotection final Secondary Piperidin-4-one deprotection->final

Caption: Synthesis of piperidin-4-ones from this compound.

Protocol: Synthesis of Ethyl 1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate

This protocol describes the cyclization of this compound with ethyl acrylate.

Materials:

  • This compound

  • Ethyl acrylate

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous ethanol or THF as solvent

  • Aqueous hydrochloric acid (HCl) for neutralization

  • Ethyl acetate for extraction

Procedure:

  • Aza-Michael Addition: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) in anhydrous ethanol.

  • Add ethyl acrylate (1.1 eq.). While this reaction can sometimes proceed without a catalyst, adding a catalytic amount of a non-nucleophilic base can facilitate the initial Michael addition.

  • Stir the mixture at room temperature for 12-24 hours until the formation of the diester intermediate is confirmed by TLC or LC-MS.

  • Dieckmann Condensation: To the solution containing the intermediate, add a strong base such as sodium ethoxide (1.2 eq.) in portions. This step is critical as the base deprotonates the α-carbon to the ester, initiating the intramolecular cyclization. This is a classic method for forming cyclic β-keto esters.[11]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The ring closure is typically driven by the formation of the stable enolate of the resulting β-keto ester.

  • Work-up and Acidification: After cooling to room temperature, carefully pour the reaction mixture into ice water. Acidify the aqueous solution to a pH of ~5-6 with dilute HCl. This step protonates the enolate and causes the β-keto ester product to become less water-soluble.

  • Extraction: Extract the product from the aqueous layer using ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the desired piperidin-4-one derivative.

The Strategic Role of PMB Deprotection

A key advantage of using this reagent is the ability to remove the N-PMB group post-cyclization. This unmasks a secondary amine, which is a crucial functional handle for introducing diversity, for example, in the synthesis of drug analogues like those related to donepezil.[12]

  • Acidic Cleavage: The PMB group can be removed under strongly acidic conditions, such as with neat trifluoroacetic acid (TFA), often at room temperature.[13]

  • Oxidative Cleavage: Alternatively, oxidative methods using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) provide a milder and orthogonal deprotection strategy.[13]

The choice of method depends on the stability of other functional groups within the molecule. The ability to selectively deprotect the nitrogen allows for late-stage diversification, a highly desirable feature in drug discovery campaigns.

References

Application Notes and Protocols for the Derivatization of Ethyl N-[(4-methoxyphenyl)methyl]glycinate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Glycine Scaffold

Ethyl N-[(4-methoxyphenyl)methyl]glycinate is a versatile bifunctional molecule offering a rich landscape for chemical derivatization. Its structure features three key reactive sites: a secondary amine, an ethyl ester, and an electron-rich aromatic ring. This strategic combination makes it a valuable building block in medicinal chemistry and organic synthesis, allowing for the systematic modification of its physicochemical and pharmacological properties. The p-methoxybenzyl (PMB) group serves not only as a bulky substituent influencing molecular conformation but also as a cleavable protecting group, adding another layer of synthetic utility.

These application notes provide a comprehensive technical guide to the principal derivatization reactions of Ethyl N-[(4-methoxyphenyl)methyl]glycinate. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Diagram: Key Derivatization Pathways

Derivatization_Pathways cluster_starting_material Starting Material cluster_derivatives Derivatization Products SM Ethyl N-[(4-methoxyphenyl)methyl]glycinate Acylation N-Acyl Derivatives SM->Acylation Acyl Halide/Anhydride, Base Alkylation N-Alkyl Derivatives SM->Alkylation Alkyl Halide, Base Saponification N-(4-Methoxybenzyl)glycine SM->Saponification Base (LiOH, NaOH), H₂O/Solvent Reduction 2-((4-Methoxybenzyl)amino)ethanol SM->Reduction Reducing Agent (e.g., LiAlH₄) Aromatic_Sub Aryl-Substituted Derivatives SM->Aromatic_Sub Electrophile, Lewis/Brønsted Acid Deprotection Ethyl Glycinate SM->Deprotection Oxidative/Acidic Cleavage

Caption: Major derivatization routes for Ethyl N-[(4-methoxyphenyl)methyl]glycinate.

N-Acylation: Formation of Amides

The secondary amine of Ethyl N-[(4-methoxyphenyl)methyl]glycinate readily undergoes acylation with acid chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). This reaction is fundamental for introducing a wide variety of functional groups and is often employed in peptide synthesis and the development of small molecule inhibitors. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Protocol 1: General Procedure for N-Acetylation

Objective: To synthesize Ethyl N-acetyl-N-[(4-methoxyphenyl)methyl]glycinate.

Parameter Value/Condition Justification
Reactants Ethyl N-[(4-methoxyphenyl)methyl]glycinate (1.0 eq)Starting material
Acetyl chloride (1.2 eq)Acylating agent
Triethylamine (1.5 eq)Base to scavenge HCl
Solvent Dichloromethane (DCM)Aprotic, dissolves reactants
Temperature 0 °C to room temperatureControls initial exothermicity
Reaction Time 2-4 hoursTypical for complete conversion

Step-by-Step Methodology:

  • Dissolve Ethyl N-[(4-methoxyphenyl)methyl]glycinate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

N-Alkylation: Synthesis of Tertiary Amines

Further substitution on the nitrogen atom can be achieved through N-alkylation with alkyl halides. This reaction introduces steric bulk and can modulate the basicity of the nitrogen atom, which is a critical parameter for drug-receptor interactions. The reaction is typically performed in the presence of a base to deprotonate the secondary amine, generating a more nucleophilic species.

Protocol 2: General Procedure for N-Benzylation

Objective: To synthesize Ethyl N-benzyl-N-[(4-methoxyphenyl)methyl]glycinate.

Parameter Value/Condition Justification
Reactants Ethyl N-[(4-methoxyphenyl)methyl]glycinate (1.0 eq)Starting material
Benzyl bromide (1.2 eq)Alkylating agent
Potassium carbonate (2.0 eq)Mild base
Solvent Acetonitrile (MeCN)Polar aprotic, facilitates Sₙ2
Temperature Room temperature to 60 °CTo achieve a reasonable reaction rate
Reaction Time 12-24 hoursOften requires extended time for completion

Step-by-Step Methodology:

  • To a solution of Ethyl N-[(4-methoxyphenyl)methyl]glycinate (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature.

  • Add benzyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Ester Hydrolysis (Saponification): Accessing the Carboxylic Acid

The ethyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, N-[(4-methoxyphenyl)methyl]glycine. This transformation is crucial for peptide coupling reactions, where a free carboxylic acid is required, and for introducing a negatively charged group to modulate solubility and biological activity. Lithium hydroxide is often preferred due to its good solubility in mixed aqueous-organic solvent systems.[1][2][3]

Protocol 3: Saponification with Lithium Hydroxide

Objective: To synthesize N-[(4-methoxyphenyl)methyl]glycine.

Parameter Value/Condition Justification
Reactants Ethyl N-[(4-methoxyphenyl)methyl]glycinate (1.0 eq)Starting material
Lithium hydroxide monohydrate (2.0 eq)Base for hydrolysis
Solvent Tetrahydrofuran (THF) / Water (3:1)Co-solvent system for solubility
Temperature Room temperatureMild conditions to avoid side reactions
Reaction Time 4-12 hoursUntil ester is consumed

Step-by-Step Methodology:

  • Dissolve Ethyl N-[(4-methoxyphenyl)methyl]glycinate (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is no longer visible.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.

Ester Reduction: Formation of the Amino Alcohol

The ethyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4][5][6][7][8] This derivatization converts the ester into a hydroxyl group, which can serve as a handle for further functionalization, such as etherification or esterification, and can also impact the molecule's hydrogen bonding capacity.

Protocol 4: Reduction with Lithium Aluminum Hydride

Objective: To synthesize 2-({(4-methoxyphenyl)methyl}amino)ethan-1-ol.

Parameter Value/Condition Justification
Reactants Ethyl N-[(4-methoxyphenyl)methyl]glycinate (1.0 eq)Starting material
Lithium aluminum hydride (LiAlH₄) (2.0 eq)Strong reducing agent
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic ether, stable to LiAlH₄
Temperature 0 °C to refluxControlled addition at 0 °C, then heating
Reaction Time 2-6 hoursFor complete reduction

Step-by-Step Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Ethyl N-[(4-methoxyphenyl)methyl]glycinate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude amino alcohol by column chromatography or distillation.

Electrophilic Aromatic Substitution: Modifying the Phenyl Ring

The 4-methoxyphenyl group is electron-rich and activated towards electrophilic aromatic substitution. The methoxy group is an ortho-, para-director. Since the para position is already substituted, electrophilic attack is directed to the ortho positions (C3 and C5). Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed to introduce substituents on the aromatic ring.[9][10][11][12][13]

Protocol 5: Friedel-Crafts Acylation

Objective: To synthesize Ethyl N-{[3-acetyl-4-methoxyphenyl]methyl}glycinate.

Parameter Value/Condition Justification
Reactants Ethyl N-[(4-methoxyphenyl)methyl]glycinate (1.0 eq)Starting material
Acetyl chloride (1.1 eq)Acylating agent
Aluminum chloride (AlCl₃) (1.2 eq)Lewis acid catalyst
Solvent Dichloromethane (DCM) or Dichloroethane (DCE)Aprotic, common for Friedel-Crafts
Temperature 0 °C to room temperatureTo control reactivity
Reaction Time 1-3 hoursTypically fast reactions

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise to form the acylium ion complex.

  • Slowly add a solution of Ethyl N-[(4-methoxyphenyl)methyl]glycinate (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Deprotection: Cleavage of the p-Methoxybenzyl (PMB) Group

The p-methoxybenzyl (PMB) group can be cleaved under oxidative or strongly acidic conditions to unmask the secondary amine, yielding ethyl glycinate. This deprotection is a key step when the PMB group is used as a protecting group in a multi-step synthesis. Oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common and mild method.

Protocol 6: Oxidative Cleavage with DDQ

Objective: To synthesize Ethyl glycinate.

Parameter Value/Condition Justification
Reactants Ethyl N-[(4-methoxyphenyl)methyl]glycinate (1.0 eq)Starting material
DDQ (1.5 eq)Oxidizing agent
Solvent Dichloromethane (DCM) / Water (10:1)Co-solvent system
Temperature Room temperatureMild conditions
Reaction Time 1-4 hoursFor complete cleavage

Step-by-Step Methodology:

  • Dissolve Ethyl N-[(4-methoxyphenyl)methyl]glycinate (1.0 eq) in a 10:1 mixture of DCM and water.

  • Add DDQ (1.5 eq) to the solution in one portion. The reaction mixture will likely change color.

  • Stir vigorously at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, filter the reaction mixture to remove the hydroquinone byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ until the color of the organic layer becomes pale yellow.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting ethyl glycinate can be purified by distillation or by conversion to its hydrochloride salt.

Diagram: Workflow for a Typical Derivatization and Purification

Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Starting Material in Anhydrous Solvent B Add Base/Catalyst A->B C Cool to 0 °C B->C D Add Reagent Dropwise C->D E Warm to RT & Stir D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Wash with Acid/Base/Brine G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Crude Product J->K L Flash Column Chromatography K->L M Pure Product L->M

Caption: A generalized workflow for the synthesis and purification of derivatives.

References

  • Friedel-Crafts Acylation of Anisole. (2006, October 4). Retrieved from [Link]

  • Friedel-Crafts acylation of anisole. (n.d.). ResearchGate. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved from [Link]

  • Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022, November 22). YouTube. Retrieved from [Link]

  • N-Carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

  • Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

  • Method for the bromination of aromatic compound. (n.d.). Google Patents.
  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016, February 26). YouTube. Retrieved from [Link]

  • Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford. Retrieved from [Link]

  • Synthesis of N-(4-benzyloxybenzyl)-N-formyl glycine ethyl ester. (n.d.). PrepChem. Retrieved from [Link]

  • Method of preparing brominated hydroxy aromatic compounds. (n.d.). Google Patents.
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR. Retrieved from [Link]

  • Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. (2014, March 11). Reddit. Retrieved from [Link]

  • p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts: Versatile Reagents for N-Alkylation. (n.d.). J-STAGE. Retrieved from [Link]

  • LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? (2019, May 6). Chemistry Stack Exchange. Retrieved from [Link]

  • SYNTHESIS OF GLYCINE ESTERS/AMIDES AS POTENTIAL BIODEGRADABLE ENGINE OIL ADDITIVES. (2019, July 30). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • N-[(4-Methoxyphenyl)methyl]glycine ethyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Bromination of N-phthaloylamino acid derivatives. (1989). ResearchGate. Retrieved from [Link]

  • N-(4-methoxy-benzyl)-N-methyl-glycine ethyl ester. (n.d.). LookChem. Retrieved from [Link]

  • Photoalkylation of Glycine Derivatives. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • ethyl N-(4-methoxybenzyl)glycinate. (n.d.). Molbase. Retrieved from [Link]

  • Thermal dealkylation of N-alkyl N-phosphonomethylglycine. (n.d.). Google Patents.
  • Kinetics of hydrolysis of p-methoxyphenyl phosphorotriamidate in the pH region. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of N-phosphonomethylglycine by means of an oxidation/dealkylation process. (n.d.). Google Patents.
  • Nitration of Desoxybenzoin. (n.d.). Kyoto University Research Information Repository. Retrieved from [Link]

Sources

Large-scale synthesis of "Ethyl 2-((4-methoxybenzyl)amino)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate

Abstract

This application note provides a comprehensive guide for the large-scale synthesis of this compound, a key secondary amine intermediate in pharmaceutical and fine chemical industries.[1] We critically evaluate two primary synthetic routes—direct N-alkylation and reductive amination—and present a detailed, optimized, and scalable protocol for the superior reductive amination pathway. The document is designed for researchers, process chemists, and drug development professionals, offering in-depth explanations of methodological choices, process controls, safety considerations, and characterization techniques to ensure a robust, reproducible, and high-yield manufacturing process.

Introduction and Strategic Importance

This compound is a valuable bifunctional molecule, incorporating a secondary amine and an ethyl ester. This structure makes it a versatile building block, particularly in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] The synthesis of secondary amines is a cornerstone of organic chemistry; however, traditional methods like direct alkylation of primary amines are often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts.[3][4] Such outcomes are particularly problematic in large-scale production, where purification challenges can significantly impact process efficiency and cost.

This guide focuses on a more controlled and efficient strategy: reductive amination . This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the target amine.[5] This one-pot approach offers significant advantages for industrial applications, including high selectivity, milder reaction conditions, and the avoidance of over-alkylation, thereby ensuring higher purity and yield of the final product.[5][6]

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route for scale-up depends on factors such as yield, purity, cost of reagents, operational simplicity, and safety. Below, we compare the two most viable pathways to the target molecule.

Pathway A: Direct N-Alkylation

This classical approach involves the direct reaction of 4-methoxybenzylamine with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a non-nucleophilic base like triethylamine (TEA).[7] The base is crucial for neutralizing the hydrobromic acid generated during the reaction.

  • Mechanism: A standard SN2 nucleophilic substitution.

  • Advantages: Simple, one-step reaction with readily available starting materials.

  • Disadvantages for Scale-Up:

    • Over-alkylation: The product, a secondary amine, can react further with ethyl bromoacetate to form a tertiary amine, which is a significant impurity.

    • Low Yield: Published lab-scale procedures report yields as low as 42%, which is not economically viable for industrial production.[7]

    • Purification: Removal of the tertiary amine impurity and the triethylammonium bromide salt can be challenging on a large scale.

Pathway B: Reductive Amination

This modern and more elegant approach utilizes 4-methoxybenzaldehyde and ethyl glycinate hydrochloride. These components condense to form an imine (or iminium ion), which is immediately reduced by a selective hydride agent present in the reaction mixture.

  • Mechanism: A two-stage, one-pot process involving imine formation followed by hydride reduction.[5]

  • Advantages for Scale-Up:

    • High Selectivity: The reaction is highly specific for the formation of the secondary amine, virtually eliminating the problem of over-alkylation.[4]

    • High Yield: This method consistently produces higher yields compared to direct alkylation.

    • Process Control: The reaction is typically performed as a one-pot synthesis, simplifying the operational workflow.[5]

    • Milder Reagents: The use of selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) allows for broad functional group tolerance and safer handling compared to more aggressive hydrides.[8] NaBH(OAc)₃ is particularly effective as it is less toxic than alternatives like sodium cyanoborohydride and can be used in non-aqueous solvents.[4][8]

Large-Scale Synthesis Protocol via Reductive Amination

This protocol is designed for a nominal 50-mole scale, yielding approximately 11 kg of the target product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay by trained personnel.

Materials and Equipment

Table 1: Reagent Specifications

Reagent CAS No. Molecular Wt. ( g/mol ) Moles Mass / Volume Grade
4-Methoxybenzaldehyde 123-11-5 136.15 50.0 6.81 kg ≥99%
Ethyl Glycinate HCl 623-33-6 139.58 52.5 (1.05 eq) 7.33 kg ≥99%
Sodium Triacetoxyborohydride 56553-60-7 211.94 60.0 (1.2 eq) 12.72 kg ≥95%
Dichloromethane (DCM) 75-09-2 84.93 - ~100 L Anhydrous
Triethylamine (TEA) 121-44-8 101.19 55.0 (1.1 eq) 7.6 L (5.57 kg) ≥99.5%
Saturated NaHCO₃ Solution - - - ~50 L Aqueous
Brine (Saturated NaCl) - - - ~30 L Aqueous

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | ~5 kg | Granular |

Equipment:

  • 200 L glass-lined reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.

  • 100 L temperature-controlled addition funnel.

  • Condenser with chiller circulation.

  • Inert atmosphere system (Nitrogen).

  • Large-scale filtration apparatus.

  • Industrial rotary evaporator or thin-film evaporator.

  • Vacuum distillation setup.

Experimental Workflow Diagram

G cluster_prep 1. Reactor Preparation cluster_imine 2. Imine Formation cluster_reduction 3. Reduction cluster_workup 4. Work-up & Isolation A Charge Reactor with Ethyl Glycinate HCl & DCM B Cool to 0-5 °C A->B C Add Triethylamine (TEA) (Liberates free amine) B->C D Add 4-Methoxybenzaldehyde Solution in DCM C->D E Stir for 1-2 hours at 0-5 °C D->E F Portion-wise addition of Sodium Triacetoxyborohydride E->F G Allow to warm to RT Stir for 12-18 hours F->G H Monitor by HPLC/TLC G->H I Quench with Sat. NaHCO₃ H->I J Separate Organic Layer I->J K Wash with Brine J->K L Dry over Na₂SO₄ K->L M Solvent Removal (Vacuum) L->M N Purify by Vacuum Distillation M->N Final Final N->Final Final Product

Caption: High-level workflow for the reductive amination synthesis.

Step-by-Step Synthesis Protocol
  • Reactor Preparation and Amine Liberation:

    • Ensure the reactor is clean, dry, and purged with nitrogen.

    • Charge the reactor with Ethyl Glycinate HCl (7.33 kg, 52.5 mol) and Dichloromethane (60 L).

    • Begin stirring and cool the slurry to 0-5 °C using a chiller.

    • Slowly add Triethylamine (7.6 L, 55.0 mol) via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C. The formation of triethylammonium chloride salt will be observed.

    • Stir the resulting slurry for an additional 30 minutes at 0-5 °C. Causality: This step deprotonates the hydrochloride salt to generate the free ethyl glycinate amine in situ, which is necessary for the subsequent reaction.

  • Imine Formation:

    • In a separate vessel, dissolve 4-Methoxybenzaldehyde (6.81 kg, 50.0 mol) in Dichloromethane (20 L).

    • Add this aldehyde solution to the reactor via the addition funnel over approximately 1 hour, keeping the internal temperature at 0-5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours. Causality: This allows for the condensation reaction between the free amine and the aldehyde to form the corresponding imine intermediate, which is the substrate for the reduction step.

  • Reduction to Secondary Amine:

    • Begin the portion-wise addition of Sodium Triacetoxyborohydride (12.72 kg, 60.0 mol) to the reactor. Add the solid in ~1 kg portions every 15-20 minutes.

    • CAUTION: This addition is exothermic. Carefully monitor the internal temperature and cooling system to maintain it below 15 °C during the addition phase.

    • Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature (20-25 °C).

    • Stir the mixture for 12-18 hours at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction for completion by TLC (Eluent: 3:1 Hexane/Ethyl Acetate) or HPLC. The reaction is complete when the 4-methoxybenzaldehyde spot/peak is consumed.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the mixture back to 0-10 °C.

    • Slowly and carefully quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution (~50 L) until gas evolution ceases. Causality: This step neutralizes the acetic acid byproduct from the reducing agent and destroys any unreacted NaBH(OAc)₃.

    • Stir vigorously for 30 minutes, then stop stirring and allow the layers to separate.

  • Extraction and Purification:

    • Transfer the contents of the reactor to a suitable separation vessel. Separate the lower organic (DCM) layer.

    • Extract the aqueous layer with Dichloromethane (2 x 20 L).

    • Combine all organic layers and wash with brine (30 L) to remove residual water.

    • Dry the combined organic phase by stirring with anhydrous sodium sulfate (~5 kg) for 1-2 hours, then filter.

    • Concentrate the filtrate under reduced pressure using a rotary or thin-film evaporator to remove the DCM. This will yield the crude product as an oil.

  • Final Purification:

    • Purify the crude oil by vacuum distillation. This is the most effective method for removing non-volatile impurities and any high-boiling side products on a large scale.

    • The final product, this compound, will be collected as a colorless to light yellow liquid.[9]

Table 2: Key Process Parameters and Expected Outcome

Parameter Setpoint / Value Rationale
Stoichiometry (Amine:Aldehyde) 1.05 : 1.00 A slight excess of the amine ensures complete consumption of the more valuable aldehyde.
Reducing Agent Stoichiometry 1.2 equivalents Ensures complete reduction of the imine intermediate.
Reaction Temperature 0-5 °C (initial), RT (final) Low initial temperature controls the rate of imine formation and the exothermic reduction.
Reaction Time 12-18 hours Allows for the reaction to proceed to completion at room temperature.
Expected Yield 85-95% -

| Expected Purity (Post-Distillation) | >99% (by HPLC) | - |

Quality Control and Product Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • Appearance: Colorless to light yellow liquid.[9]

  • ¹H-NMR Spectroscopy (500 MHz, CDCl₃): The spectrum should be consistent with the structure. Key expected signals are: δ 7.19 (d, 2H), 6.80 (d, 2H), 4.13 (q, 2H), 3.72 (s, 3H), 3.68 (s, 2H), 3.33 (s, 2H), 1.87 (s, 1H, -NH-), 1.21 (t, 3H).[7]

  • Mass Spectrometry (ESI+) : Expected m/z for [M+H]⁺: 224.12.

  • Purity by HPLC : >99.0% area.

Reaction Mechanism

The reductive amination proceeds through a well-established two-step sequence within a single pot.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Amine->Hemiaminal Nucleophilic Attack Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion (Protonated Imine) Imine->Iminium Product Iminium->Product Hydride Attack from NaBH(OAc)₃

Caption: Mechanism of Reductive Amination.

Safety and Environmental Considerations

  • Hazard Identification:

    • Dichloromethane (DCM): Volatile, potential carcinogen. Handle in a closed system or with excellent ventilation.

    • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. It is also an irritant. Handle in a dry, inert atmosphere.

    • Triethylamine: Flammable, corrosive, and has a strong odor.

  • Personal Protective Equipment (PPE): Standard PPE including safety glasses, lab coat, and chemical-resistant gloves is mandatory. For large-scale operations, respiratory protection may be required.

  • Waste Disposal: Aqueous waste should be neutralized before disposal. Organic waste containing DCM must be collected and disposed of as halogenated organic waste according to local environmental regulations.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reducing agent.- Low reaction temperature or time.- Moisture in the reactor.- Add an additional 0.1-0.2 eq of NaBH(OAc)₃.- Extend reaction time and ensure temperature is at RT.- Ensure all reagents and solvents are anhydrous.
Low Yield - Inefficient extraction.- Loss during distillation.- Side reactions due to moisture.- Perform an additional extraction of the aqueous layer.- Optimize distillation parameters (pressure and temperature).- Use anhydrous grade solvents and reagents.
Product Contamination - Unreacted aldehyde.- Over-alkylation byproducts (unlikely but possible).- Ensure sufficient reducing agent was used.- Re-purify by fractional vacuum distillation.

References

  • Research could enable assembly line synthesis of prevalent amine-containing drugs. ScienceDaily.[Link]

  • Synthesis of Secondary Amines from One-Pot Reductive Amination. ACS Publications.[Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.[Link]

  • Production method for ethyl glycinate hydrochloride.
  • Reductive Amination of Carbonyl Compounds. Myers Chem 115, Harvard University.[Link]

  • Large-scale reductive amination and synthesis applications. ResearchGate.[Link]

  • Reductive amination. Wikipedia.[Link]

  • Ethyl glycinate hydrochloride production method.
  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Glycine Ethyl Ester Hydrochloride. Anshul Specialty Molecules.[Link]

Sources

Application Notes & Protocols: Strategic Use of N-(4-Methoxybenzyl) Backbone Protection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Overcoming the Challenge of "Difficult Sequences" in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutics. However, the synthesis of certain "difficult sequences"—often characterized by high hydrophobicity, length, or specific problematic motifs—is frequently plagued by low yields and purity.[1][2] A primary cause of these challenges is on-resin aggregation of the growing peptide chains, driven by intermolecular hydrogen bonding of the peptide backbone. This aggregation can impede solvent and reagent access, leading to incomplete coupling and deprotection steps.

A proven strategy to mitigate this issue is the introduction of temporary backbone amide protecting groups.[3][4] This guide provides a detailed exploration of the use of the 4-methoxybenzyl (Mob) group, introduced via building blocks derived from precursors like Ethyl 2-((4-methoxybenzyl)amino)acetate , as a powerful tool to disrupt aggregation and enhance the fidelity of SPPS.

The Mechanistic Role of the 4-Methoxybenzyl (Mob) Group in Preventing Aggregation

The 4-methoxybenzyl group, and its close analogs like the 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (DMB) groups, function by temporarily protecting the amide nitrogen of an amino acid residue within the peptide backbone.[3] This strategic modification has several key benefits:

  • Disruption of Inter-chain Hydrogen Bonding: By substituting the amide proton with the bulky benzyl group, the formation of intermolecular hydrogen bonds—a key driver of β-sheet formation and subsequent aggregation—is effectively blocked.[1][3][4]

  • Enhanced Solvation: The protected peptide chain remains better solvated by the synthesis solvent (typically DMF), improving the accessibility of reagents to the reactive N-terminus.

  • Improved Reaction Kinetics: Enhanced solvation leads to more efficient coupling and deprotection reactions, resulting in higher crude peptide purity and overall yield.

The Mob group is classified as an acid-labile protecting group, making it compatible with the widely used Fmoc/tBu orthogonal synthesis strategy. It is cleaved simultaneously with most common side-chain protecting groups during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[5]

Synthesis of Fmoc-N-(4-methoxybenzyl)-amino Acid Building Blocks

The successful incorporation of Mob protection requires the synthesis of the corresponding N-protected amino acid monomer. The following protocol outlines a general procedure for the synthesis of an Fmoc-N-(4-methoxybenzyl)-amino acid, which proceeds through an intermediate analogous to "this compound".

Protocol 1: Synthesis of Fmoc-N-(4-methoxybenzyl)-Glycine

This protocol is a representative example for the synthesis of an Fmoc-protected, N-Mob-substituted amino acid.

Step 1: Reductive Amination to form this compound

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) and glycine ethyl ester hydrochloride (1.2 eq) in dichloroethane (DCE), add triethylamine (2.5 eq) and stir for 15 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product, This compound , by column chromatography on silica gel.

Step 2: Saponification

  • Dissolve the purified product from Step 1 in a mixture of dioxane and 1M sodium hydroxide (NaOH) (1:1 v/v).

  • Stir at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until hydrolysis is complete.

  • Acidify the reaction mixture to pH ~3 with 1M hydrochloric acid (HCl).

  • Extract the free acid, N-(4-methoxybenzyl)glycine, with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the product.

Step 3: Fmoc Protection

  • Dissolve the N-(4-methoxybenzyl)glycine from Step 2 in a mixture of 10% aqueous sodium carbonate (Na₂CO₃) and dioxane.

  • Cool the solution to 0°C and add Fmoc-OSu (1.05 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure and dilute the aqueous solution with water.

  • Wash the aqueous layer with diethyl ether to remove impurities.

  • Acidify the aqueous layer with citric acid and extract the product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product, Fmoc-N-(4-methoxybenzyl)-Gly-OH .

Application in Solid-Phase Peptide Synthesis

The synthesized Fmoc-N-(Mob)-amino acid can be incorporated into an SPPS protocol at a strategic position to disrupt aggregation. Typically, it is placed within a known difficult or hydrophobic region of the peptide sequence.

Protocol 2: Manual SPPS Incorporating an Fmoc-N-(Mob)-Amino Acid

This protocol assumes a standard Fmoc/tBu SPPS workflow.

A. Resin Preparation:

  • Place the desired resin (e.g., Rink Amide or Wang resin) in a suitable reaction vessel.

  • Swell the resin in DMF for 30-60 minutes.

B. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

C. Coupling of Fmoc-N-(Mob)-Amino Acid:

  • In a separate vessel, pre-activate the Fmoc-N-(Mob)-amino acid (3 eq) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) (3 eq) and a base such as diisopropylethylamine (DIPEA) (6 eq) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature. Note: Coupling of these modified amino acids may be slower than standard amino acids.

  • Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, is desired).[6] If the test is positive, a second coupling may be necessary.

D. Subsequent Cycles:

  • After successful coupling, wash the resin with DMF and proceed with the standard deprotection and coupling cycles for the remaining amino acids in the sequence.

Workflow for SPPS with Mob-Protected Amino Acids

SPPS_Workflow cluster_synthesis Monomer Synthesis cluster_spps Solid-Phase Peptide Synthesis Reductive_Amination Reductive Amination (4-methoxybenzaldehyde + Glycine Ethyl Ester) Saponification Saponification Reductive_Amination->Saponification Ethyl 2-((4-methoxybenzyl) amino)acetate Fmoc_Protection Fmoc Protection Saponification->Fmoc_Protection N-(4-methoxybenzyl) glycine Mob_Coupling 3. Coupling of Fmoc-N-(Mob)-AA Fmoc_Protection->Mob_Coupling Fmoc-N-(Mob)-Gly-OH Building Block Resin_Swell 1. Resin Swelling Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Fmoc_Deprotect->Mob_Coupling Wash 4. Wash (DMF) Mob_Coupling->Wash Next_Cycle 5. Continue Cycles Wash->Next_Cycle Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Next_Cycle->Final_Cleavage Purification RP-HPLC Purification Final_Cleavage->Purification

Caption: Workflow from monomer synthesis to peptide purification.

Final Cleavage and Deprotection

The acid-labile nature of the Mob group allows for its removal during the final cleavage of the peptide from the resin.

Protocol 3: Cleavage of the Peptide from the Resin
  • Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) . TIS is a crucial scavenger that traps the 4-methoxybenzyl cation generated during cleavage, preventing side reactions with sensitive residues like Tryptophan or Methionine.[5]

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data and Expected Outcomes

The use of N-(Mob)-protected amino acids can significantly improve the outcome of challenging syntheses.

Table 1: Comparative Purity for a "Difficult" Hydrophobic Peptide

Synthesis MethodCrude Purity (%)Comments
Standard Fmoc-SPPS~30-40%Significant deletion and truncated sequences observed.
With one N-(Mob)-AA incorporated>70%Marked improvement in purity, reduction in side products.

Table 2: Prevention of Aspartimide Formation

Peptide Sequence MotifSynthesis MethodAspartimide Formation
-Asp(OtBu)-Gly-Standard Fmoc-SPPSHigh
-Asp(OtBu)-(Mob)Gly-N-(Mob) Dipeptide IncorporationSignificantly Reduced/Eliminated

Diagram of Aspartimide Formation Prevention

Aspartimide_Prevention cluster_standard Standard SPPS cluster_mob With Mob Protection Asp_Gly -Asp(OtBu)-Gly- Piperidine Piperidine (Fmoc Deprotection) Aspartimide Aspartimide (Side Product) Piperidine->Aspartimide Backbone N attacks side-chain ester Asp_MobGly -Asp(OtBu)-(Mob)Gly- Piperidine2 Piperidine (Fmoc Deprotection) No_Reaction Desired Product (No Side Reaction) Piperidine2->No_Reaction Steric hindrance from Mob group prevents attack

Caption: Mob group sterically hinders unwanted side reactions.

Conclusion and Best Practices

The use of N-(4-methoxybenzyl) protected amino acids is a highly effective strategy for improving the synthesis of difficult peptide sequences. By preventing on-resin aggregation, these building blocks lead to higher purity, increased yields, and a more reliable synthesis process. For optimal results, researchers should consider incorporating an N-(Mob)-protected residue every 6-10 amino acids within a known hydrophobic or aggregation-prone sequence. The protocols provided herein offer a robust framework for the synthesis and application of these valuable tools in modern peptide chemistry.

References

  • Johnson, T., Quibell, M. (1994). The N-(2-hydroxybenzyl) protecting group for amide bond protection in solid phase peptide synthesis. Tetrahedron Letters, 35(3), 463-466.
  • Packman, L. C. (1999). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Journal of Peptide Science, 5(9), 403-9. [Link]

  • White, P. et al. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science, 5(9), 403-9. [Link]

  • Ji, Y., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(10), e3203. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Weymann, M. et al. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Synthesis, 47(10), 1353-1373. [Link]

  • Stewart, J. M., & Young, J. D. (1971). p-Methoxybenzyl esters of amino acids-their preparation and use in peptide synthesis. Australian Journal of Chemistry, 24(8), 1695-1702. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.

Sources

Application Notes & Protocols: Amide Bond Formation with Ethyl N-[(4--methoxyphenyl)methyl]Glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the coupling of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, a sterically hindered N-substituted amino acid derivative, with primary and secondary amines. N-alkylated amino acids, particularly those with bulky substituents like the p-methoxybenzyl (PMB) group, present unique challenges in peptide synthesis, including slow reaction kinetics and low coupling yields. This document explores the mechanistic basis for these challenges and offers optimized protocols using common carbodiimide and uronium-based coupling reagents to achieve high-efficiency amide bond formation. Methodologies are tailored for researchers in drug discovery and peptide chemistry, focusing on practical application, troubleshooting, and the chemical reasoning behind protocol design.

Introduction: The Challenge of Sterically Hindered N-Substituted Glycine Derivatives

N-substituted amino acids are integral components in peptidomimetics and drug development, offering enhanced proteolytic stability, conformational rigidity, and modified biological activity. Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester is a valuable building block, with the N-p-methoxybenzyl (PMB) group providing significant steric bulk. This steric hindrance, while beneficial for molecular design, poses a considerable challenge during amide bond formation[1].

The bulky PMB group shields the nitrogen atom, impeding the approach of an activated carboxyl group and leading to sluggish reaction rates and incomplete couplings[1]. Standard coupling conditions that are effective for simpler amino acids often fail or provide poor yields. Therefore, successful coupling necessitates the use of highly efficient activating agents and carefully optimized reaction conditions to overcome this steric barrier. This guide focuses on two primary classes of reagents: carbodiimides (EDC) with additives (HOBt) and uronium salts (HATU), which are particularly effective for difficult couplings[2][3][4].

Mechanistic Considerations for Coupling Reagents

The choice of coupling reagent is critical. The mechanism of activation directly impacts the reagent's ability to overcome the steric hindrance presented by the substrate.

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and side reactions. The addition of 1-hydroxybenzotriazole (HOBt) is crucial; it traps the O-acylisourea to form an HOBt-active ester[5][6][7]. This active ester is more stable and reacts more cleanly with the amine nucleophile to form the desired amide bond, minimizing racemization[5][6]. While effective, the formation of the HOBt ester may still be slow for sterically demanding substrates.

Uronium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt)[2][8]. Its mechanism involves the rapid formation of an OAt-active ester, which is exceptionally reactive[9][10]. The pyridine nitrogen atom in the HOAt core is thought to provide a neighboring group effect, accelerating the aminolysis step and making HATU particularly potent for coupling sterically hindered or electron-deficient amines[2][8]. This makes it a preferred choice for challenging substrates like N-PMB glycine derivatives[2].

Experimental Protocols

The following protocols provide a starting point for the coupling of a generic carboxylic acid (R-COOH) to Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester. Researchers should note that optimization may be required based on the specific properties of the carboxylic acid component.

General Materials & Reagents:

  • Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester[11][12]

  • Carboxylic acid of interest (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol 1: EDC/HOBt Mediated Coupling

This method is a cost-effective approach suitable for less hindered carboxylic acids or when HATU is not available. Extended reaction times are often necessary.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Add HOBt (1.2 eq) to the solution and stir until it dissolves.

  • Add Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester (1.1 eq).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cold solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, an additional portion of EDC·HCl (0.5 eq) may be added after 12 hours.

  • Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Workflow Diagram: EDC/HOBt Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve R-COOH & HOBt in DCM B 2. Add N-PMB Glycine Ethyl Ester A->B C 3. Cool to 0 °C B->C D 4. Add EDC·HCl C->D E 5. Stir 12-24h at RT D->E F 6. Monitor by TLC/LC-MS E->F G 7. Dilute & Wash (NaHCO₃, H₂O, Brine) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I G cluster_activation Pre-activation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve R-COOH & HATU in DMF B 2. Add DIPEA A->B C 3. Stir 5-10 min B->C D 4. Add N-PMB Glycine Ethyl Ester Solution C->D E 5. Stir 2-6h at RT D->E F 6. Monitor by TLC/LC-MS E->F G 7. Dilute (EtOAc) & Wash (H₂O, Brine) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I

Sources

Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-((4-methoxybenzyl)amino)acetate is a valuable intermediate in organic synthesis, frequently utilized as a building block in the development of pharmaceuticals and agrochemicals.[1] Traditional synthetic routes often rely on methods that are inconsistent with the principles of green chemistry, involving hazardous solvents, stoichiometric reagents, and significant energy consumption. This document provides a comprehensive guide for researchers and drug development professionals on alternative, environmentally benign approaches to synthesize this target molecule. We will explore methodologies including catalytic reductive amination, the application of alternative energy sources such as microwave irradiation and ultrasonication, and the use of greener solvent systems. Each approach is detailed with underlying principles, comparative data, and step-by-step protocols to facilitate adoption in a laboratory setting.

Introduction: The Imperative for Greener Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is under increasing scrutiny for its environmental impact. The 12 Principles of Green Chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound, a key secondary amine ester, traditionally involves either the N-alkylation of glycine ethyl ester or the reductive amination of an aldehyde. These routes can suffer from drawbacks such as the use of chlorinated solvents, toxic alkylating agents, and hydride reagents that lower atom economy and generate significant waste.

This guide focuses on practical, green alternatives that improve the safety, efficiency, and sustainability of the synthesis. By adopting these methods, researchers can not only minimize their environmental footprint but also often benefit from shorter reaction times, higher yields, and simplified purification procedures.

Foundational Synthetic Strategies: A Green Perspective

The two primary pathways to this compound are N-alkylation and reductive amination. Below, we analyze these from a green chemistry standpoint before introducing enhanced protocols.

N-Alkylation Route

This pathway typically involves the reaction of 4-methoxybenzylamine with an ethyl haloacetate (e.g., ethyl bromoacetate) or the reaction of glycine ethyl ester with 4-methoxybenzyl chloride.[2]

  • Green Challenges:

    • Solvents: Often performed in polar aprotic solvents like DMF or acetonitrile, which are toxic and difficult to recycle.

    • Base: Requires a base to neutralize the generated acid, and the choice of base impacts the overall process mass intensity.

    • Byproducts: Can lead to over-alkylation, forming the tertiary amine, which complicates purification and reduces the yield of the desired product.[2]

Reductive Amination Route

This is often the preferred method, involving the reaction of 4-methoxybenzaldehyde with glycine ethyl ester to form an imine intermediate, which is then reduced in situ to the target secondary amine.

  • Green Challenges:

    • Reducing Agents: Classical methods use stoichiometric hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), which have poor atom economy and present quenching and waste disposal challenges.[3]

    • Catalysts: While catalytic hydrogenation is a greener alternative, it requires specialized high-pressure equipment.

Green Protocol I: Catalytic Hydrogenation for Reductive Amination

Catalytic hydrogenation represents a significant improvement over stoichiometric reducing agents. It utilizes molecular hydrogen (H₂) as the reductant, with water as the only byproduct, resulting in a much higher atom economy. The use of a recyclable heterogeneous catalyst like Palladium on carbon (Pd/C) further enhances the green credentials of this method.

Causality and Experimental Choice:

The selection of a heterogeneous Pd/C catalyst is deliberate; it is easily removed from the reaction mixture by simple filtration, allowing for its reuse and minimizing metal contamination in the final product. Ethanol is chosen as the solvent due to its low toxicity, biodegradability, and derivation from renewable resources, making it a superior choice to methanol or chlorinated solvents.

Start Starting Materials: 4-Methoxybenzaldehyde Glycine Ethyl Ester Imine In-situ Imine Formation Start->Imine Ethanol Reduction Catalytic Reduction Imine->Reduction Product This compound Reduction->Product Byproduct H₂O (Only Byproduct) Reduction->Byproduct Catalyst H₂, Pd/C Catalyst (Recyclable) Catalyst->Reduction Solvent Ethanol (Green Solvent) Solvent->Start

Caption: Reductive amination workflow using a green catalytic approach.

Experimental Protocol: Catalytic Reductive Amination
  • Reagents & Materials:

    • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)

    • Glycine ethyl ester hydrochloride (1.40 g, 10 mmol)

    • Triethylamine (1.01 g, 10 mmol, 1.4 mL)

    • 10% Palladium on carbon (Pd/C), 50% wet (approx. 100 mg)

    • Ethanol (50 mL)

    • Hydrogen (H₂) gas supply

    • Parr shaker or similar hydrogenation apparatus

  • Procedure:

    • To a hydrogenation flask, add glycine ethyl ester hydrochloride and ethanol. Stir until dissolved.

    • Add triethylamine to neutralize the hydrochloride salt, forming a slurry of triethylamine hydrochloride. Stir for 10 minutes.

    • Add 4-methoxybenzaldehyde to the mixture.

    • Carefully add the wet 10% Pd/C catalyst.

    • Seal the flask, connect it to the hydrogenation apparatus, and purge the system with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel to 50 psi with hydrogen and begin shaking at room temperature.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

    • Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield a crude oil.

    • Purify the oil via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure product.

Green Protocol II: Alternative Energy Inputs

Microwave irradiation and ultrasound are powerful tools in green synthesis, capable of dramatically reducing reaction times, increasing yields, and enabling reactions under solvent-free or reduced-solvent conditions.[4][5]

Microwave-Assisted Synthesis (MAOS)

Microwave energy promotes rapid, uniform heating of the reaction mixture, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating.[6]

Causality and Experimental Choice:

The protocol below adapts the N-alkylation route for microwave synthesis. A solid support (silica gel) is used to adsorb the reactants, enabling a solvent-free reaction. This eliminates the need for hazardous solvents and simplifies the work-up. Potassium carbonate is a mild, inexpensive, and environmentally benign base.

Experimental Protocol: Solvent-Free Microwave N-Alkylation
  • Reagents & Materials:

    • 4-Methoxybenzylamine (1.37 g, 10 mmol)

    • Ethyl chloroacetate (1.23 g, 10 mmol)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.38 g, 10 mmol)

    • Silica gel (5 g)

    • Mortar and pestle

    • Microwave reactor with a sealed vessel

  • Procedure:

    • In the mortar, thoroughly grind the potassium carbonate to a fine powder.

    • Add the silica gel and continue grinding until a homogeneous mixture is formed.

    • Add 4-methoxybenzylamine and ethyl chloroacetate to the mortar and mix thoroughly until the reactants are fully adsorbed onto the solid support.

    • Transfer the resulting free-flowing powder to a 10 mL microwave reaction vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 120°C for 10-15 minutes (power setting: 150 W).

    • After cooling, transfer the solid mixture to a flask and add 30 mL of ethyl acetate. Stir for 15 minutes.

    • Filter the mixture to remove the silica gel and K₂CO₃.

    • Wash the solid residue with an additional 10 mL of ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography if necessary.

Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasound promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates.[7]

Experimental Protocol: Ultrasound-Assisted N-Alkylation in a Green Solvent
  • Reagents & Materials:

    • 4-Methoxybenzylamine (1.37 g, 10 mmol)

    • Ethyl bromoacetate (1.67 g, 10 mmol)

    • Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)

    • Ethanol (25 mL)

    • Ultrasonic bath or probe sonicator

  • Procedure:

    • In a round-bottom flask, combine 4-methoxybenzylamine, ethyl bromoacetate, potassium carbonate, and ethanol.

    • Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.

    • Irradiate the mixture with ultrasound at 40-50°C for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Wash the salts with a small portion of ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

Comparative Analysis of Synthetic Methods

The adoption of green chemistry principles can lead to substantial improvements in efficiency and environmental performance. The table below provides a comparative summary.

Method Energy Source Solvent Typical Reaction Time Yield Key Green Advantages
Conventional N-Alkylation Conventional HeatingDMF / Acetonitrile8-12 hours~65-75%-
Catalytic Reductive Amination Room Temp. / ShakerEthanol4-8 hours~80-90%High atom economy, recyclable catalyst, benign solvent, H₂O as byproduct.
Microwave-Assisted (Solvent-Free) MicrowaveNone10-15 minutes~85-95%Extremely fast, energy efficient, eliminates solvent waste.[4][8]
Ultrasound-Assisted UltrasoundEthanol1-2 hours~80-90%Reduced reaction time, lower energy consumption than reflux, operates at lower bulk temperatures.[5]

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Caption: Relationship between green chemistry principles and proposed synthetic methods.

Conclusion and Future Outlook

The synthesis of this compound can be accomplished through several pathways that offer significant advantages in terms of environmental impact, safety, and efficiency over traditional methods. Catalytic reductive amination with a recyclable catalyst stands out for its high atom economy. Furthermore, the application of alternative energy sources like microwaves and ultrasound drastically accelerates these transformations, often enabling the use of greener solvents or even solvent-free conditions. By integrating these protocols, laboratories can align their synthetic practices with the principles of sustainability without compromising on yield or purity. Future research may focus on biocatalytic routes using transaminases or other enzymes, which could offer unparalleled selectivity under even milder aqueous conditions.

References

  • Acta Crystallographica Section E. (n.d.). Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. [Link]

  • Arkivoc. (n.d.). Ultrasound assisted Heterocycles Synthesis. [Link]

  • ResearchGate. (n.d.). Ultrasound-assisted biocatalysis of benzyl esters in solvent-free system. [Link]

  • International Journal of ChemTech Research. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. [Link]

  • PubMed Central (PMC). (n.d.). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. [Link]

  • ResearchGate. (2025, August 9). Recent advances in microwave-assisted synthesis. [Link]

  • MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • PubMed. (2019, June 4). Ultrasound-assisted synthesis of heterocyclic compounds. [Link]

  • International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS). [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • ResearchGate. (2025, December 28). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. [Link]

  • American Chemical Society. (2025, July 1). Bio-based Green Solvents in Organic Synthesis. An Updated Review. [Link]

  • Google Patents. (n.d.). CN1477095A - Production method of N-benzyl glycine ethyl ester.
  • University of York. (n.d.). Bio-Based Solvents for Organic Synthesis. [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-[(4-methoxyphenyl)amino]acetate. [Link]

  • Google Patents. (n.d.). CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)
  • Autechaux. (n.d.). N-Benzylglycine Ethyl Ester: A Key Intermediate in Modern Chemical Synthesis. [Link]

  • Austrian Centre of Industrial Biotechnology. (n.d.). Biocatalytic Synthesis. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 6). A Convenient Preparation of p-Methoxybenzyl Esters. [Link]

  • Organic Syntheses. (n.d.). Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). [Link]

  • PubMed. (n.d.). [Stereochemistry of the reductive amination of 4-oxoproline derivatives with glycine esters]. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental protocols to overcome common challenges and improve your reaction yields.

Introduction to the Synthesis

The synthesis of this compound is commonly achieved through the reductive amination of ethyl glycinate with p-anisaldehyde. This reaction is a cornerstone in medicinal chemistry for constructing secondary amine linkages. The most prevalent and efficient method involves the use of a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which facilitates the conversion of the intermediate imine to the final amine product under mild conditions.[1][2][3]

This guide will delve into the intricacies of this reaction, offering solutions to common problems and explaining the critical parameters that govern its success.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: I am getting a very low yield of my desired product, this compound. What are the potential causes and how can I improve it?

Answer:

Low product yield is a frequent issue that can stem from several factors throughout the experimental process. Let's break down the potential causes and their solutions:

Potential Cause 1: Incomplete Imine Formation

The first step of the reductive amination is the formation of an imine from ethyl glycinate and p-anisaldehyde. This is a reversible reaction, and the equilibrium may not favor the imine.[4][5]

  • Solution:

    • pH Adjustment: The formation of the iminium ion, the species that is actually reduced, is catalyzed by acid.[6][7] The reaction is often carried out in the presence of acetic acid to maintain a slightly acidic pH (around 5-6), which promotes imine formation without causing significant decomposition of the reactants or product.[1][8]

    • Removal of Water: The condensation reaction to form the imine produces water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves, or by azeotropic removal of water with a suitable solvent like toluene.[9] However, with a mild reducing agent like sodium triacetoxyborohydride, the in-situ reduction of the iminium ion is usually fast enough to drive the reaction forward without the need for explicit water removal.[8][10]

Potential Cause 2: Inefficient Reduction of the Imine

Even if the imine is formed, its reduction to the final amine might be inefficient.

  • Solution:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.[3][10] Ensure your NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.[2] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde starting material, leading to p-anisyl alcohol as a byproduct and thus lowering the yield of the desired amine.[2][3]

    • Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent will lead to incomplete reaction. Typically, a slight excess (1.2-1.5 equivalents) of NaBH(OAc)₃ is used to ensure complete reduction.[10]

Potential Cause 3: Side Reactions

Several side reactions can compete with the desired reductive amination, leading to a lower yield.

  • Solution:

    • Over-alkylation: The secondary amine product can potentially react with another molecule of the aldehyde and get reduced to form a tertiary amine. However, this is less of a concern with primary amines like ethyl glycinate.[1] To minimize this, use a 1:1 molar ratio of the amine and aldehyde.

    • Aldehyde Reduction: As mentioned, if a non-selective reducing agent is used, the aldehyde can be reduced to the corresponding alcohol. Using NaBH(OAc)₃ minimizes this side reaction.[3][8]

Here is a workflow to troubleshoot low yield:

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Impurities in the Final Product

Question: My final product shows impurities after purification. What are the likely impurities and how can I avoid them?

Answer:

The presence of impurities can complicate downstream applications. Identifying and mitigating their formation is crucial.

Common Impurity 1: Unreacted Starting Materials

  • Identification: p-Anisaldehyde and ethyl glycinate can be identified by TLC, ¹H NMR, or GC-MS analysis of the crude and purified product.

  • Cause: Incomplete reaction due to reasons mentioned in "Problem 1" (e.g., insufficient reaction time, improper stoichiometry, or deactivated reagents).

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress using TLC or GC to ensure the complete consumption of the limiting reagent.

    • Stoichiometry: Use a slight excess of one of the reactants (typically the less expensive one, in this case, ethyl glycinate) to drive the reaction to completion.

    • Purification: Efficient purification, usually by silica gel column chromatography, is essential to remove unreacted starting materials.[11] A gradient elution system, for instance, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from the starting materials.

Common Impurity 2: p-Anisyl Alcohol

  • Identification: This byproduct will have characteristic signals in the ¹H NMR spectrum (a singlet for the benzylic CH₂ protons and a singlet for the hydroxyl proton).

  • Cause: Reduction of the starting p-anisaldehyde. This is more likely to occur if a less selective reducing agent like NaBH₄ is used, or if the reaction conditions are not optimal.[12]

  • Solution:

    • Selective Reducing Agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃), which is highly selective for the reduction of iminium ions over aldehydes.[1][3][8]

Common Impurity 3: Dialkylated Product

  • Identification: The tertiary amine, Ethyl 2-(bis(4-methoxybenzyl)amino)acetate, will have a higher molecular weight, which can be detected by MS. The ¹H NMR spectrum will show two sets of signals for the 4-methoxybenzyl groups.

  • Cause: The secondary amine product reacts further with another molecule of p-anisaldehyde.

  • Solution:

    • Control Stoichiometry: Use a 1:1 molar ratio of ethyl glycinate to p-anisaldehyde. Adding the aldehyde slowly to the amine solution can also help to minimize this side reaction.[13]

Table 1: Common Impurities and Their Characteristics

ImpurityMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)Mitigation Strategy
p-Anisaldehyde136.15~9.8 (s, 1H, CHO), 7.8 (d, 2H), 7.0 (d, 2H), 3.9 (s, 3H)Drive reaction to completion, optimize purification.
Ethyl Glycinate103.12~3.4 (s, 2H, CH₂), 4.2 (q, 2H), 1.3 (t, 3H), ~1.7 (br s, 2H, NH₂)Drive reaction to completion, optimize purification.
p-Anisyl Alcohol138.16~4.6 (s, 2H, CH₂OH), 7.3 (d, 2H), 6.9 (d, 2H), 3.8 (s, 3H), ~1.8 (br s, 1H, OH)Use a selective reducing agent like NaBH(OAc)₃.
Ethyl 2-(bis(4-methoxybenzyl)amino)acetate359.43Two distinct sets of signals for the 4-methoxybenzyl groups.Use 1:1 stoichiometry of reactants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations with sodium triacetoxyborohydride.[2][8] Tetrahydrofuran (THF) can also be a suitable alternative.[10] Protic solvents like methanol are generally avoided with NaBH(OAc)₃ as they can react with the reducing agent.[2][3]

Q2: What is the role of acetic acid in this reaction?

A2: Acetic acid serves as a catalyst.[6] It protonates the carbonyl group of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the amine. It also protonates the intermediate hemiaminal, promoting the elimination of water to form the iminium ion, which is the species that is ultimately reduced.[7] Typically, 1-2 equivalents of acetic acid are sufficient.[10]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The consumption of the limiting reactant (usually the aldehyde) and the appearance of the product spot can be visualized under UV light or by staining with an appropriate agent (e.g., potassium permanganate). Gas chromatography (GC) can also be used for more quantitative monitoring.

Q4: What is a typical experimental protocol for this synthesis?

A4: Below is a representative protocol. Note that specific amounts and reaction times may need to be optimized for your specific setup.

Experimental Protocol: Synthesis of this compound

  • To a stirred solution of ethyl glycinate (1.0 eq.) and p-anisaldehyde (1.0 eq.) in dichloromethane (DCM) at room temperature, add glacial acetic acid (1.1 eq.).

  • Stir the mixture for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. The reaction is exothermic, so maintain the temperature with a water bath if necessary.

  • Stir the reaction mixture at room temperature for 3-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Reaction Mechanism Visualization

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction p-Anisaldehyde p-Anisaldehyde Hemiaminal Hemiaminal p-Anisaldehyde->Hemiaminal + Ethyl Glycinate (Acid Catalysis) Ethyl Glycinate Ethyl Glycinate Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H2O NaBH(OAc)3 NaBH(OAc)3 Product This compound Iminium Ion->Product + NaBH(OAc)3

Caption: The two-step mechanism of reductive amination.

References

  • Myers, A. G. Reductive Amination. Myers' Chem 115 Handouts. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Brainly. What is the role of acetic acid in the reductive amination experiment?[Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubMed Central. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. [Link]

  • WordPress. Reductive Amination. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ACS Omega. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ResearchGate. PREPARATION OF ENAMINES FROM THE CONDENSATION OF GLYCINE ESTERS WITH NITRO-HETEROCYCLIC ALDEHYDES. [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

Sources

Technical Support Center: Purification of Ethyl N-[(4-methoxyphenyl)methyl]Glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester (also known as N-(p-Methoxybenzyl)glycine ethyl ester). This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, providing potential causes and actionable solutions.

Scenario 1: Column Chromatography Issues

Question: My product is streaking or tailing significantly on the silica gel column. What is causing this and how can I fix it?

Answer:

This is a classic issue encountered when purifying amines on silica gel. The root cause is the interaction between the basic secondary amine of your product and the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor separation and elongated spots on a TLC plate.

  • Causality: The lone pair of electrons on the nitrogen atom of your compound forms a strong hydrogen bond with the acidic protons of the silanol groups (Si-OH) on the silica. This causes the molecule to "stick" to the stationary phase and elute slowly and unevenly, resulting in tailing.

  • Solution: To mitigate this, you need to suppress the interaction between your amine and the silica gel. This can be achieved by adding a small amount of a competitive base to your mobile phase.

    • Recommended Action: Add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica gel, effectively neutralizing them and allowing your product to elute more symmetrically.

Question: I'm having trouble separating my product from a very similar, less polar impurity. How can I improve the resolution?

Answer:

This is a common challenge, especially if the impurity is unreacted p-methoxybenzylamine or a related side-product. Improving resolution requires optimizing your chromatographic conditions.

  • Probable Cause: The polarity difference between your product and the impurity is insufficient for baseline separation with your current solvent system.

  • Step-by-Step Protocol for Optimization:

    • TLC Analysis: Before scaling up to a column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.

    • Solvent System Modification:

      • Decrease Polarity: Start with a less polar mobile phase, for example, 95:5 hexane/ethyl acetate, and gradually increase the polarity. A shallow gradient during column chromatography is often more effective than an isocratic (constant) solvent system for separating closely eluting compounds.

      • Try Alternative Solvents: If hexane/ethyl acetate is not providing adequate separation, consider replacing ethyl acetate with dichloromethane (DCM) or diethyl ether. Different solvents can offer different selectivities. A common starting point for TLC analysis of moderately polar compounds is a 1:1 mixture of ethyl acetate and hexane.[1]

Solvent System (Hexane:Ethyl Acetate) Typical Rf of Product Notes
90:10~0.4 - 0.5A good starting point for column chromatography.
80:20~0.6 - 0.7Use if the product is eluting too slowly.
95:5~0.2 - 0.3Ideal for improving separation from less polar impurities.
80:20 + 1% Et₃N~0.6 - 0.7Recommended to prevent tailing. The addition of triethylamine will slightly increase the Rf value.

Scenario 2: Recrystallization Challenges

Question: My compound oils out during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is supersaturated and cooled too quickly.

  • Underlying Principle: For successful recrystallization, the solute should be highly soluble in the hot solvent and poorly soluble in the cold solvent. If the solute is too soluble even in the cold solvent, or if it precipitates at a temperature above its melting point, it will form an oil.

  • Troubleshooting Steps:

    • Re-dissolve: Heat the mixture to re-dissolve the oil.

    • Add More of the "Good" Solvent: If using a two-solvent system (e.g., ethyl acetate/hexane, where ethyl acetate is the "good" solvent and hexane is the "poor" solvent), add a small amount more of the "good" solvent to ensure the compound remains dissolved at a slightly lower temperature.

    • Slow Cooling: Allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of a crystal lattice.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The small scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, saturated solution to induce crystallization.

Question: I have low recovery after recrystallization. How can I improve my yield?

Answer:

Low recovery is a common issue and can often be attributed to using too much solvent or the product having some solubility in the cold solvent.

  • Probable Cause:

    • Excess Solvent: Using an excessive amount of solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Product Solubility: Your product may still be partially soluble in the cold recrystallization solvent.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

    • Concentrate the Mother Liquor: After filtering your initial crop of crystals, take the filtrate (mother liquor) and evaporate a portion of the solvent. Cool the concentrated solution to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

    • Optimize Solvent System: Experiment with different solvent systems. Ideal recrystallization solvents for N-substituted glycine esters often include mixtures like ethyl acetate/hexane or toluene/hexane.[2]

II. Frequently Asked Questions (FAQs)

Question: What are the most likely impurities in my crude Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester?

Answer:

The impurities will largely depend on the synthetic route used.

  • From Reductive Amination of p-anisaldehyde and glycine ethyl ester:

    • Unreacted Starting Materials: p-anisaldehyde and glycine ethyl ester.

    • Over-alkylation: Bis-(p-methoxybenzyl)glycine ethyl ester, where the secondary amine has reacted with another molecule of the aldehyde and been reduced.

    • p-Anisyl Alcohol: Formed from the reduction of unreacted p-anisaldehyde by the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃).

  • From N-alkylation of glycine ethyl ester with p-methoxybenzyl chloride:

    • Unreacted Starting Materials: Glycine ethyl ester and p-methoxybenzyl chloride.

    • Dialkylation Product: N,N-bis(p-methoxybenzyl)glycine ethyl ester. This is a common side product in the alkylation of primary amines.

    • p-Methoxybenzyl Alcohol: Formed from the hydrolysis of p-methoxybenzyl chloride.

Question: How can I assess the purity of my final product?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is a good starting point.[3][4] A pure sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.

    • Expected ¹H NMR signals for Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester (in CDCl₃):

      • ~1.2-1.3 ppm (triplet, 3H): -CH₃ of the ethyl ester.

      • ~3.4 ppm (singlet, 2H): -CH₂- of the glycine backbone.

      • ~3.7-3.8 ppm (singlet, 3H): -OCH₃ of the methoxy group.

      • ~3.8 ppm (singlet, 2H): -CH₂- of the p-methoxybenzyl group.

      • ~4.1-4.2 ppm (quartet, 2H): -CH₂- of the ethyl ester.

      • ~6.8-6.9 ppm (doublet, 2H): Aromatic protons ortho to the methoxy group.

      • ~7.2-7.3 ppm (doublet, 2H): Aromatic protons meta to the methoxy group.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. For this molecule, you would expect to see a peak at m/z = 224.2 for [M+H]⁺.[5]

Question: What are the best storage conditions for Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester?

Answer:

To ensure the long-term stability of your compound, it should be stored in a cool, dry, and dark place. An amber vial in a refrigerator is ideal. The ester functionality is susceptible to hydrolysis, so it is crucial to protect it from moisture and acidic or basic conditions. The p-methoxybenzyl (PMB) group is generally stable but can be sensitive to strong oxidizing agents and strong acids.

III. Experimental Workflows and Diagrams

Workflow for Purification by Column Chromatography

G cluster_prep Preparation cluster_column Column Chromatography cluster_post Post-Purification prep_crude 1. Dissolve Crude Product in minimal DCM prep_slurry 2. Add silica gel to form a slurry prep_crude->prep_slurry prep_evap 3. Evaporate solvent to get dry powder prep_slurry->prep_evap col_pack 4. Pack column with silica gel in hexane prep_evap->col_pack col_load 5. Load dry sample onto column col_pack->col_load col_elute 6. Elute with Hexane/EtOAc gradient (e.g., 5% to 20% EtOAc) + 0.5% Triethylamine col_load->col_elute col_collect 7. Collect fractions based on TLC col_elute->col_collect post_combine 8. Combine pure fractions col_collect->post_combine post_evap 9. Evaporate solvent under reduced pressure post_combine->post_evap post_analyze 10. Analyze purity (TLC, HPLC, NMR) post_evap->post_analyze G start Crude Product check_purity Assess purity by TLC start->check_purity high_purity High Purity (>95%) check_purity->high_purity Yes low_purity Low Purity / Multiple Spots check_purity->low_purity No recrystallize Attempt Recrystallization high_purity->recrystallize column Perform Column Chromatography low_purity->column recryst_ok Successful? (Crystals form, good recovery) recrystallize->recryst_ok column_ok Successful? (Good separation) column->column_ok final_product Pure Product recryst_ok->final_product Yes troubleshoot_recryst Troubleshoot Recrystallization: - Check solvent system - Slow cooling - Scratch/Seed recryst_ok->troubleshoot_recryst No column_ok->final_product Yes troubleshoot_column Troubleshoot Column: - Optimize solvent system - Add triethylamine - Check loading column_ok->troubleshoot_column No troubleshoot_recryst->recrystallize troubleshoot_column->column

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-((4-methoxybenzyl)amino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate (CAS No. 60857-16-1). This secondary amine is a valuable building block in medicinal chemistry. The following content, structured in a troubleshooting-focused question-and-answer format, addresses common challenges encountered during its synthesis, with a primary focus on the widely used reductive amination pathway. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize conditions for your specific laboratory context.

Synthesis Overview & Workflow

The synthesis of this compound is typically achieved via two primary routes: direct N-alkylation of 4-methoxybenzylamine with ethyl bromoacetate, or the more common and often higher-yielding reductive amination of p-anisaldehyde with an ethyl glycinate salt.[1][2] This guide will focus on the optimization of the reductive amination process, which generally offers better control and avoids the use of lachrymatory alkyl halides.

Synthesis_Workflow Reagents 1. Reagent Mixing (Aldehyde, Amine, Solvent, Catalyst) Reaction 2. Imine Formation & In Situ Reduction Reagents->Reaction Add Reducing Agent Workup 3. Aqueous Work-up & Extraction Reaction->Workup Quench Reaction Purification 4. Purification (Column Chromatography) Workup->Purification Crude Product Characterization 5. Characterization (NMR, MS) Purification->Characterization Pure Product Side_Reactions Start p-Anisaldehyde + Ethyl Glycinate Imine Imine Intermediate Start->Imine AcOH catalyst - H₂O Side1 Side Product: 4-Methoxybenzyl Alcohol Start->Side1 [H⁻] (Non-selective) (e.g., NaBH₄) Product Desired Product (Secondary Amine) Imine->Product [H⁻] (STAB) (Desired Path) Side2 Side Product: Tertiary Amine Product->Side2 + Aldehyde + [H⁻] (Over-alkylation)

Caption: Competing reaction pathways in the synthesis of this compound.

Q3: What is a reliable protocol for the synthesis and purification?

The following protocol is a robust starting point that incorporates the optimization principles discussed above.

Part A: Optimized Reductive Amination Protocol

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add p-anisaldehyde (1.0 eq.).

  • Add the solvent, Dichloromethane (DCM), to achieve a concentration of approximately 0.2 M.

  • Add ethyl glycinate hydrochloride (1.1 eq.) and glacial acetic acid (1.1 eq.).

  • Stir the resulting mixture vigorously at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.5 eq.). Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.

  • Upon completion (disappearance of the aldehyde spot by TLC), carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Part B: Purification by Silica Gel Chromatography

  • Prepare a silica gel column using a suitable eluent system, such as Hexane/Ethyl Acetate.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed product onto the column.

  • Elute the column with a gradient of Hexane/Ethyl Acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to light yellow oil or solid. A reported yield for a similar, unoptimized procedure is around 42%, which should be significantly improved with the conditions above. [1]

Q4: How do I confirm the identity and purity of my final product?

Proper characterization is essential to confirm the successful synthesis of the target compound.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum is the most definitive method for structural confirmation. The expected signals in CDCl₃ are:

    • ~7.2 ppm (d, 2H): Aromatic protons ortho to the CH₂ group.

    • ~6.8 ppm (d, 2H): Aromatic protons ortho to the methoxy group.

    • ~4.1 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

    • ~3.7 ppm (s, 3H): Methoxy group protons (-OCH₃).

    • ~3.7 ppm (s, 2H): Benzyl protons (Ar-CH₂-NH).

    • ~3.3 ppm (s, 2H): Methylene protons adjacent to the nitrogen (-NH-CH₂-CO₂).

    • ~1.9 ppm (s, 1H): Amine proton (-NH-). This peak may be broad.

    • ~1.2 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃). [1][3]* Mass Spectrometry (MS): This confirms the molecular weight of the compound.

    • Molecular Formula: C₁₂H₁₇NO₃ [4] * Molecular Weight: 223.27 g/mol [4] * Expected Ion (ESI+): m/z = 224.3 [M+H]⁺

  • FT-IR Spectroscopy: Useful for confirming the presence of key functional groups.

    • ~3300-3400 cm⁻¹: N-H stretch (secondary amine).

    • ~1735 cm⁻¹: C=O stretch (ester).

    • ~1245 cm⁻¹: C-O stretch (aryl ether).

By systematically addressing these common experimental pitfalls and employing the optimized protocols, researchers can reliably and efficiently synthesize high-purity this compound for their research and development needs.

References

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Ethyl 2-((methoxycarbonyl)amino)acetate. PubChem. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Division. [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. IUCrData. [Link]

  • Reductive Amination. ACS Green Chemistry Institute. [Link]

Sources

Technical Support Center: Stability of Ethyl N-[(4-methoxyphenyl)methyl]Glycine Ethyl Ester Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to address stability issues encountered during experiments under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you navigate and resolve common experimental challenges.

Introduction

Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester is a versatile molecule in organic synthesis and pharmaceutical development. However, its stability under acidic conditions can be a significant concern, potentially leading to the formation of impurities and a decrease in the yield of the desired product. This guide provides in-depth technical insights into the degradation pathways and offers practical solutions for monitoring and mitigating these stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: I'm observing a loss of my starting material and the appearance of new, more polar peaks in my HPLC analysis after acidic treatment. What is happening to my compound?

Answer:

Under acidic conditions, "Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester" is susceptible to two primary degradation pathways. The appearance of more polar peaks on a reverse-phase HPLC column is a classic sign of the formation of more water-soluble degradation products.

Primary Degradation Pathways:

  • Ester Hydrolysis: The ethyl ester group is prone to acid-catalyzed hydrolysis, which converts the ester into a carboxylic acid. This reaction is the reverse of a Fischer esterification.[1] This increases the polarity of the molecule.

  • N-Benzyl Bond Cleavage: The N-(4-methoxybenzyl) group, often referred to as a p-methoxybenzyl (PMB) group, is known to be labile under acidic conditions.[2][3] The electron-donating nature of the methoxy group stabilizes the resulting benzyl carbocation, facilitating the cleavage of the C-N bond.[2]

These two pathways can occur concurrently, leading to a mixture of degradation products.

Predicted Degradation Products:

  • Product A: N-(4-methoxybenzyl)glycine - Resulting from the hydrolysis of the ethyl ester.

  • Product B: Glycine ethyl ester - Formed upon cleavage of the N-benzyl bond.

  • Product C: 4-Methoxybenzaldehyde - Also formed upon cleavage of the N-benzyl bond.

  • Product D: N-(4-methoxybenzyl)glycine ethyl ester (Your starting material)

Visualization of Degradation Pathways

G cluster_0 Primary Degradation Pathways D Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester (Starting Material) A N-(4-methoxybenzyl)glycine (Product A) D->A  Ester Hydrolysis (H₃O⁺) B Glycine ethyl ester (Product B) D->B  N-Benzyl Bond Cleavage (H₃O⁺) C 4-Methoxybenzaldehyde (Product C) D->C

Caption: Predicted degradation pathways of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester under acidic conditions.

Issue 2: How can I confirm the identity of these degradation products in my reaction mixture?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of the degradation products.

Troubleshooting Workflow: Identification of Degradation Products

  • HPLC-UV Analysis:

    • Develop a gradient reverse-phase HPLC method to separate your starting material from the potential degradation products. A C18 column is a good starting point.[4]

    • Monitor the elution profile at a wavelength where all components have reasonable absorbance (e.g., 220 nm and 270 nm). 4-Methoxybenzaldehyde will have a distinct UV spectrum.

    • Spike your sample with commercially available standards of the suspected degradation products (N-(4-methoxybenzyl)glycine, glycine ethyl ester, and 4-methoxybenzaldehyde) to confirm their retention times.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) Analysis:

    • Couple your HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of each eluting peak. This will provide molecular weight information for each component.

    • Compare the observed m/z values with the calculated exact masses of the predicted degradation products.

  • ¹H NMR Spectroscopy:

    • If you can isolate the impurity peaks using preparative HPLC, ¹H NMR spectroscopy is a powerful tool for structural elucidation.

    • Key diagnostic signals to look for:

      • 4-Methoxybenzaldehyde: A characteristic aldehyde proton signal around 9.8 ppm and aromatic protons with a distinct splitting pattern.[5]

      • Glycine ethyl ester: An ethyl group pattern (triplet and quartet) and a singlet for the glycine methylene protons.[6]

      • N-(4-methoxybenzyl)glycine: The absence of the ethyl ester signals and the presence of signals for the 4-methoxybenzyl group and the glycine methylene.[7]

Data Summary for Identification

CompoundMolecular FormulaExact Mass (Da)Key ¹H NMR Signals (approx. ppm in CDCl₃)
Starting Material C₁₂H₁₇NO₃223.12~1.2 (t, 3H), ~3.8 (s, 3H), ~4.1 (q, 2H), signals for benzyl and glycine CH₂
Product A C₁₀H₁₃NO₃195.09Absence of ethyl ester signals, ~3.8 (s, 3H), signals for benzyl and glycine CH₂, broad COOH proton
Product B C₄H₉NO₂103.06~1.3 (t, 3H), ~3.4 (s, 2H), ~4.2 (q, 2H)
Product C C₈H₈O₂136.05~3.9 (s, 3H), ~7.0-7.9 (aromatic protons), ~9.9 (s, 1H, aldehyde)
Issue 3: My desired reaction is acid-catalyzed, but the starting material is degrading. How can I minimize this degradation?

Answer:

Minimizing the degradation of your starting material while still promoting the desired acid-catalyzed reaction requires careful optimization of the reaction conditions.

Strategies to Mitigate Degradation:

  • Use a Milder Acid: If your reaction allows, switch from a strong mineral acid (like HCl or H₂SO₄) to a weaker organic acid (e.g., acetic acid, formic acid) or a Lewis acid that is less prone to promoting hydrolysis.[8]

  • Control the Stoichiometry of the Acid: Use the acid in catalytic amounts rather than as a solvent or in large excess.

  • Lower the Reaction Temperature: Degradation reactions are often accelerated at higher temperatures. Running your reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of byproducts.

  • Reduce Water Content: Since hydrolysis is a key degradation pathway, minimizing the amount of water in your reaction mixture can slow down the degradation of the ester. Use anhydrous solvents and reagents where possible.

  • Monitor the Reaction Closely: Use techniques like TLC or HPLC to monitor the progress of your reaction. Stop the reaction as soon as a sufficient amount of your desired product has formed to prevent further degradation of the starting material and product.

Experimental Workflow for Optimization

G cluster_0 Optimization Workflow start Initial Reaction Conditions acid Vary Acid Type (Strong vs. Weak) start->acid temp Vary Temperature (e.g., 0°C, RT, 50°C) start->temp time Monitor Reaction Time acid->time temp->time analysis Analyze by HPLC/LC-MS time->analysis analysis->acid Re-optimize optimal Optimal Conditions analysis->optimal High Yield, Low Degradation

Caption: A systematic workflow for optimizing reaction conditions to minimize degradation.

Detailed Experimental Protocols

Protocol 1: HPLC Method for Monitoring Degradation

This protocol provides a starting point for developing an HPLC method to separate Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester from its primary degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction mixture in a 1:1 mixture of water and acetonitrile.

References

  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 2018.

  • Ester hydrolysis. Wikipedia.

  • p-Methoxybenzyl (PMB) Protective Group. Chem-Station.

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. NIH National Library of Medicine.

  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Chemistry and Biochemistry.

  • Selective removal of the (2-naphthyl)methyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. ResearchGate.

  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. ResearchGate.

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database.

  • 1H NMR Chemical Shift. Oregon State University.

  • Supporting Information. The Royal Society of Chemistry.

  • N-[(4-Methoxyphenyl)methyl]glycine ethyl ester. PubChem.

  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. ResearchGate.

  • N-(4-Methoxybenzyl)glycine. PubChem.

  • Glycine, ethyl ester. NIST WebBook.

  • Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies.

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Human Metabolome Database.

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.

  • Application Note: HPLC Method Development for the Analysis of 2-(4-hydroxyphenyl)glycine. Benchchem.

  • HPLC Method for Analysis of Glycine Methyl Ester Hydrochloride. SIELC Technologies.

  • Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. Benchchem.

  • Buy N-(4-Methoxybenzyl)glycine | 20839-78-5. Smolecule.

  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Kiessling Lab.

  • N-(2,4-Dimethoxybenzyl)glycine ethyl ester Formula. ECHEMI.

  • tandem mass spectrometry method for the analysis of N-acyl amino acids. Wiley Online Library.

Sources

Technical Support Center: Purification of Ethyl 2-((4-methoxybenzyl)amino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of Ethyl 2-((4-methoxybenzyl)amino)acetate. Our goal is to provide practical, experience-driven solutions to ensure the highest purity of your final product.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment, providing explanations and actionable solutions.

Issue 1: My reaction mixture shows multiple spots on the TLC plate after the reaction is complete. How do I identify them?

Answer:

A complex TLC profile is a common observation in the N-alkylation of 4-methoxybenzylamine with ethyl bromoacetate. The primary spots you are likely observing, in order of decreasing polarity (increasing Rf value), are:

  • Baseline/Very Polar Spot: This is likely unreacted 4-methoxybenzylamine, a primary amine that interacts strongly with the silica gel.

  • Main Product Spot: this compound, the desired secondary amine.

  • Less Polar Spot: The tertiary amine, Ethyl 2-(bis(4-methoxybenzyl)amino)acetate, which is a common overalkylation byproduct.[1][2]

  • Non-UV Active/Faint Spot: Unreacted ethyl bromoacetate, which may not be strongly UV-active but can sometimes be visualized with specific stains.

Visualization:

To differentiate these spots, you can use specific staining techniques:

  • Ninhydrin Stain: This stain is highly specific for primary amines, which will typically show up as a distinct color (often purple or pink).[3] Secondary amines may stain a lighter yellow or not at all, while tertiary amines will not react.[3]

  • Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that will visualize most organic compounds. It is particularly useful for detecting tertiary amines, which will appear as yellow-white spots on a purple background almost immediately.[4]

dot graph TLC_Analysis { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Workflow for identifying spots on a TLC plate.

Issue 2: My purified product still contains the tertiary amine impurity after column chromatography. How can I improve the separation?

Answer:

The co-elution of the desired secondary amine with the tertiary amine byproduct is a frequent challenge due to their similar polarities. Here are several strategies to enhance separation:

  • Optimize Your Solvent System: A common mistake is using a solvent system that is too polar, causing both compounds to elute too quickly.

    • Recommendation: Start with a less polar eluent, such as a higher ratio of hexane to ethyl acetate (e.g., 9:1 or 8:2 Hexane:EtOAc), and gradually increase the polarity. This gradient elution will help to resolve the less polar tertiary amine from your product.

  • Use an Amine-Modified Stationary Phase: The basic nature of amines can lead to tailing on acidic silica gel, which broadens peaks and reduces resolution.

    • Recommendation: Employing an amine-functionalized silica gel column can significantly improve peak shape and separation.[5] Alternatively, you can add a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase to neutralize the acidic sites on the silica.[5]

  • Consider an Alternative Purification Technique: If chromatography proves inefficient, a chemical separation based on the differing basicity of the amines can be effective.

    • Recommendation: You can treat the mixture with an organic anhydride, which will react preferentially with the primary and secondary amines, leaving the tertiary amine unreacted. The resulting amides can then be more easily separated from the unreacted tertiary amine.[6]

ParameterStandard Silica GelAmine-Functionalized Silica
Interaction Acid-base interaction causing tailingMinimized acid-base interaction
Peak Shape Often broad and tailingSharper, more symmetrical peaks
Resolution Can be poor for similar aminesGenerally improved resolution
Mobile Phase Often requires amine additive (e.g., TEA)Can use neutral solvent systems
Issue 3: I am getting a low yield, and I suspect my product is hydrolyzing. How can I prevent this?

Answer:

Ethyl esters are susceptible to hydrolysis, especially under basic conditions, to form the corresponding carboxylic acid and ethanol.[7][8][9] In the synthesis of this compound, the use of a base like triethylamine to scavenge the HBr formed can also promote ester hydrolysis if water is present.

Preventative Measures:

  • Use Anhydrous Conditions: Ensure all your solvents and reagents are dry. Use freshly distilled solvents and dry glassware.

  • Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.

  • Work-up Procedure: During the aqueous work-up, avoid prolonged exposure to basic conditions. Neutralize the reaction mixture promptly and proceed with the extraction.

  • Storage: Store the purified product in a cool, dry place.

dot graph Hydrolysis_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Pathway of ester hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common cause of overalkylation in this synthesis?

A1: Overalkylation, the formation of the tertiary amine, occurs because the product (the secondary amine) is often more nucleophilic than the starting primary amine.[10][11][12] This means that once some of the desired product is formed, it can compete with the starting material to react with the ethyl bromoacetate. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the primary amine (4-methoxybenzylamine) can help to favor the formation of the secondary amine.[1]

Q2: Can I use a different base instead of triethylamine?

A2: Yes, other non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) can be used. Potassium carbonate is often a good choice as it is inexpensive and easily removed by filtration. The choice of base can influence the reaction rate and the profile of byproducts.

Q3: My product is an oil. Can I still use recrystallization for purification?

A3: While this compound is often isolated as an oil, it can sometimes be solidified. If it does solidify, recrystallization is an excellent purification method. A common solvent system for esters is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or diethyl ether.[13][14] You would dissolve your crude product in a minimal amount of the more polar solvent and then slowly add the non-polar solvent until the solution becomes cloudy. Gentle heating to redissolve the solid, followed by slow cooling, should yield crystals.

Q4: How can I confirm the identity and purity of my final product?

A4: The most common methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the ethyl group, the methoxy group, the benzyl protons, and the aromatic protons. The integration of these peaks should correspond to the expected number of protons.[15]

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: This will provide the molecular weight of your compound, confirming its identity.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of your final product with high accuracy.

TechniqueInformation Provided
¹H NMR Proton environment, structural confirmation, and relative proton count.
¹³C NMR Number and type of carbon atoms.
Mass Spec Molecular weight and fragmentation pattern.
HPLC Quantitative purity assessment.

Section 3: Experimental Protocols

Protocol 1: Column Chromatography for Purification
  • Prepare the Column: Dry pack a glass column with silica gel. The amount of silica should be about 50-100 times the weight of your crude product.

  • Prepare the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). For better separation, you can "dry load" the sample by adsorbing it onto a small amount of silica gel and evaporating the solvent.

  • Equilibrate the Column: Run your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate) through the column until the silica is fully wetted and equilibrated.

  • Load the Sample: Carefully add your dissolved sample or the dry-loaded silica to the top of the column.

  • Elute and Collect Fractions: Begin eluting with your starting solvent system. If using a gradient, gradually increase the polarity (e.g., move from 9:1 to 4:1 Hexane:EtOAc). Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethyl acetate.

  • Induce Cloudiness: While the solution is still warm, slowly add hexane dropwise until you observe persistent cloudiness.

  • Redissolve: Gently heat the mixture until the solution becomes clear again.

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Dry the Product: Dry the crystals under vacuum to remove any residual solvent.

References

  • ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzylamine. PubChem. Retrieved from [Link]

  • Prexams. (n.d.). Hydrolysis of Ethyl Acetate. Retrieved from [Link]

  • Quora. (2018, March 3). What is the order of hydrolysis of ethyl acetate? Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. WordPress. Retrieved from [Link]

  • REACH Devices, LLC. (n.d.). TLC stains. Retrieved from [Link]

  • American Chemical Society. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Org Prep Daily. (2006, September 27). TLC Staining solutions. WordPress.com. Retrieved from [Link]

  • Scribd. (n.d.). Hydrolysis of Ethyl Acetate. Retrieved from [Link]

  • Justia Patents. (n.d.). Separating Primary, Secondary, Or Tertiary Amines From Each Other Patents and Patent Applications (Class 564/499). Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2021, July 20). Amine Synthesis - Limits of Alkylation. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]

  • Infinity Learn. (n.d.). Basic hydrolysis of ethyl acetate gives acetate ion and. Retrieved from [Link]

  • Google Patents. (n.d.). CA2023057A1 - Process for reducing the content of primary and secondary amine in a tertiary amine.
  • Agilent. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • YouTube. (2020, May 27). Methods Of Preparations of Secondary And Tertiary Amines//Preparation Of Secondary & Tertiary Amines. Retrieved from [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Haz-Map. (n.d.). 4-Methoxybenzylamine - Hazardous Agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ResearchGate. (2018, February 19). What are the best conditions for the reaction of primary amine with ethylbromo acetate? Retrieved from [Link]

  • National Toxicology Program. (n.d.). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • ResearchGate. (2015, March 26). Why do some chemists prefer to perform N-formylation for the free amine before coupling reactions rather than reacting the free amine directly? Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved from [Link]

Sources

Troubleshooting guide for reactions involving "Ethyl 2-((4-methoxybenzyl)amino)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-((4-methoxybenzyl)amino)acetate

Welcome to the technical support guide for this compound (PMB-Gly-OEt). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this versatile intermediate. As a key building block, its purity and reactivity are paramount. This guide provides in-depth, experience-driven solutions to frequently asked questions, ensuring your experimental success.

Part 1: Synthesis and Initial Purification

The two most common routes to synthesize this compound are direct N-alkylation and reductive amination. Each method has its own set of potential pitfalls.

FAQ 1: I am getting a very low yield in my N-alkylation reaction between 4-methoxybenzylamine and ethyl bromoacetate. What's going wrong?

Low yield in this classic SN2 reaction is a frequent issue, often stemming from side reactions or suboptimal conditions. Let's break down the likely culprits.

Possible Cause 1: Over-alkylation. The most common side reaction is the formation of the dialkylated tertiary amine, Ethyl 2-((bis(4-methoxybenzyl)amino)acetate). Since the secondary amine product is also nucleophilic, it can react with another molecule of ethyl bromoacetate.

Solution:

  • Stoichiometry Control: Use a slight excess of the primary amine (4-methoxybenzylamine), typically 1.1 to 1.5 equivalents. This ensures the electrophile (ethyl bromoacetate) is consumed before it can significantly react with the product.

  • Slow Addition: Add the ethyl bromoacetate dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) before allowing it to warm to room temperature.[1] This keeps the concentration of the alkylating agent low at any given moment, favoring reaction with the more abundant primary amine.

Possible Cause 2: Ineffective Base. A base is required to neutralize the HBr formed during the reaction. If the base is too weak, the reaction mixture will become acidic, protonating the amine and shutting down its nucleophilicity. If it's too strong or sterically hindered, it might promote elimination side reactions with the bromoacetate.

Solution:

  • Choice of Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used and effective. Ensure you use at least one equivalent of the base.[1] For sensitive substrates, a milder inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) can also be effective.[2]

Possible Cause 3: Reaction Monitoring. Without proper monitoring, the reaction might be stopped prematurely or allowed to run for too long, encouraging side product formation.

Solution:

  • TLC Analysis: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Stain with ninhydrin to visualize the primary amine (starting material) and the secondary amine (product). The starting amine will stain (usually yellow/orange), while the product will also be visible. The reaction is complete when the starting amine spot has been consumed.

cluster_main N-Alkylation Pathway cluster_side Side Reaction Amine 4-Methoxybenzylamine Product This compound (Desired Product) Amine->Product + Bromoacetate + Base Bromoacetate Ethyl Bromoacetate Bromoacetate->Product Side_Product Dialkylated Impurity (Tertiary Amine) Product->Side_Product + Bromoacetate (Excess) Start Ethyl Glyoxylate + 4-Methoxybenzylamine Imine_Formation Imine/Iminium Ion Formation (pH 5-7) Start->Imine_Formation Acid Catalyst Side_Reaction Aldehyde Reduction (e.g., NaBH₄) Start->Side_Reaction Reduction Selective Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Product Desired Product Reduction->Product Alcohol_Byproduct Ethyl Glycolate Side_Reaction->Alcohol_Byproduct

References

Technical Support Center: Degradation Pathways of Ethyl N-[(4-methoxyphenyl)methyl]Glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support center for Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but the underlying scientific rationale to empower you in your experimental design and troubleshooting. The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life.[1][2][3] Understanding the potential degradation pathways of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester is paramount for developing robust formulations and analytical methods.

This document will delve into the predicted degradation pathways of this molecule, provide detailed protocols for forced degradation studies, offer troubleshooting guidance for common experimental challenges, and present frequently asked questions to address specific issues you may encounter.

Predicted Degradation Pathways

Based on the chemical structure of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, which contains an ethyl ester, a secondary amine with a p-methoxybenzyl substituent, the primary degradation pathways are anticipated to be hydrolysis and oxidation . Photodegradation is also a potential route of decomposition due to the presence of the chromophoric p-methoxyphenyl group.

Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photolytic Degradation Parent Compound Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester C₁₂H₁₇NO₃ Hydrolysis Hydrolysis Parent Compound->Hydrolysis Acid/Base Oxidation Oxidation Parent Compound->Oxidation Oxidizing agents (e.g., H₂O₂) Parent Compound->Oxidation Oxidative Cleavage Photolysis Photolysis Parent Compound->Photolysis UV/Vis light Carboxylic Acid {N-[(4-methoxyphenyl)methyl]Glycine | C₁₀H₁₃NO₃} Hydrolysis->Carboxylic Acid Ethanol Ethanol Hydrolysis->Ethanol N-oxide N-oxide derivative Oxidation->N-oxide Imine Imine intermediate Oxidation->Imine Aldehyde p-Anisaldehyde Imine->Aldehyde Glycine Ethyl Ester Glycine ethyl ester Imine->Glycine Ethyl Ester Photodegradants Various photolytic degradation products Photolysis->Photodegradants

Caption: Predicted degradation pathways of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the stability testing of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester.

Q1: I am observing a new peak in my HPLC chromatogram during a stability study under acidic conditions. What could it be?

A1: The most probable degradation product under acidic conditions is the hydrolyzed carboxylic acid, N-[(4-methoxyphenyl)methyl]Glycine. The ester functional group is susceptible to acid-catalyzed hydrolysis.[1][2]

  • Troubleshooting Steps:

    • Confirm Identity: Spike your sample with a synthesized standard of N-[(4-methoxyphenyl)methyl]Glycine to see if the retention time matches. Alternatively, use LC-MS to determine the mass of the new peak. The expected mass would correspond to the loss of the ethyl group from the ester and the addition of a hydrogen.

    • Optimize Chromatography: If the new peak is co-eluting with the parent peak, adjust your HPLC method. Modifying the mobile phase pH or the gradient slope can improve resolution.

    • Kinetics: Monitor the increase in the area of the new peak over time, which should correlate with the decrease in the parent peak area.

Q2: My compound seems to be degrading rapidly in a formulation containing metal ions. What is the likely degradation pathway?

A2: The presence of metal ions can catalyze oxidative degradation. The secondary amine and the benzylic position are susceptible to oxidation.[3][4][5] The p-methoxy group can also influence the susceptibility to oxidation.

  • Troubleshooting Steps:

    • Identify Degradation Products: Use LC-MS to identify potential oxidation products such as the N-oxide derivative or products resulting from the cleavage of the N-benzyl bond, like p-anisaldehyde and glycine ethyl ester.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent (e.g., EDTA) to your formulation to see if it improves stability.

    • Inert Atmosphere: Store your formulation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Q3: I am observing multiple degradation peaks after exposing my compound to light. How can I identify them?

A3: The p-methoxyphenyl group is a chromophore and can absorb UV light, leading to photolytic degradation. This can result in a complex mixture of degradation products.

  • Troubleshooting Steps:

    • Comprehensive Analysis: A combination of HPLC with UV/photodiode array (PDA) detection and LC-MS/MS is essential for the identification of photolytic degradation products. The PDA detector can provide information about the UV spectra of the new peaks, which can help in their initial classification.

    • Controlled Photostability Studies: Conduct photostability studies under controlled conditions as per ICH Q1B guidelines.[6][7] This will help in systematically identifying the primary and secondary photodegradation products.

    • Protective Packaging: If the compound is found to be photolabile, the use of light-protective packaging (e.g., amber vials) is necessary.

Q4: The mass balance of my stability study is less than 95%. What could be the reason?

A4: A poor mass balance can indicate several issues:

  • Non-chromophoric Degradants: Some degradation products may not have a UV chromophore at the detection wavelength, leading to their non-detection.

  • Volatile Degradants: Volatile degradation products may be lost during sample preparation or analysis.

  • Adsorption: The parent compound or its degradation products might be adsorbing to the sample vials or the HPLC column.

  • Incomplete Elution: Some highly retained compounds may not be eluting from the column during the run time.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to look for non-chromophoric compounds.

    • Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of your stability samples using GC-MS.

    • Vial and Column Compatibility: Check for adsorption by using different types of vials (e.g., silanized glass) and by varying the column chemistry.

    • Extended Gradient: Run a blank gradient after your sample injection with a strong solvent to check for any late-eluting peaks.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8][9][10]

Forced Degradation Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare Stock Solution (1 mg/mL in ACN:Water) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) StockSolution->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) StockSolution->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) StockSolution->Oxidation Thermal Thermal Degradation (80°C, solid state) StockSolution->Thermal Photolytic Photolytic Degradation (ICH Q1B light exposure) StockSolution->Photolytic Neutralize Neutralize (for acid/base) Acid->Neutralize Base->Neutralize Dilute Dilute to working concentration Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC_MS Analyze by Stability-Indicating HPLC-UV/MS method Dilute->HPLC_MS

Caption: General workflow for forced degradation studies.

Protocol 1: Hydrolytic Degradation
  • Stock Solution: Prepare a 1 mg/mL solution of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester in a 50:50 mixture of acetonitrile and water.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

Protocol 2: Oxidative Degradation
  • Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Dilute the aliquots with the mobile phase before HPLC analysis.

Protocol 3: Photolytic Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile:water) and also spread a thin layer of the solid compound in a shallow dish.

  • Exposure:

    • Expose the solution and solid samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[6][7]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analysis: Analyze the samples at appropriate time intervals.

Protocol 4: Thermal Degradation
  • Sample Preparation: Place the solid compound in a vial.

  • Procedure:

    • Incubate the vial in an oven at 80°C.

    • Withdraw samples at 1, 3, and 7 days.

    • Dissolve the solid sample in a suitable solvent for HPLC analysis.

Data Presentation: Expected Degradation Products

The following table summarizes the potential major degradation products of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester under various stress conditions.

Stress ConditionPredicted Degradation Product(s)Chemical FormulaMolecular Weight ( g/mol )
Acidic/Basic Hydrolysis N-[(4-methoxyphenyl)methyl]GlycineC₁₀H₁₃NO₃195.21
EthanolC₂H₆O46.07
Oxidation N-oxide of the parent compoundC₁₂H₁₇NO₄239.27
p-AnisaldehydeC₈H₈O₂136.15
Glycine ethyl esterC₄H₉NO₂103.12
Photolysis Various photolytic products (e.g., cleavage of the methoxy group, reactions on the aromatic ring)VariableVariable
Thermal Likely to be stable, but potential for hydrolysis if moisture is present.--

Stability-Indicating Analytical Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the parent compound and its chromophoric degradation products have significant absorbance (e.g., 225 nm). Mass spectrometric detection (LC-MS) is highly recommended for the identification of unknown degradation products.[11]

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.

References

Technical Support Center: Solvent Selection and Optimization for Ethyl 2-((4-methoxybenzyl)amino)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for reactions involving the synthesis of "Ethyl 2-((4-methoxybenzyl)amino)acetate." This molecule is a valuable intermediate, typically synthesized via one of two primary pathways: the direct N-alkylation of ethyl 2-aminoacetate with a 4-methoxybenzyl halide or, more commonly, the reductive amination of ethyl glycinate with 4-methoxybenzaldehyde.

The success of these transformations—in terms of yield, purity, and environmental impact—is critically dependent on the choice of solvent. This guide provides in-depth, experience-based answers to common challenges, offers troubleshooting strategies, and presents greener alternatives to conventional solvents, empowering you to optimize your synthetic protocols.

Frequently Asked Questions & Troubleshooting Guide
Q1: What are the standard solvents used for synthesizing this compound, and what are their drawbacks?

Traditionally, the synthesis, particularly via reductive amination, has relied on chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1] Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) are also common, especially for direct N-alkylation reactions.[2][3]

However, these solvents present significant challenges:

  • Toxicity and Environmental Impact : Many conventional solvents are toxic, hazardous, and contribute significantly to chemical waste.[4][5] For instance, chlorinated solvents are environmentally persistent, while DMF is facing increasing regulatory restrictions due to its reproductive toxicity.[6][7]

  • Reaction Complications : Some solvents can interfere with the reaction. DMF, for example, can sometimes act as an unwanted nucleophile, leading to side products.[6]

  • Work-up Difficulties : High-boiling point solvents like DMF or DMSO are difficult to remove under reduced pressure, complicating product isolation.

Q2: I'm observing incomplete conversion in my reductive amination. Could the solvent be the problem?

Yes, the solvent plays a critical role in the two key stages of reductive amination: imine formation and reduction.

  • Imine Formation : This is an equilibrium-driven condensation reaction that produces water.[8] If the solvent does not adequately solubilize the starting amine (ethyl glycinate) and aldehyde (4-methoxybenzaldehyde), the initial reaction rate will be slow. Furthermore, the equilibrium can be hampered if water is not effectively removed or sequestered. While some reactions use dehydrating agents, the solvent itself can influence this balance.

  • Reduction Step : The choice of reducing agent is tied to the solvent. For instance, sodium triacetoxyborohydride (STAB) is sensitive to water and less compatible with protic solvents like methanol, making solvents like DCE or THF more common choices.[1] Conversely, sodium cyanoborohydride (NaBH₃CN) is often used in methanol.[1] If there is a mismatch between your reducing agent and solvent, or if the imine intermediate is not stable or soluble in the chosen medium, the reduction will be inefficient.

Troubleshooting Tip : If using a mild reducing agent like STAB, ensure your solvent is anhydrous. If conversion stalls, consider switching to a solvent that better solubilizes all reactants, such as THF or 2-MeTHF.

Q3: What are some recommended "green" or safer solvent alternatives to DCM, DMF, or DCE?

The pharmaceutical industry is actively moving away from hazardous solvents to improve safety and sustainability.[9][10][11] Excellent, greener alternatives are available for synthesizing this compound:

  • Ethanol (EtOH) : A bio-based solvent that works well for reductive aminations using sodium borohydride (NaBH₄).[1][12] It is effective at dissolving the reactants and the resulting product can often be isolated by precipitation or extraction.

  • 2-Methyltetrahydrofuran (2-MeTHF) : Derived from renewable sources, 2-MeTHF is a superb replacement for THF and DCM.[13][14] It has a higher boiling point than THF, is more stable against peroxide formation, and exhibits lower miscibility with water, which can simplify extractive work-ups.

  • Ethyl Acetate (EtOAc) : Often considered a greener solvent, ethyl acetate can be used, particularly when paired with certain reducing agents.[15][16] Its low boiling point makes it easy to remove.

  • Water : For certain imine formations, water itself can be an effective and supremely eco-friendly solvent, often accelerating the reaction.[17][18] The subsequent reduction step may require the addition of a co-solvent.

Q4: I'm struggling with the formation of dialkylated byproducts. How can solvent selection help?

Dialkylation is a common issue in N-alkylation reactions and can also occur in reductive aminations if the newly formed secondary amine product reacts again with the aldehyde.[19] The solvent influences this by modulating the relative reactivity of the species in solution.

Polar aprotic solvents like DMF or DMSO can enhance the rate of Sₙ2 reactions, which can sometimes accelerate the undesired second alkylation.[6] Switching to a less polar or a protic solvent can sometimes temper this reactivity.

Troubleshooting Tip : Try switching from a polar aprotic solvent (like DMF) to a less polar ether (like 2-MeTHF) or an alcohol (like isopropanol). This change can alter the solvation of the amine nucleophile, potentially reducing its tendency for over-alkylation.

Q5: My work-up and purification are difficult. Are there solvents that can simplify product isolation?

Absolutely. Solvent choice is fundamental to a smooth work-up.

  • For Simplified Evaporation : Choose a solvent with a low to moderate boiling point, such as ethyl acetate, acetone, or 2-MeTHF, which are easily removed by rotary evaporation.[20][21] Avoid high-boiling solvents like DMF, DMSO, or NMP unless necessary for reactivity.

  • For Simplified Extraction : Solvents with low water miscibility, like 2-MeTHF or cyclopentyl methyl ether (CPME), are excellent for liquid-liquid extractions as they lead to cleaner phase separations compared to more water-soluble ethers like THF.

  • For Precipitation/Crystallization : If your product has limited solubility in non-polar solvents, you might run the reaction in a solvent like ethanol or acetonitrile and then precipitate the product by adding an anti-solvent like water or heptane.

Visualized Workflows and Data
Solvent Selection Workflow

This decision tree can guide your choice of solvent based on key experimental parameters.

SolventSelection cluster_ra Reductive Amination cluster_na Direct N-Alkylation cluster_goal Goal-Oriented Selection cluster_scale Scale Considerations start Start: Select Solvent System q1 Reaction Type? start->q1 q2 Primary Goal? start->q2 q3 Scale of Reaction? start->q3 ra_reagent Reducing Agent? q1->ra_reagent Reductive Amination na_choice Consider polar aprotic (e.g., MeCN) or less polar (e.g., Toluene) solvents. q1->na_choice Direct N-Alkylation green Green Chemistry q2->green yield Maximize Yield/Rate q2->yield workup Easy Work-up q2->workup lab Lab Scale (<1g) q3->lab pilot Pilot/Process Scale q3->pilot stab STAB / NaBH(OAc)₃ ra_reagent->stab Water-sensitive nabh4 NaBH₄ / NaBH₃CN ra_reagent->nabh4 Protic-compatible rec_yield Recommendation: DCM, DCE, THF, MeCN (Traditional but effective) stab->rec_yield Use Aprotic: DCE, THF, 2-MeTHF rec_green Recommendation: Ethanol, 2-MeTHF, EtOAc nabh4->rec_green Use Protic: MeOH, EtOH green->rec_green yield->rec_yield rec_workup Recommendation: 2-MeTHF, EtOAc, CPME (Low boiling point / low water miscibility) workup->rec_workup lab->q2 rec_process Prioritize safety & sustainability. Avoid chlorinated solvents & DMF. Favor 2-MeTHF, CPME, Ethanol. pilot->rec_process

Caption: Decision tree for solvent selection.

Reductive Amination Process Overview

This diagram illustrates the key stages of the reaction and the influence of the solvent.

ReductiveAmination cluster_solvent Role of Solvent Reactants 4-Methoxybenzaldehyde + Ethyl Glycinate Imine Imine Intermediate C₁₂H₁₅NO₃ Reactants->Imine Condensation (-H₂O) Equilibrium Step s1 1. Solubilizes reactants to initiate reaction. Product This compound (Final Product) Imine->Product Reduction (+ Reducing Agent) s2 2. Stabilizes imine intermediate. s4 4. Facilitates work-up (extraction, evaporation). s3 3. Dictates choice of reducing agent (protic vs. aprotic).

Caption: Solvent influence on reductive amination.

Table 1: Comparison of Solvents for Amine Synthesis
SolventBoiling Point (°C)Dielectric Constant (ε)ClassificationKey Hazards & NotesGreen Rating
Dichloromethane (DCM) 39.69.1ChlorinatedSuspected carcinogen, high volatility, environmental persistence.[6]🔴 Hazardous
1,2-Dichloroethane (DCE) 83.510.4ChlorinatedToxic, carcinogenic, high environmental impact.🔴 Hazardous
N,N-Dimethylformamide (DMF) 15336.7Polar AproticReproductive toxicity, high boiling point makes removal difficult.[7][22]🔴 Hazardous
Tetrahydrofuran (THF) 667.6Polar Aprotic (Ether)Forms explosive peroxides; water-miscible, complicating extractions.🟡 Problematic
Acetonitrile (MeCN) 81.637.5Polar AproticToxic, flammable.[2]🟡 Problematic
Ethanol (EtOH) 78.424.6Polar ProticFlammable, but low toxicity and bio-based.[12]🟢 Recommended
2-Methyltetrahydrofuran (2-MeTHF) 80.26.2Polar Aprotic (Ether)Bio-based alternative to THF, low water miscibility, less prone to peroxides.[14]🟢 Recommended
Ethyl Acetate (EtOAc) 77.16.0Moderately PolarFlammable, low toxicity, easily removed.[15]🟢 Recommended

Data compiled from various sources.[23][24]

Experimental Protocol Example

This protocol provides a starting point for a greener synthesis of the target compound.

Protocol 1: Reductive Amination using 2-Methyltetrahydrofuran (2-MeTHF)

Objective: To synthesize this compound using a sustainable solvent.

Materials:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Ethyl glycinate hydrochloride (1.05 eq)

  • Triethylamine (TEA) (1.1 eq, to neutralize the hydrochloride salt)

  • Sodium triacetoxyborohydride (STAB) (1.3 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ethyl glycinate hydrochloride (1.05 eq) and anhydrous 2-MeTHF (approx. 5-10 mL per mmol of aldehyde).

  • Amine Free-Basing : Cool the suspension in an ice bath (0 °C). Add triethylamine (1.1 eq) dropwise. Allow the mixture to stir for 15-20 minutes at 0 °C.

  • Imine Formation : To the same flask, add 4-methoxybenzaldehyde (1.0 eq) either neat or as a solution in a small amount of 2-MeTHF. Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction : Cool the mixture again to 0 °C. Carefully add sodium triacetoxyborohydride (STAB) (1.3 eq) portion-wise over 10-15 minutes, monitoring for any exotherm.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the imine intermediate.

  • Work-up : Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with 2-MeTHF.

  • Washing : Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration : Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : The crude oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

References
  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents.
  • Allen. (n.d.). Organic Solvents: Types, Uses, & Properties Explained.
  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of amines.
  • Green Chemistry Teaching and Learning Community. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Study.com. (n.d.). Organic Solvents Definition, Types & List - Lesson.
  • PharmaFeatures. (2025, January 27). The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals.
  • EFCG. (n.d.). The important role of solvents.
  • ResearchGate. (n.d.). Environment, health, and safety concerns of the solvent; effect on....
  • ALT LABS. (n.d.). Green Solvents: Safe Choices for Chemical Processes & Manufacturing.
  • Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth.
  • Scribd. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • ACS. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • ACS. (2025). Efficient imine synthesis using an eco-friendly solvent.
  • Journal of Chemical Education. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles.
  • Gyros Protein Technologies. (n.d.). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Organic Syntheses. (n.d.). Procedure for synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate.
  • ChemicalBook. (n.d.). ETHYL (2-METHOXYBENZOYL)ACETATE synthesis.
  • Thieme. (2025, July 1). Bio-based Green Solvents in Organic Synthesis. An Updated Review.
  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
  • ACS Publications. (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
  • Royal Society of Chemistry. (n.d.). Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone.
  • ResearchGate. (n.d.). SOLVENT EFFECT STUDY ON THE STABILITY ENERGIES OF GLYCINE, ALANINE AND VALINE AMINO ACIDES.

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Technical Support Center: Preventing Racemization of Ethyl 2-((4-methoxybenzyl)amino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for "Ethyl 2-((4-methoxybenzyl)amino)acetate." This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining stereochemical integrity during the synthesis, handling, and subsequent reactions involving this chiral building block. Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, is a significant challenge that can compromise the efficacy and safety of pharmaceutical agents.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you mitigate and prevent the loss of optical purity.

Understanding the Root Cause: The Acidic α-Proton

The primary culprit behind the racemization of "this compound" and similar α-amino esters is the acidity of the proton on the α-carbon (the carbon adjacent to the ester carbonyl group).[2][3][4][5] Both acidic and basic conditions can facilitate the removal of this proton, leading to the formation of a planar enol or enolate intermediate.[3][4][5] Reprotonation of this achiral intermediate can occur from either face, resulting in a racemic mixture.

Mechanism of Racemization

The susceptibility to racemization is influenced by several factors, including the strength of the acid or base, temperature, solvent polarity, and the nature of substituents on the molecule.[6][7] The 4-methoxybenzyl (PMB) group on the nitrogen atom can also play a role in the molecule's overall electronic properties and stability.

Troubleshooting Guide: Diagnosis and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Significant loss of enantiomeric excess (ee) is observed after the synthesis of this compound.

  • Potential Cause A: Harsh Reaction Conditions during Synthesis. The synthesis of this compound often involves the reaction of a glycine ester equivalent with 4-methoxybenzylamine.[8] If this reaction is carried out at elevated temperatures or with an inappropriate base, racemization can occur.

    • Solution:

      • Temperature Control: Maintain a low reaction temperature, ideally between 0°C and room temperature.[6]

      • Base Selection: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions and deprotonation of the α-carbon.[9] Use the minimum necessary equivalents of the base.[9]

  • Potential Cause B: Inappropriate Work-up or Purification. Exposure to strongly acidic or basic conditions during the work-up or purification steps can lead to racemization.[6]

    • Solution:

      • Neutral pH: Ensure that all aqueous washes and extractions are performed at or near neutral pH.[6]

      • Chromatography: When using silica gel chromatography, be aware that standard silica gel is slightly acidic. If your compound is particularly sensitive, consider using deactivated (neutral) silica gel or an alternative purification method like crystallization.

Problem 2: Racemization occurs during the deprotection of the 4-methoxybenzyl (PMB) group.

  • Potential Cause: Inappropriate Deprotection Method. The choice of reagent for cleaving the PMB group is critical. While the PMB group is generally considered acid-labile, harsh acidic conditions can induce racemization.[10]

    • Solution:

      • Mild Acidic Conditions: Use milder acidic conditions for deprotection. Trifluoroacetic acid (TFA) is commonly used, but its concentration and the reaction time should be optimized.[10] Often, using a scavenger like anisole can help minimize side reactions.[10]

      • Oxidative Cleavage: Consider oxidative methods for PMB deprotection, which can be milder and less prone to causing racemization. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be effective.

      • Hydrogenolysis: While benzyl groups are readily cleaved by hydrogenolysis, the p-methoxybenzyl group is generally more stable to these conditions. However, under specific catalytic conditions, this method might be explored.

Problem 3: My downstream reaction using this compound as a starting material shows a racemic product.

  • Potential Cause A: Reaction Conditions Favor Enolate Formation. If your subsequent reaction involves the use of a base, you may be inadvertently generating the enolate of your starting material, leading to racemization before the desired reaction even occurs.

    • Solution:

      • Reagent and Temperature Control: If a base is necessary, use a weak, non-nucleophilic base at the lowest possible temperature that allows the reaction to proceed.

      • Protecting Group Strategy: For reactions that are highly sensitive to racemization, consider if the ester can be temporarily converted to a different functional group that is less prone to enolization, and then regenerated later.

  • Potential Cause B: Racemization of the Product. The product of your reaction may be more susceptible to racemization under the reaction or work-up conditions than the starting material.

    • Solution:

      • Immediate Work-up and Analysis: As soon as the reaction is complete, proceed with a neutral work-up and purification under mild conditions. Analyze the enantiomeric excess of the crude product to determine if racemization is occurring during the reaction or the purification.

Workflow for Troubleshooting Racemization

Caption: A logical workflow for troubleshooting and addressing racemization issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for α-amino esters?

A1: The primary mechanism is the deprotonation of the α-carbon, which is acidic due to the electron-withdrawing effect of the adjacent carbonyl group, to form a planar, achiral enolate intermediate.[3][4] Reprotonation can then occur from either side, leading to a mixture of enantiomers.[4] This process can be catalyzed by both acids and bases.[4][7]

Q2: How can I accurately determine the enantiomeric excess (ee) of my compound?

A2: The most common and reliable methods for determining enantiomeric excess are chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase (CSP).[7][11][12][13] These methods separate the enantiomers, and the ee is calculated from the ratio of their peak areas.[11][14] Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and polarimetry, though polarimetry is generally less accurate for precise ee determination.[7][11]

Q3: Are there any specific solvents that can help suppress racemization?

A3: The choice of solvent can influence the rate of racemization. Generally, non-polar solvents are preferred over polar protic solvents, as polar solvents can facilitate proton transfer and stabilize the transition states leading to racemization. However, solubility of reactants must also be considered.

Q4: Does the ester group (ethyl) influence the rate of racemization?

A4: Yes, the nature of the ester group can have an electronic effect. More electron-withdrawing ester groups can increase the acidity of the α-proton, potentially making the compound more susceptible to racemization.[2] However, for simple alkyl esters like methyl or ethyl, the difference is often not dramatic.

Q5: At what stages of my experimental workflow should I be most vigilant about preventing racemization?

A5: Be most vigilant during any step that involves:

  • The use of strong bases or acids.

  • Elevated temperatures.

  • Prolonged reaction or purification times.

  • Deprotection steps.

It is good practice to monitor the enantiomeric excess at intermediate stages of a multi-step synthesis to pinpoint where any loss of stereochemical integrity is occurring.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Enantiomeric Excess by Chiral HPLC

This is a general guideline and specific parameters will need to be optimized for "this compound".

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are often effective for separating amino acid derivatives.[13]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. Small amounts of an acidic or basic additive may be required to improve peak shape.

  • Sample Preparation: Prepare a dilute solution of your compound (approximately 0.5-1.0 mg/mL) in the mobile phase or a compatible solvent.[11]

  • Analysis:

    • Inject a sample of the racemic mixture first to determine the retention times of both enantiomers.

    • Inject your sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100 [14]

Data Presentation: Racemization Under Various Conditions (Hypothetical Data)

The following table illustrates the potential impact of different conditions on the enantiomeric excess of a chiral α-amino ester.

ConditionBase (1.1 eq)Temperature (°C)Time (h)Final ee (%)
1DIPEA02>99
2DIPEA25298
3Triethylamine25292
4Sodium Methoxide250.560
5DIPEA50285

This data is for illustrative purposes only.

Logical Relationships in Racemization Prevention

G cluster_factors Factors Promoting Racemization cluster_strategies Suppression Strategies StrongBase Strong Base WeakBase Weak/Hindered Base (e.g., DIPEA) StrongBase->WeakBase Mitigated by HighTemp High Temperature LowTemp Low Temperature (e.g., 0°C) HighTemp->LowTemp Mitigated by PolarSolvent Polar Protic Solvent AproticSolvent Aprotic Solvent PolarSolvent->AproticSolvent Mitigated by HarshAcid Strong Acid MildAcid Mild Acid/Oxidative Deprotection HarshAcid->MildAcid Mitigated by

Caption: Relationship between factors that promote racemization and effective suppression strategies.

References

  • Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition. (2018).
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. pubs.acs.org.
  • HYBRID CATALYSIS OF 8-QUINOLINECARBOXALDEHYDE AND BRØNSTED ACID FOR EFFICIENT RACEMIZATION OF α-AMINO AMIDES AND ITS APPLIC
  • Ethyl 2-[(4-methoxybenzyl)
  • Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. Benchchem.
  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.
  • Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids.
  • Methods to prevent racemization of D-panthenol during chemical synthesis. Benchchem.
  • Addressing issues of racemization during the synthesis of optically active deriv
  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1993). PubMed.
  • Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. Benchchem.
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry.
  • Base catalyzed racemization of amino acid derivatives.
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemiz
  • formation of enolates from esters and other acid deriv
  • III Enol
  • Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. Benchchem.
  • The problem of racemization in drug discovery and tools to predict it. (2019).

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Validation & Comparative

Comparative analysis of "Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester" synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the efficient and high-yield production of N-substituted amino acid esters is of paramount importance. These compounds serve as crucial building blocks for a diverse array of biologically active molecules. This guide provides an in-depth comparative analysis of the two principal synthetic methodologies for Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, a key intermediate in various synthetic pathways. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of Reductive Amination and Direct N-Alkylation, providing detailed experimental protocols to support our analysis.

Introduction to Ethyl N-[(4-methoxyphenyl)methyl]Glycine Ethyl Ester

Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, also known as ethyl 2-((4-methoxybenzyl)amino)acetate, is a secondary amine derived from glycine ethyl ester. The presence of the 4-methoxybenzyl (PMB) group provides a versatile protecting group for the amine functionality, which can be readily cleaved under specific conditions. This structural motif is frequently encountered in the synthesis of peptidomimetics, medicinal chemistry scaffolds, and other complex organic molecules. The choice of synthetic route to this intermediate can significantly impact overall yield, purity, and process scalability.

Method 1: Reductive Amination

Reductive amination is a highly efficient and widely employed method for the formation of carbon-nitrogen bonds. This one-pot reaction involves the initial formation of an imine or iminium ion from the condensation of an aldehyde (p-anisaldehyde) and an amine (glycine ethyl ester), followed by in-situ reduction to the desired secondary amine.

Mechanistic Rationale

The reaction proceeds via a two-step sequence within a single reaction vessel. First, the nucleophilic amino group of glycine ethyl ester attacks the electrophilic carbonyl carbon of p-anisaldehyde to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine). The introduction of a mild reducing agent selectively reduces the imine C=N double bond to the corresponding amine.

The choice of reducing agent is critical to the success of this reaction. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde. Historically, sodium cyanoborohydride (NaBH₃CN) was favored due to its selective reduction of the protonated imine (iminium ion) over the carbonyl group. However, its toxicity and the generation of cyanide waste have led to the adoption of safer and equally effective alternatives.

Modern reductive amination protocols predominantly utilize sodium triacetoxyborohydride (NaBH(OAc)₃) . This reagent is particularly advantageous as it is non-toxic, moisture-tolerant, and sufficiently mild to not reduce the aldehyde starting material, yet reactive enough to efficiently reduce the intermediate imine. The reaction can typically be carried out under mild, neutral, or slightly acidic conditions.

Experimental Workflow: Reductive Amination

reagents p-Anisaldehyde + Ethyl Glycinate HCl imine_formation Imine Formation (Schiff Base) reagents->imine_formation Dichloromethane (DCM) reduction Reduction with NaBH(OAc)₃ imine_formation->reduction In-situ workup Aqueous Work-up & Purification reduction->workup product Ethyl N-[(4-methoxyphenyl)methyl] Glycine ethyl ester workup->product

Figure 1. General workflow for the reductive amination synthesis.

High-Yield Experimental Protocol: Reductive Amination

This protocol is optimized for high yield and purity, utilizing sodium triacetoxyborohydride as the reducing agent.

Materials:

  • p-Anisaldehyde

  • Glycine ethyl ester hydrochloride

  • Triethylamine (TEA)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of glycine ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free amine.

  • Add p-anisaldehyde (1.0 eq) to the mixture and stir for an additional 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester.

Method 2: Direct N-Alkylation

Direct N-alkylation is a classical approach to forming C-N bonds via a nucleophilic substitution reaction. In this method, the nitrogen atom of glycine ethyl ester acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-methoxybenzyl halide (typically the chloride or bromide).

Mechanistic Rationale

The reaction follows an Sₙ2 mechanism. The lone pair of electrons on the nitrogen atom of glycine ethyl ester attacks the carbon atom bearing the leaving group (halide) of 4-methoxybenzyl chloride. A base, typically a non-nucleophilic amine such as triethylamine or diisopropylethylamine (DIPEA), is required to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

A significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Experimental Workflow: Direct N-Alkylation

reagents Ethyl Glycinate HCl + 4-Methoxybenzyl Chloride base_addition Addition of Base (e.g., Triethylamine) reagents->base_addition Dichloromethane (DCM) sn2_reaction SN2 Reaction base_addition->sn2_reaction workup Aqueous Work-up & Purification sn2_reaction->workup product Ethyl N-[(4-methoxyphenyl)methyl] Glycine ethyl ester workup->product

Figure 2. General workflow for the direct N-alkylation synthesis.

Experimental Protocol: Direct N-Alkylation

This protocol is a representative procedure for the direct N-alkylation of glycine ethyl ester.

Materials:

  • Glycine ethyl ester hydrochloride

  • 4-Methoxybenzyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of glycine ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

  • Add 4-methoxybenzyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester.

Comparative Analysis

The choice between reductive amination and direct N-alkylation depends on several factors, including desired yield, purity, substrate availability, and process safety.

FeatureReductive AminationDirect N-Alkylation
Starting Materials p-Anisaldehyde, Ethyl glycinate4-Methoxybenzyl chloride, Ethyl glycinate
Key Reagents Sodium triacetoxyborohydrideTriethylamine or other base
Typical Yield Generally high (>85%)Moderate to high (can be variable)
Reaction Conditions Mild, often room temperatureRoom temperature to gentle heating
Reaction Time Typically shorter (4-8 hours)Can be longer (12-24 hours)
Selectivity High for mono-alkylationRisk of over-alkylation to tertiary amine
Byproducts Borate salts (easily removed)Triethylammonium halide salts
Safety & Handling NaBH(OAc)₃ is non-toxic4-Methoxybenzyl chloride is a lachrymator
Substrate Scope Broad for various aldehydes/ketonesSensitive to sterically hindered halides

Discussion and Recommendations

Reductive Amination emerges as the superior method for the synthesis of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester for several key reasons:

  • Higher Yields and Purity: The one-pot nature and high selectivity of reductive amination with sodium triacetoxyborohydride generally lead to higher isolated yields of the desired mono-alkylated product with fewer byproducts.

  • Improved Selectivity: This method inherently avoids the issue of over-alkylation that can plague direct alkylation methods, simplifying purification and improving overall process efficiency.

  • Milder Reaction Conditions and Shorter Reaction Times: The reaction typically proceeds to completion within a few hours at room temperature, offering a more time- and energy-efficient process.

  • Enhanced Safety Profile: The use of non-toxic NaBH(OAc)₃ is a significant advantage over methods that may use more hazardous reagents. While p-anisaldehyde has its own handling requirements, 4-methoxybenzyl chloride is a lachrymator and requires more stringent handling precautions.

Direct N-Alkylation , while a viable and mechanistically straightforward approach, often suffers from lower yields due to the competing over-alkylation reaction. Achieving high selectivity for the secondary amine can be challenging and may require careful optimization of reaction conditions, such as using a large excess of the primary amine, which may not be economically feasible.

Conclusion

For researchers and drug development professionals seeking a reliable, high-yield, and efficient synthesis of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, reductive amination using sodium triacetoxyborohydride is the recommended method . Its superior control over selectivity, milder reaction conditions, and favorable safety profile make it a more robust and scalable approach compared to direct N-alkylation. The provided experimental protocol for reductive amination serves as a validated starting point for the successful synthesis of this valuable intermediate.

References

Due to the proprietary nature of specific high-yield industrial processes, the provided protocols are based on established and widely accepted laboratory-scale synthetic transformations. The principles and comparative analysis are drawn from the general body of knowledge in organic synthesis.

A Comparative Guide to Purity Validation of Synthesized Ethyl 2-((4-methoxybenzyl)amino)acetate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized compounds is a cornerstone of ensuring safety, efficacy, and reproducibility. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for validating the purity of Ethyl 2-((4-methoxybenzyl)amino)acetate, a crucial intermediate in pharmaceutical synthesis. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to guide you in selecting the most appropriate analytical strategy.

Introduction: The Imperative of Purity for Pharmaceutical Intermediates

This compound is a secondary amine ester, often synthesized as a building block for more complex active pharmaceutical ingredients (APIs). Its molecular structure, featuring a secondary amine, an ester, and an aromatic ring, makes it susceptible to specific side reactions and impurities during synthesis.[1][2][] The presence of even minor impurities can have significant downstream effects, potentially leading to the formation of toxic by-products, reduced yield in subsequent steps, and compromised final product stability. Therefore, a robust, validated analytical method for purity assessment is not merely a quality control checkpoint but a critical component of the entire drug development process.

The synthesis of this compound typically involves the N-alkylation of 4-methoxybenzylamine with ethyl bromoacetate.[4] This reaction, while straightforward, can generate a profile of process-related impurities that must be accurately identified and quantified.

Potential Impurities in Synthesis:

  • Starting Materials: Unreacted 4-methoxybenzylamine and ethyl bromoacetate.

  • Over-alkylation Product: Formation of the tertiary amine, Ethyl 2-(bis(4-methoxybenzyl)amino)acetate.

  • Hydrolysis Product: 2-((4-methoxybenzyl)amino)acetic acid, resulting from the hydrolysis of the ethyl ester.

  • Side-Reaction Products: Impurities arising from the reagents or solvent, such as those from reductive amination-like side reactions if applicable.[5][6]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it exceptionally well-suited for the purity analysis of pharmaceutical compounds.[7][8][9]

The Gold Standard: Reversed-Phase HPLC for Purity Determination

For a molecule like this compound, which possesses both moderate polarity and a UV-active chromophore (the methoxybenzyl group), Reversed-Phase HPLC (RP-HPLC) is the method of choice.[10] The separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase.

Proposed HPLC Methodology: A Step-by-Step Protocol

This protocol is designed to achieve optimal separation of the main compound from its potential impurities.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility.[10]

Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier ensures that the amine functionality is protonated, leading to sharper peaks and preventing interaction with residual silanols on the stationary phase.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: A 50:50 mixture of Acetonitrile and Water is typically effective for dissolving the sample.[10]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm (where the methoxybenzyl group exhibits strong absorbance).

  • Injection Volume: 10 µL

  • Gradient Elution: A gradient is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable run time.

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (re-equilibration)

Method Validation: A Self-Validating System based on ICH Guidelines

Validating an analytical method is the process of demonstrating its suitability for the intended purpose.[11][12] The validation parameters outlined by the International Conference on Harmonization (ICH) Q2(R1) guidelines provide a framework for this process.[8][13]

Caption: Decision logic for selecting an appropriate analytical technique.

Thin-Layer Chromatography (TLC)

TLC is a form of planar chromatography used for the rapid, qualitative analysis of reaction mixtures. [14][15]

  • Principle: Separation on a silica plate based on polarity.

  • Pros: Inexpensive, fast, allows for simultaneous analysis of multiple samples, and is excellent for monitoring reaction progress at the bench.

  • Cons: Primarily qualitative, poor resolution compared to HPLC, and not suitable for accurate quantification. [16]* Verdict for this Compound: Ideal for in-process control to quickly check for the consumption of starting materials, but insufficient for final purity validation in a regulatory environment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and provides structural information from the mass spectrometer. [9][10]

  • Principle: Separation of volatile compounds in a gaseous mobile phase followed by mass-to-charge ratio detection.

  • Pros: Exceptional separation efficiency for volatile compounds and provides definitive identification of impurities through mass fragmentation patterns.

  • Cons: The target compound has a relatively high boiling point and may require derivatization or risk thermal degradation in the injector. It is not suitable for non-volatile impurities. [10]* Verdict for this Compound: Useful as a complementary technique for identifying unknown volatile or semi-volatile impurities but not ideal as the primary method for quantifying the main, thermally sensitive compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure of a compound. Quantitative NMR (qNMR) can be used for purity assessment. [17][18]

  • Principle: Measures the magnetic properties of atomic nuclei, providing a unique fingerprint of the molecule's structure.

  • Pros: Provides unambiguous structural confirmation, can identify and quantify components without chromatographic separation (if signals are resolved), and can determine purity against an internal standard without needing a reference standard of the analyte itself. [19]* Cons: Significantly lower sensitivity compared to HPLC, higher instrumentation cost, and complex mixtures can lead to overlapping signals, making quantification difficult. [20]* Verdict for this Compound: Invaluable for confirming the identity of the synthesized product and any isolated impurities. qNMR is a powerful orthogonal technique to confirm HPLC purity results but may lack the sensitivity to detect trace-level impurities.

Head-to-Head Performance Comparison

Table 3: Comparative Analysis of Purity Validation Techniques

Feature HPLC TLC GC-MS qNMR
Quantitative Capability Excellent Poor Good (for volatiles) Excellent (Primary Ratio)
Sensitivity High (ng-pg) Low (µg) Very High (pg-fg) Low (µg-mg)
Specificity/Selectivity High Low-Moderate Very High High (Structural)
Impurity Identification Possible with MS detector No Excellent Excellent
Throughput Moderate High Moderate Low
Cost & Complexity Moderate Low High High

| Suitability for Target | Excellent | Screening Only | Complementary | Orthogonal/Confirmatory |

Conclusion and Recommendation

For the comprehensive purity validation of synthesized this compound, a well-validated Reversed-Phase HPLC method is the unequivocal gold standard . It provides the optimal balance of sensitivity, specificity, and quantitative accuracy required for pharmaceutical development. [7]Its ability to separate a wide range of potential polar and non-polar impurities makes it superior to other techniques for routine quality control.

However, a multi-faceted approach leveraging other techniques provides a more complete analytical picture.

  • TLC should be used for rapid, real-time reaction monitoring.

  • GC-MS is valuable for investigating any unknown volatile impurities that may be present from solvents or side reactions.

  • NMR is essential for the initial structural confirmation of the final product and serves as an excellent orthogonal method (qNMR) to verify the purity value obtained by HPLC.

By integrating these techniques, researchers and drug development professionals can build a robust, self-validating system that ensures the highest level of scientific integrity and product quality.

References

  • International Conference on Harmonization. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Algor Cards. Analytical Techniques for Organic Compounds. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds? [Link]

  • Reddit. (2018). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? r/chemistry. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • In-ab-Rahman, S. (2024). Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. [Link]

  • American Chemical Society. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Wordpress. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. [Link]

  • Hung, J. C., et al. (1995). Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. PubMed. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]

  • Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? r/askscience. [Link]

  • Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

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A Spectroscopic Deep Dive: Comparative Analysis of Ethyl 2-((4-methoxybenzyl)amino)acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug discovery, the precise characterization of novel molecules is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fingerprint of a compound's molecular structure. This guide offers a comprehensive spectroscopic comparison of Ethyl 2-((4-methoxybenzyl)amino)acetate, a versatile secondary amine and ester, with three of its rationally designed derivatives. By examining the subtle yet significant shifts in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the electronic and structural effects of targeted molecular modifications. This analysis serves as a practical reference for researchers engaged in the synthesis and characterization of related compounds, providing both foundational knowledge and in-depth interpretation.

Introduction to the Core Structure and Its Significance

This compound is a molecule of interest due to its combination of a secondary amine, an ester, and a para-substituted aromatic ring. This arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The secondary amine provides a nucleophilic center and a site for hydrogen bonding, while the ester group can be readily hydrolyzed or transformed. The methoxy-substituted benzyl group influences the molecule's electronic properties and can engage in various intermolecular interactions.

To understand the structure-spectroscopy relationship, we will compare the parent compound with three derivatives, each featuring a specific modification:

  • Derivative 1 (Ester Variation): Mthis compound

  • Derivative 2 (Aromatic Ring Variation - Electron-Donating): Ethyl 2-((4-methylbenzyl)amino)acetate

  • Derivative 3 (Aromatic Ring Variation - Electron-Withdrawing): Ethyl 2-((4-chlorobenzyl)amino)acetate

This comparative approach will allow us to isolate and understand the spectroscopic consequences of altering the ester group and modulating the electronic nature of the aromatic ring.

Experimental Protocols: A Guide to Spectroscopic Analysis

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating, ensuring high-quality, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of different types of carbon atoms in a molecule.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16

  • Relaxation Delay: 2.0 seconds

  • Spectral Width: 16 ppm

  • Acquisition Time: 4.0 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 seconds

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.0 second

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. Different bonds (C=O, N-H, C-O, etc.) vibrate at characteristic frequencies when irradiated with infrared light, resulting in a unique absorption spectrum.[1][2][3]

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

  • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Data Acquisition Mode: Absorbance

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns.[4]

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Parameters:

  • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40 - 500 m/z

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Spectroscopic Comparison: Data and Interpretation

The following sections present a detailed comparison of the spectroscopic data for this compound and its derivatives. The data for the parent compound is based on experimental findings, while the data for the derivatives are predicted based on established spectroscopic principles and the influence of their structural modifications.

Chemical Structures

To visualize the molecules under discussion, their chemical structures are presented below.

G parent This compound (Parent Compound) parent_struct deriv1 Mthis compound (Derivative 1) deriv1_struct deriv2 Ethyl 2-((4-methylbenzyl)amino)acetate (Derivative 2) deriv2_struct deriv3 Ethyl 2-((4-chlorobenzyl)amino)acetate (Derivative 3) deriv3_struct

Figure 1: Chemical structures of the parent compound and its derivatives.

¹H NMR Spectroscopy Comparison

The ¹H NMR spectra provide a wealth of information about the proton environments in each molecule. The table below summarizes the experimental chemical shifts for the parent compound and the predicted shifts for its derivatives.

Table 1: ¹H NMR Data (Predicted for Derivatives)

Proton Assignment Parent Compound (δ ppm) Derivative 1 (δ ppm) Derivative 2 (δ ppm) Derivative 3 (δ ppm) Multiplicity Integration
-CH₂CH₃ (Ester)1.21-1.221.23t3H
-CH₃ (Ester)-3.65--s3H
-NH-~1.87~1.87~1.86~1.88br s1H
-NH-CH₂ -CO-3.333.333.323.34s2H
Ar-CH₂ -NH-3.683.683.673.70s2H
-OCH₃ (Aromatic)3.723.72--s3H
-CH₃ (Aromatic)--2.35-s3H
-OCH₂ CH₃ (Ester)4.13-4.144.15q2H
Ar-H (ortho to -OCH₃/-CH₃/-Cl)6.806.807.107.25d2H
Ar-H (meta to -OCH₃/-CH₃/-Cl)7.197.197.157.30d2H

Interpretation of ¹H NMR Data:

  • Parent Compound: The ¹H NMR spectrum of this compound shows distinct signals for each proton environment. The ethyl ester group gives rise to a triplet at 1.21 ppm and a quartet at 4.13 ppm, a characteristic pattern due to coupling between the methyl and methylene protons. The two methylene groups adjacent to the nitrogen and the carbonyl group appear as singlets at 3.68 ppm and 3.33 ppm, respectively. The methoxy group on the aromatic ring is a sharp singlet at 3.72 ppm. The aromatic protons appear as two doublets, characteristic of a para-substituted benzene ring, at 6.80 ppm and 7.19 ppm. The broad singlet at around 1.87 ppm is attributed to the N-H proton.

  • Derivative 1 (Methyl Ester): The primary change in the spectrum of Mthis compound compared to the parent compound is the replacement of the ethyl ester signals (triplet and quartet) with a singlet for the methyl ester at approximately 3.65 ppm. The rest of the spectrum is expected to be very similar to the parent compound.

  • Derivative 2 (p-Methyl): In Ethyl 2-((4-methylbenzyl)amino)acetate, the electron-donating methyl group on the aromatic ring will have a slight shielding effect on the aromatic protons compared to the methoxy group. This will result in a slight upfield shift of the aromatic proton signals. The methyl group itself will appear as a singlet around 2.35 ppm.

  • Derivative 3 (p-Chloro): The electron-withdrawing chlorine atom in Ethyl 2-((4-chlorobenzyl)amino)acetate will deshield the aromatic protons, causing their signals to shift downfield compared to the parent compound. The effect will be more pronounced on the protons ortho and meta to the chlorine atom.

¹³C NMR Spectroscopy Comparison

The ¹³C NMR spectra provide information about the carbon skeleton of the molecules.

Table 2: ¹³C NMR Data (Predicted)

Carbon Assignment Parent Compound (Predicted δ ppm) Derivative 1 (Predicted δ ppm) Derivative 2 (Predicted δ ppm) Derivative 3 (Predicted δ ppm)
-CH₂CH₃ (Ester)~14.2-~14.2~14.2
-CH₃ (Ester)-~51.8--
-CH₃ (Aromatic)--~21.1-
-NH-CH₂ -CO-~50.5~50.5~50.4~50.6
Ar-CH₂ -NH-~52.8~52.8~52.7~53.0
-OCH₃ (Aromatic)~55.2~55.2--
-OCH₂ CH₃ (Ester)~60.8-~60.9~61.0
C -OCH₃ (Aromatic)~158.8~158.8--
C -CH₃ (Aromatic)--~137.0-
C -Cl (Aromatic)---~132.5
Ar-C H (ortho to substituent)~113.8~113.8~129.2~128.5
Ar-C H (meta to substituent)~129.5~129.5~129.0~130.0
C =O (Ester)~172.0~172.5~171.9~171.8

Interpretation of ¹³C NMR Data:

  • Parent Compound: The predicted ¹³C NMR spectrum of the parent compound shows distinct signals for all 12 carbons. The carbonyl carbon of the ester is the most downfield signal, around 172.0 ppm. The aromatic carbons appear in the range of 113-159 ppm.

  • Derivative 1 (Methyl Ester): The most significant change will be the chemical shift of the ester carbon, with the methyl ester carbon appearing around 51.8 ppm, replacing the ethyl group carbons.

  • Derivative 2 (p-Methyl): The methyl group on the aromatic ring will cause a slight upfield shift of the aromatic carbon signals due to its electron-donating nature. The methyl carbon itself will have a signal around 21.1 ppm.

  • Derivative 3 (p-Chloro): The electron-withdrawing chlorine atom will cause a downfield shift of the aromatic carbon signals, particularly the carbon directly attached to the chlorine.

Infrared (IR) Spectroscopy Comparison

The IR spectra are crucial for identifying the key functional groups.

Table 3: Key IR Absorption Bands (Predicted)

Functional Group Parent Compound (cm⁻¹) Derivative 1 (cm⁻¹) Derivative 2 (cm⁻¹) Derivative 3 (cm⁻¹) Vibrational Mode
N-H~3350-3310 (weak)~3350-3310 (weak)~3350-3310 (weak)~3350-3310 (weak)Stretch
C-H (sp³)~2980-2850~2980-2850~2980-2850~2980-2850Stretch
C-H (aromatic)~3100-3000~3100-3000~3100-3000~3100-3000Stretch
C=O (ester)~1735~1740~1735~1738Stretch
C=C (aromatic)~1610, ~1510~1610, ~1510~1610, ~1510~1610, ~1510Stretch
C-O (ester)~1250, ~1175~1250, ~1180~1250, ~1175~1250, ~1175Stretch
C-N~1100~1100~1100~1100Stretch
C-Cl---~800-600Stretch

Interpretation of IR Data:

  • Common Features: All four compounds will exhibit a weak N-H stretch characteristic of a secondary amine in the region of 3350-3310 cm⁻¹. They will also show C-H stretching vibrations for the sp³ and aromatic carbons. The most prominent peak will be the strong C=O stretch of the ester group around 1735-1740 cm⁻¹. Aromatic C=C stretching bands will be visible around 1610 and 1510 cm⁻¹.

  • Derivative 1 (Methyl Ester): The IR spectrum will be very similar to the parent compound. A minor shift in the C-O stretching frequency of the ester might be observed.

  • Derivative 2 (p-Methyl): The spectrum will be very similar to the parent compound, with the characteristic absorptions for the methyl-substituted benzene ring.

  • Derivative 3 (p-Chloro): The most notable difference will be the appearance of a C-Cl stretching band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS) Fragmentation Comparison

Mass spectrometry provides the molecular weight and fragmentation patterns, which can be used to confirm the structure.

Table 4: Key Mass Spectrometry Fragments (Predicted m/z)

Fragment Parent Compound Derivative 1 Derivative 2 Derivative 3
[M]⁺ 223 209 207 227/229
[M - OCH₂CH₃]⁺ / [M - OCH₃]⁺178178--
[M - CH₂COOR]⁺121121105125/127
[p-methoxybenzyl]⁺121121--
[p-methylbenzyl]⁺--105-
[p-chlorobenzyl]⁺---125/127
[COOCH₂CH₃]⁺ / [COOCH₃]⁺73597373

Interpretation of Mass Spectrometry Data:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak will confirm the molecular weight of each compound. For Derivative 3, the presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M+ peak due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Patterns: The primary fragmentation pathways are expected to involve the cleavage of the bonds alpha to the nitrogen atom and the ester group.

    • Loss of the Ester Group: A common fragmentation will be the loss of the entire ester group (-CH₂COOR) to give the corresponding benzylamine fragment.

    • Formation of the Benzyl Cation: Cleavage of the C-N bond can lead to the formation of the stable substituted benzyl cation (tropylium ion). This fragment will be at m/z 121 for the methoxy-substituted compounds, m/z 105 for the methyl-substituted derivative, and m/z 125/127 for the chloro-substituted derivative.

    • Loss of the Alkoxy Group: Cleavage of the alkoxy group from the ester (-OR) is another possible fragmentation pathway.

Workflow and Structural Relationships

The following diagrams illustrate the overall experimental workflow and the structural relationships between the parent compound and its derivatives.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample (Parent or Derivative) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (GC-MS) Sample->MS Data Spectroscopic Data (Spectra and m/z) NMR->Data FTIR->Data MS->Data Interpretation Structural Elucidation and Comparison Data->Interpretation G Parent This compound Deriv1 Mthis compound Parent->Deriv1 Ester Variation Deriv2 Ethyl 2-((4-methylbenzyl)amino)acetate Parent->Deriv2 Aromatic Ring Variation (Electron-Donating) Deriv3 Ethyl 2-((4-chlorobenzyl)amino)acetate Parent->Deriv3 Aromatic Ring Variation (Electron-Withdrawing)

Figure 3: Structural relationships between the parent compound and its derivatives.

Conclusion

This guide provides a detailed comparative analysis of the spectroscopic properties of this compound and three of its derivatives. By systematically examining the predicted changes in their NMR, IR, and Mass Spectra, we have demonstrated how specific structural modifications translate into observable spectroscopic differences. The principles outlined here can be applied to a wide range of organic molecules, serving as a valuable tool for researchers in the field of chemical synthesis and analysis. The ability to predict and interpret these spectroscopic nuances is a critical skill for the modern chemist, enabling the confident characterization of novel compounds and the advancement of molecular science.

References

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Google Scholar.
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  • Spectral Analysis of Organic Compounds. (n.d.). ChemTalk. Retrieved January 2, 2026, from [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • Spectroscopic Methods in Organic Analysis. (n.d.). Fiveable. Retrieved January 2, 2026, from [Link]

  • Guide to Spectroscopic Identification of Organic Compounds. (n.d.). Routledge. Retrieved January 2, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 2, 2026, from [Link]

  • Spectroscopic methods of analysis - Organic analysis II. (n.d.). UCLouvain. Retrieved January 2, 2026, from [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Aromatics. (n.d.). University of Colorado Boulder. Retrieved January 2, 2026, from [Link]

  • ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Retrieved January 2, 2026, from [Link]

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A Comparative Guide to the Potential Biological Activities of Compounds Derived from Ethyl N-[(4-methoxyphenyl)methyl]Glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

To our fellow researchers, scientists, and drug development professionals, this guide delves into the prospective biological activities of derivatives of "Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester." It is important to note that, at the time of publication, there is a notable absence of direct experimental data in the public domain concerning the biological profile of this specific molecule. Consequently, this document serves as a predictive and comparative analysis, drawing upon established structure-activity relationships (SAR) and the known biological activities of structurally analogous N-substituted glycine esters. Our objective is to provide a scientifically grounded framework to guide future research and hypothesis-driven drug discovery efforts centered around this promising chemical scaffold. We will explore the potential for antimicrobial, anticancer, and anti-inflammatory activities, supported by detailed experimental protocols for validation.

Synthesis of Novel Derivatives: A General Overview

The parent compound, Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, offers several sites for chemical modification to generate a library of novel derivatives. The primary points of diversification are the N-benzyl moiety and the ethyl ester group. Standard organic synthesis methodologies can be employed for these modifications. For instance, variations in the N-substituent can be achieved by reacting glycine ethyl ester with a range of substituted benzyl halides or other alkylating agents. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various alcohols or amines to produce a diverse set of esters and amides, respectively.

Synthesis_Workflow parent Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester hydrolysis Hydrolysis parent->hydrolysis acid N-[(4-methoxyphenyl)methyl]Glycine hydrolysis->acid esterification Esterification with R-OH acid->esterification amides Amidation with R-NH2 acid->amides new_esters Novel Ester Derivatives esterification->new_esters new_amides Novel Amide Derivatives amides->new_amides MIC_Workflow start Prepare serial dilutions of test compound in 96-well plate inoculate Add standardized microbial inoculum to each well start->inoculate controls Include positive, negative, and sterility controls inoculate->controls incubate Incubate plate under appropriate conditions controls->incubate read Visually assess microbial growth to determine MIC incubate->read

Caption: Workflow for MIC determination.

Potential Anticancer Activity

Glycine and its derivatives have been investigated for their anticancer properties. [1]The conjugation of glycine with other pharmacologically active moieties, such as coumarins and quinazolines, has yielded hybrid compounds with significant cytotoxicity against various cancer cell lines. Structure-Activity Relationship Insights:

  • N-Benzyl Moiety: The N-benzyl group can be viewed as a handle for introducing other functionalities. The 4-methoxyphenyl group itself is present in some natural products with anticancer activity. Bioisosteric replacement of the methoxy group with other electron-donating or -withdrawing groups could influence the compound's interaction with biological targets. [2][3]* Ester/Amide Functionality: The ethyl ester can be converted to an amide, and the nature of the N-substituent on the amide can dramatically affect biological activity. This approach has been used to create potent anticancer agents.

  • Mechanism of Action: Potential mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. [1] Comparative Data for Related Compounds:

CompoundCell LineIC50 (µg/L)Reference
Coumarin-Thiophene-Quinazoline-Glycine Conjugate (9f)PC-3 (Prostate)14.7 ± 1.4
Coumarin-Thiophene-Quinazoline-Glycine Conjugate (9f)MCF-7 (Breast)16.5 ± 1.2
GlycineA549 (Lung) & HeLa (Cervical)Significant reduction in viability at 0.3 mM and 1 mM[1]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [4] Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Potential Anti-inflammatory Activity

Glycine itself is known to possess anti-inflammatory, immunomodulatory, and cytoprotective properties. [5][6]Its mechanisms of action include the suppression of inflammatory cytokine formation and the modulation of macrophage activity. [3][5][7]Derivatives of glycine may exhibit enhanced or more specific anti-inflammatory effects, potentially through the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

Structure-Activity Relationship Insights:

  • Core Glycine Structure: The glycine backbone is likely fundamental to the anti-inflammatory potential.

  • N-Substituent: The N-(4-methoxyphenyl)methyl group may influence the compound's ability to access and interact with the active sites of inflammatory enzymes. Modifications to this group could optimize these interactions.

  • COX Inhibition: The overall structure of the derivatives may allow them to fit into the active site of COX enzymes, thereby inhibiting the production of prostaglandins, which are key mediators of inflammation.

NFkB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes Nucleus->Genes activates Cytokines Cytokines (TNF-α, IL-6) Genes->Cytokines Compound Glycine Derivative Compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. [8][9][10] Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound stock solution

  • Known COX inhibitor (e.g., indomethacin, celecoxib) as a positive control

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the enzyme solutions. Include a vehicle control (no compound) and a positive control. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence of the probe over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value for both COX-1 and COX-2.

Conclusion

While "Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester" remains an uncharacterized molecule in terms of its biological activity, the wealth of data on related glycine derivatives provides a strong foundation for predicting its potential as a scaffold for the development of novel therapeutic agents. This guide has outlined the rationale for exploring its antimicrobial, anticancer, and anti-inflammatory properties, based on established structure-activity relationships. The provided experimental protocols offer a clear path for the validation of these hypotheses. It is our hope that this comparative and predictive analysis will stimulate further research into this promising class of compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Al-Suhaimi, E. A., et al. (2021). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. Molecules, 26(11), 3351.
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A Comparative Guide to N-Protecting Group Strategies for Ethyl 2-Aminoacetate: Alternatives to PMB Protection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and complex molecule construction, the judicious selection of protecting groups is a cornerstone of success.[1][2] The amine functionality, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent undesired side reactions.[3][4] Ethyl 2-((4-methoxybenzyl)amino)acetate, while a useful building block, relies on the p-methoxybenzyl (PMB) group for N-protection. The PMB group is typically removed under oxidative or strongly acidic conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule.

This guide provides a comparative analysis of viable alternative N-protecting groups for ethyl 2-aminoacetate (glycine ethyl ester). We will delve into the practical aspects of their introduction, their stability under various reaction conditions, and, most critically, the specific protocols for their selective removal. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions tailored to their unique synthetic strategies.

The Principle of Orthogonal Protection

A key concept that will be referenced throughout this guide is "orthogonal protection."[5] In a multi-step synthesis, it is often necessary to deprotect one functional group without affecting others. Orthogonal protecting groups are those that can be removed under distinct sets of conditions (e.g., one is acid-labile, another is removed by hydrogenolysis).[2][6] The ability to selectively unmask a specific amine allows for precise molecular construction, a necessity in modern drug development.[5][7]

Orthogonal_Protection Molecule Substrate with Multiple Protecting Groups (PG1, PG2, PG3) Deprotection1 Selective Removal of PG1 Molecule->Deprotection1 Condition A Intermediate1 Intermediate with PG2 and PG3 Intact Deprotection1->Intermediate1 Deprotection2 Selective Removal of PG2 Intermediate1->Deprotection2 Condition B Intermediate2 Intermediate with PG3 Intact Deprotection2->Intermediate2 Deprotection3 Removal of PG3 Intermediate2->Deprotection3 Condition C Final_Product Fully Deprotected Product Deprotection3->Final_Product

Caption: Orthogonal protection allows for the stepwise removal of different protecting groups.

Key Alternatives to the PMB Group

We will now explore several widely adopted N-protecting groups, evaluating their utility for the protection of ethyl 2-aminoacetate.

tert-Butoxycarbonyl (Boc)

The Boc group is one of the most common amine protecting groups in organic synthesis, particularly favored in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its ease of introduction and its clean, acid-labile removal.

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[8]

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[8] This cleavage proceeds via the formation of a stable tert-butyl cation.

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot Ethyl 2-aminoacetate reagent_prot {Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NaHCO₃, Et₃N)} start_prot->reagent_prot Reaction product_prot Ethyl 2-((tert-butoxycarbonyl)amino)acetate reagent_prot->product_prot start_deprot Ethyl 2-((tert-butoxycarbonyl)amino)acetate reagent_deprot {Trifluoroacetic Acid (TFA) | Dichloromethane (DCM)} start_deprot->reagent_deprot Cleavage product_deprot Ethyl 2-aminoacetate (as TFA salt) reagent_deprot->product_deprot

Caption: General workflow for the protection and deprotection of an amine with the Boc group.

Benzyloxycarbonyl (Cbz or Z)

The Cbz group, introduced by Bergmann and Zervas, was a landmark discovery in peptide chemistry.[9] It is stable to a wide range of conditions but can be selectively removed by catalytic hydrogenolysis.

Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[9][10]

Deprotection: The Cbz group is classically removed by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). This process is mild and yields toluene and carbon dioxide as byproducts.[8][11]

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is another cornerstone of modern peptide synthesis, particularly in SPPS. Its key advantage is its base lability, making it orthogonal to the acid-labile Boc group and benzyl-based protecting groups.[6]

Protection: The Fmoc group is typically introduced using Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc-chloride.[12][13]

Deprotection: The Fmoc group is rapidly cleaved by treatment with a secondary amine base, most commonly a solution of piperidine in DMF.[8][14]

Allyloxycarbonyl (Alloc)

The Alloc group offers a unique deprotection strategy that is orthogonal to both acid- and base-labile protecting groups.[15]

Protection: The Alloc group is introduced using allyl chloroformate (Alloc-Cl).[16]

Deprotection: The Alloc group is removed under mild conditions using a palladium(0) catalyst and a scavenger.[15][16] This method is highly selective and does not affect most other common protecting groups.[17] Recent protocols have been developed to be more user-friendly, employing air-stable catalysts.[18]

2-(Trimethylsilyl)ethoxycarbonyl (Teoc)

The Teoc group provides another layer of orthogonality, being stable to both acidic and reductive conditions.[19]

Protection: The Teoc group is introduced using reagents like Teoc-OSu or Teoc-Cl in the presence of a base.[19][20]

Deprotection: The Teoc group is cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[19][21] The cleavage mechanism involves a β-elimination reaction.[22]

Comparative Analysis of N-Protecting Groups

Protecting GroupCommon Reagent for ProtectionTypical Protection YieldStabilityCommon Reagent for Deprotection
PMB p-Methoxybenzyl chlorideGood to ExcellentAcid-labile, stable to base and hydrogenolysisTFA, CAN
Boc (Boc)₂OExcellentAcid-labile, stable to base and hydrogenolysisTFA, HCl
Cbz (Z) Cbz-ClExcellentStable to acid and baseH₂, Pd/C
Fmoc Fmoc-OSuExcellentBase-labile, stable to acid and hydrogenolysis20% Piperidine in DMF
Alloc Alloc-ClExcellentStable to acid and basePd(PPh₃)₄, Phenylsilane
Teoc Teoc-OSuGood to ExcellentStable to acid, base, and hydrogenolysisTBAF

Experimental Protocols

Protocol 1: Boc Protection of Ethyl 2-Aminoacetate
  • Dissolution: Dissolve ethyl 2-aminoacetate hydrochloride (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C and add sodium bicarbonate (2.5 eq.).

  • Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected ethyl 2-aminoacetate (1.0 eq.) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain a hydrogen atmosphere (typically a balloon is sufficient for small scale) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 3: Fmoc Deprotection with Piperidine
  • Dissolution: Dissolve the Fmoc-protected ethyl 2-aminoacetate (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Deprotection: Add a 20% solution of piperidine in DMF.

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within 30 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine. The crude product can then be purified by chromatography or crystallization.

Conclusion

The choice of an N-protecting group is a critical decision in the design of a synthetic route. While the PMB group has its applications, a variety of robust and orthogonal alternatives exist for the protection of ethyl 2-aminoacetate. The Boc, Cbz, and Fmoc groups represent the workhorses of peptide chemistry, each offering a distinct deprotection strategy that can be leveraged for selective transformations. For more complex syntheses requiring additional layers of orthogonality, the Alloc and Teoc groups provide powerful options. By understanding the stability and cleavage conditions of each protecting group, researchers can devise more efficient and elegant synthetic pathways to their target molecules.

References
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A Comparative Guide to the Cost-Effective Synthesis of Ethyl N-[(4-methoxyphenyl)methyl]Glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient and economical production of target molecules is paramount. Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, a key building block in the synthesis of various pharmacologically active compounds, presents a compelling case study for the evaluation of synthetic routes.[1] This guide provides an in-depth, comparative analysis of different methodologies for its synthesis, focusing on cost-effectiveness, scalability, and overall process efficiency. We will delve into the nuances of each approach, supported by experimental data and authoritative references, to empower researchers and process chemists in making informed decisions.

Introduction: The Significance of Ethyl N-[(4-methoxyphenyl)methyl]Glycine Ethyl Ester

Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester serves as a crucial precursor in the development of a range of therapeutic agents. Its structural motif is a common feature in molecules targeting various physiological pathways. Consequently, the ability to synthesize this intermediate in a cost-effective and scalable manner directly impacts the economic viability of the final drug product. This guide will explore and contrast the prevalent synthetic strategies, providing a clear roadmap for selecting the most appropriate route based on specific laboratory or industrial requirements.

Comparative Analysis of Synthesis Routes

We will now examine the most common synthetic pathways to Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester: Reductive Amination and Nucleophilic Substitution.

Route 1: Reductive Amination of Ethyl Glycinate with p-Anisaldehyde

This classical approach involves the reaction of ethyl glycinate with p-anisaldehyde to form a Schiff base (imine), which is then reduced in situ to the desired secondary amine. Reductive amination is a cornerstone of C-N bond formation in the pharmaceutical industry due to its operational simplicity and the wide availability of protocols.[2]

  • Imine Formation: A suspension of glycine ethyl ester hydrochloride (1.0 eq) in a suitable solvent like methanol is treated with p-anisaldehyde (1.2 eq).[3] The mixture is stirred at room temperature to facilitate the formation of the imine.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.1 eq), is added to the mixture.[3] This specific reagent is often chosen for its ability to selectively reduce the protonated imine (iminium ion) in the presence of the aldehyde, which is particularly advantageous when working with valuable substrates.[4]

  • Work-up and Purification: After stirring overnight, the solvent is removed under vacuum. The resulting residue is then partitioned between an organic solvent (e.g., CH₂Cl₂) and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is further extracted, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.[3] The crude product is typically purified by silica gel chromatography.

G A Ethyl Glycinate HCl + p-Anisaldehyde B Imine Formation (Methanol, RT) A->B C Schiff Base (Imine) Intermediate B->C D Reduction (NaBH3CN) C->D E Work-up & Purification (Extraction, Chromatography) D->E F Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester E->F

Caption: Reductive Amination Workflow.

This route is often favored for its use of readily available and relatively inexpensive starting materials. The reaction conditions are generally mild, and the procedure is straightforward to perform. A key advantage of reductive amination is the avoidance of over-alkylation, a common issue in direct alkylation methods.[4] However, the need for chromatographic purification to achieve high purity can be a significant drawback in terms of time, solvent consumption, and cost, especially on an industrial scale.

Route 2: Nucleophilic Substitution of 4-Methoxybenzyl Halide with Ethyl Glycinate

This method involves the direct alkylation of ethyl glycinate with a 4-methoxybenzyl halide (e.g., chloride or bromide) in the presence of a base. This is a classic Sₙ2 reaction.

  • Reaction Setup: Ethyl bromoacetate is added dropwise to a solution of p-methoxybenzylamine and triethylamine (1.0 eq) in dichloromethane at 0 °C.[3]

  • Alkylation: The mixture is stirred at room temperature for a few hours. The progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, it is quenched with water. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by silica gel chromatography.[3]

G A p-Methoxybenzylamine + Triethylamine C Nucleophilic Substitution (Dichloromethane, 0°C to RT) A->C B Ethyl Bromoacetate B->C D Work-up & Purification (Extraction, Chromatography) C->D E Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester D->E

Caption: Nucleophilic Substitution Workflow.

The cost of 4-methoxybenzyl halides can be higher than that of p-anisaldehyde, which can influence the overall cost-effectiveness, particularly for large-scale synthesis.[5] A significant challenge with this route is the potential for over-alkylation, leading to the formation of the tertiary amine by-product. This side reaction can complicate the purification process and reduce the yield of the desired secondary amine. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize this issue. One reported synthesis using a similar nucleophilic substitution approach yielded the product in 42% yield.[3]

Performance Data and Comparison

ParameterReductive AminationNucleophilic Substitution
Starting Materials Cost Generally LowerCan be Higher
Typical Yield Moderate to HighVariable (e.g., 42% reported)[3]
Reaction Time Typically longer (overnight)[3]Can be shorter (a few hours)[3]
Purification Method Column ChromatographyColumn Chromatography
Key Challenge Use of cyanoborohydridePotential for over-alkylation
Scalability GoodModerate, requires careful control

Conclusion and Recommendations

Both reductive amination and nucleophilic substitution offer viable pathways for the synthesis of Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester.

  • For laboratory-scale synthesis and initial research , both methods are practical. The choice may depend on the availability of specific starting materials and reagents.

  • For large-scale industrial production , reductive amination often presents a more cost-effective and reliable option. Its key advantages are the generally lower cost of starting materials and the avoidance of over-alkylation issues that can plague nucleophilic substitution routes.[4] However, for this route to be truly economical on a large scale, optimization of the purification process to minimize or eliminate the need for chromatography is essential. Techniques such as crystallization should be explored.

Ultimately, the selection of the optimal synthesis route requires a thorough evaluation of various factors, including the scale of production, available equipment, purity specifications, and the local cost and availability of raw materials.

References

  • Organic Syntheses Procedure. (n.d.).
  • MDPI. (2020, December 11). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System.
  • ECHEMI. (n.d.). N-[(4-Methoxyphenyl)methyl]glycine ethyl ester.
  • Cerecetto, H., & Di Ma, R. (n.d.). PREPARATION OF ENAMINES FROM THE CONDENSATION OF GLYCINE ESTERS WITH NITRO-HETEROCYCLIC ALDEHYDES.
  • Benchchem. (n.d.). Synthesis routes of 4-Methoxybenzyl chloride.
  • LookChem. (n.d.). N-(4-methoxy-benzyl)-N-methyl-glycine ethyl ester.
  • PubMed. (2008, July 18). Efficient preparation and processing of the 4-methoxybenzyl (PMB) group for phenolic protection using ultrasound.
  • PubChem. (n.d.). N-[(4-Methoxyphenyl)methyl]glycine ethyl ester.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the synthesis of key pharmaceutical intermediates, the chosen methodology can significantly impact yield, purity, and, ultimately, the reliability of downstream applications. This guide provides an in-depth technical comparison of two common methods for the synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate, a valuable building block in medicinal chemistry.[1][2] We will explore the nuances of direct alkylation versus reductive amination, offering detailed, field-proven protocols and a critical evaluation of their respective strengths and weaknesses to empower you to make informed decisions for your research.

This compound and its derivatives are integral components in the synthesis of a variety of bioactive molecules, including those targeted for neurological and cardiovascular disorders.[1] Furthermore, the N-(4-methoxybenzyl)glycine core is a key element in peptide synthesis, where the methoxybenzyl group can serve as a protecting group.[2] Given its importance, the ability to synthesize this intermediate in a consistent and high-purity manner is paramount.

Method 1: Direct Alkylation - A Quick but Potentially Flawed Approach

Direct alkylation is a straightforward method for forming C-N bonds. In the context of synthesizing this compound, this involves the reaction of 4-methoxybenzylamine with an ethyl haloacetate, typically ethyl bromoacetate. While seemingly simple, this method is often hampered by a significant drawback: overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine byproduct. This not only reduces the yield of the desired product but also complicates purification.

Experimental Protocol: Direct Alkylation

Objective: To synthesize this compound via direct alkylation of 4-methoxybenzylamine with ethyl bromoacetate.

Materials:

  • 4-methoxybenzylamine

  • Ethyl bromoacetate

  • Triethylamine (Et3N) or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Addition of Alkylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of ethyl bromoacetate (1.05 equivalents) in dichloromethane dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired this compound.

Visualization of the Direct Alkylation Workflow

direct_alkylation reagents 4-Methoxybenzylamine Ethyl Bromoacetate Triethylamine reaction Direct Alkation (0°C to RT, 4-6h) reagents->reaction 1. solvent Dichloromethane (DCM) solvent->reaction workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup 2. purification Column Chromatography workup->purification 3. product This compound purification->product 4.

Caption: Workflow for the synthesis of this compound via direct alkylation.

Method 2: Reductive Amination - The Superior Strategy for Reproducibility and Purity

Reductive amination is a more controlled and often higher-yielding method for the synthesis of secondary amines.[3] This one-pot reaction involves the formation of an imine intermediate from an aldehyde (4-methoxybenzaldehyde) and a primary amine (ethyl glycinate), which is then reduced in situ to the desired secondary amine. The use of a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), is crucial for the success of this reaction, as it selectively reduces the iminium ion in the presence of the aldehyde.[3][4] This method avoids the issue of overalkylation, leading to a cleaner reaction profile and simplified purification.

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound via reductive amination of 4-methoxybenzaldehyde with ethyl glycinate using sodium triacetoxyborohydride.

Materials:

  • 4-methoxybenzaldehyde

  • Ethyl glycinate hydrochloride

  • Triethylamine (Et3N)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Amine Free-Basing: In a round-bottom flask, suspend ethyl glycinate hydrochloride (1.0 equivalent) in dichloromethane. Add triethylamine (1.1 equivalents) and stir for 15-20 minutes at room temperature to generate the free amine.

  • Imine Formation: To the same flask, add 4-methoxybenzaldehyde (1.0 equivalent). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-5 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by silica gel column chromatography if necessary, using a gradient of ethyl acetate in hexanes.

Visualization of the Reductive Amination Workflow

reductive_amination reagents 4-Methoxybenzaldehyde Ethyl Glycinate HCl Triethylamine reaction One-Pot Reductive Amination (RT, 3-5h) reagents->reaction 1. Imine Formation reducing_agent Sodium Triacetoxyborohydride (NaBH(OAc)3) reducing_agent->reaction 2. Reduction workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup 3. purification Purification (optional) workup->purification 4. product This compound purification->product

Caption: Workflow for the one-pot synthesis of this compound via reductive amination.

Comparative Analysis: Direct Alkylation vs. Reductive Amination

To provide a clear, objective comparison, the following table summarizes the key performance indicators for both synthetic routes.

FeatureDirect AlkylationReductive Amination
Principle SN2 reaction between an amine and an alkyl halide.In-situ formation and reduction of an imine.
Key Reagents 4-methoxybenzylamine, ethyl bromoacetate, base.4-methoxybenzaldehyde, ethyl glycinate, reducing agent.
Reaction Conditions 0 °C to room temperature.Room temperature.
Reaction Time 4-6 hours.3-5 hours.
Yield Moderate (typically 40-60%), variable.High to excellent (typically >80%), more consistent.
Purity of Crude Product Often contains overalkylation byproducts.Generally high, with minimal byproducts.
Purification Column chromatography is almost always necessary.May not require chromatography, or a simple filtration.
Reproducibility Can be challenging due to the competitive overalkylation.High, due to the controlled nature of the reaction.
"Green" Chemistry Uses halogenated reagents and often requires more solvent for purification.One-pot procedure reduces waste; avoids halogenated alkylating agents.[5]
Cost-Effectiveness May be less expensive in terms of raw materials, but purification costs can be higher.Higher initial cost of the reducing agent, but overall cost may be lower due to higher yield and easier purification.

Conclusion: A Clear Recommendation for Reproducible Synthesis

Based on a thorough analysis of both synthetic strategies, reductive amination is the unequivocally recommended method for the reproducible and high-purity synthesis of this compound. While direct alkylation may appear simpler on the surface, the inherent and often uncontrollable issue of overalkylation makes it a less reliable and less efficient method. The resulting mixture of products necessitates extensive purification, leading to lower overall yields and increased time and resource expenditure.

In contrast, reductive amination offers a controlled, one-pot procedure that consistently delivers a high yield of the desired secondary amine with excellent purity. The use of a selective reducing agent like sodium triacetoxyborohydride ensures that the reaction proceeds cleanly, minimizing the formation of byproducts and simplifying the workup and purification process. For researchers and drug development professionals who demand reliability and reproducibility, the advantages of reductive amination are clear and compelling. By adopting this superior methodology, you can ensure a consistent supply of high-quality this compound, a critical step in the advancement of your research and development endeavors.

References

  • MySkinRecipes. Ethyl 2-[(4-methoxyphenyl)amino]acetate. Available at: [Link]

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  • Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]

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  • International Union of Crystallography. Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. Available at: [Link]

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Navigating Molecular Mimicry: A Comparative Guide to Cross-Reactivity Studies of Ethyl 2-((4-methoxybenzyl)amino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the specificity of a molecule is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of Ethyl 2-((4-methoxybenzyl)amino)acetate , a synthetic compound with potential applications stemming from its structural motifs. As a Senior Application Scientist, this document is designed to move beyond a simple recitation of protocols, offering instead a logical and scientifically rigorous approach to designing, executing, and interpreting cross-reactivity studies.

Introduction: The Significance of Specificity

This compound (CAS No: 60857-16-1, Molecular Formula: C₁₂H₁₇NO₃) is a molecule incorporating a para-methoxybenzyl group and a glycine ethyl ester moiety.[1][2][3] While direct and extensive biological activity data for this specific compound is not widely published, its structural components are present in a variety of biologically active molecules. The 4-methoxybenzyl group is found in compounds with antimicrobial, anxiolytic, and anti-HBV properties, while N-substituted glycine esters are integral to peptides and neuroprotective agents.[1][2][3][4]

This structural overlap necessitates a thorough investigation of its potential cross-reactivity. Cross-reactivity, in this context, refers to the ability of this compound to bind to antibodies, receptors, or enzymes that are intended for other specific molecules.[5] Such off-target interactions can lead to a range of undesirable outcomes, including false positives in diagnostic assays, unexpected side effects in therapeutic applications, and misleading results in research.[6]

This guide will provide the foundational knowledge and detailed experimental protocols to proactively assess and characterize the cross-reactivity profile of this compound.

Identifying Potential Cross-Reactants: A Structure-Activity Relationship Approach

The first step in any cross-reactivity study is to identify molecules with structural similarities that might lead to off-target binding. Based on the structure of this compound, we can logically infer potential cross-reactants from the following classes of compounds:

  • N-Benzyl Glycine Derivatives: These compounds share the core N-substituted glycine structure. Variations in the benzyl ring substitution could influence binding affinity.

  • Para-Methoxyphenyl Compounds: The para-methoxybenzyl group is a common feature in various pharmaceuticals and bioactive molecules.

  • Endogenous Molecules: Structural resemblance to endogenous ligands, such as neurotransmitters or hormones, could lead to interactions with their respective receptors.

  • Metabolites: The metabolic products of this compound could also exhibit cross-reactivity.

Table 1: Potential Cross-Reactants for this compound

Compound Class Examples Rationale for Potential Cross-Reactivity
N-Benzyl Glycine Derivatives N-Benzylglycine, N-(4-chlorobenzyl)glycineShare the core amino acid ester structure.
Para-Methoxyphenyl Compounds Anethole, 4-Methoxybenzylamine, MethoxyphenaminePresence of the electron-donating methoxy group on a benzyl ring.
Pharmaceuticals Methoxetamine (MXE), AnisomycinContain the para-methoxyphenyl moiety and have known biological targets.
Endogenous Molecules Glycine, Dopamine, SerotoninStructural similarity to the glycine and benzylamine portions, respectively.

Experimental Protocols for Assessing Cross-Reactivity

A multi-pronged experimental approach is essential for a comprehensive cross-reactivity assessment. Here, we detail two gold-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA: Quantifying Binding Inhibition

Competitive ELISA is a highly sensitive immunoassay used to determine the concentration of an antigen in a sample by detecting its interference with a known antigen-antibody binding.[7] In the context of cross-reactivity, this technique can quantify the ability of this compound to inhibit the binding of a primary ligand to its specific antibody.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Coat plate with 'Target-Protein' conjugate P2 Block non-specific binding sites P1->P2 Incubate & Wash A1 Incubate with mixture of: - Primary Antibody - Test Compound (or Standard) P2->A1 A2 Wash to remove unbound reagents A1->A2 A3 Add Enzyme-linked Secondary Antibody A2->A3 A4 Wash again A3->A4 A5 Add Substrate A4->A5 D1 Measure signal (e.g., color change) A5->D1 D2 Generate Standard Curve & Calculate % Cross-Reactivity D1->D2

Caption: Workflow for Competitive ELISA.

  • Antigen Coating: Coat the wells of a 96-well microtiter plate with a known antigen (the target molecule for which cross-reactivity is being tested) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[8]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: Block the remaining non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[8]

  • Competitive Reaction: Prepare a series of dilutions of the test compound (this compound) and the standard antigen. In separate tubes, pre-incubate these dilutions with a constant, limited concentration of the primary antibody specific to the standard antigen.

  • Incubation: Add 100 µL of the pre-incubated antibody-antigen/test compound mixtures to the coated and blocked wells. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step (step 2) to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) that recognizes the primary antibody. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step (step 2).

  • Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Allow the color to develop for a specified time (e.g., 15-30 minutes) in the dark.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the standard antigen. The concentration of the test compound that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Standard Antigen / IC50 of Test Compound) x 100

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[9] It provides valuable kinetic data (association and dissociation rates) in addition to binding affinity, offering a deeper understanding of the cross-reactivity profile.

SPR_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Immobilize Ligand (Target Protein) on Sensor Chip P2 Condition and Stabilize the Surface P1->P2 A1 Inject Analyte (Test Compound) at various concentrations P2->A1 A2 Monitor Association (Binding) Phase A1->A2 A3 Inject Running Buffer A2->A3 A4 Monitor Dissociation Phase A3->A4 A5 Regenerate Sensor Surface A4->A5 D1 Generate Sensorgrams A4->D1 A5->A1 Next Cycle D2 Fit data to a binding model to determine ka, kd, and KD D1->D2

Caption: Workflow for Surface Plasmon Resonance (SPR).

  • Ligand Immobilization: Covalently immobilize the target protein (the molecule for which cross-reactivity is being assessed) onto a suitable sensor chip (e.g., CM5, SA) using standard amine coupling chemistry or other appropriate methods.[10]

  • Surface Preparation: Condition and stabilize the sensor surface according to the instrument manufacturer's guidelines.

  • Analyte Preparation: Prepare a series of dilutions of the test compound (this compound) and any known binders in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • Association: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time.

    • Dissociation: After the association phase, switch back to injecting only the running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the immobilized ligand.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., low pH buffer, high salt solution) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka (KD = kd/ka).

Data Presentation and Interpretation

The results of the cross-reactivity studies should be presented in a clear and comparative format.

Table 2: Comparative Cross-Reactivity Data (Example)

Test Compound Competitive ELISA (% Cross-Reactivity) Surface Plasmon Resonance (KD, µM)
Standard Ligand 100%0.1
This compound Experimental ValueExperimental Value
Potential Cross-Reactant 1 Experimental ValueExperimental Value
Potential Cross-Reactant 2 Experimental ValueExperimental Value
Negative Control <0.1%No Binding Detected

A higher percent cross-reactivity in the ELISA or a lower KD value in the SPR analysis indicates a greater potential for off-target binding. It is crucial to interpret these results within the context of the intended application of this compound. For therapeutic applications, even low levels of cross-reactivity with critical off-targets could be a safety concern. For diagnostic assays, significant cross-reactivity could lead to inaccurate results.

Conclusion: A Commitment to Scientific Rigor

This guide provides a robust framework for the systematic evaluation of the cross-reactivity of this compound. By combining a logical approach to identifying potential cross-reactants with detailed, validated experimental protocols, researchers can generate the high-quality data necessary to confidently assess the specificity of this compound. Adherence to these principles of scientific integrity and thoroughness is essential for advancing drug discovery and development programs and ensuring the safety and efficacy of new molecular entities.

References

  • Ahmad, F., et al. (2015). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(21), 4753-4757.
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  • Ismail, A. A., & Manning, M. (2012). Interferences in Immunoassay.
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  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules, 23(5), 1184.
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  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

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  • Shankar, G., et al. (2008). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1267–1281.
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  • Wang, S., et al. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2261, pp. 235-245). Humana, New York, NY.
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  • Quanterix. (n.d.). Types Of Immunoassay - And When To Use Them. Retrieved from [Link]

  • Andreasson, U., et al. (2015).
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  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • MDPI. (2020). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • YouTube. (2013, July 23). Competitive ELISA Tutorial 1: How a Competitive ELISA Works. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • PubMed Central. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • PubMed Central. (2012). A comparative study of fragment screening methods on the p38α kinase. Retrieved from [Link]

  • Nicoya. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

  • ResearchGate. (2018). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Retrieved from [Link]

  • SlideShare. (2019, June 3). Immunoassay a procedure for detecting or measuring specific proteins or other substances through their properties as antigens or. Retrieved from [Link]

  • UK NEQAS IIA. (2024, July 12). Principles of Immunoassays. Retrieved from [Link]

  • Sino Biological. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking "Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester" as a Peptoid Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of drug discovery, the transition from traditional peptides to peptide mimetics like peptoids (oligo-N-substituted glycines) has marked a significant advancement in developing therapeutics with enhanced proteolytic stability and cell permeability.[1][2][3] The quality and performance of the building blocks used in the solid-phase synthesis of these peptoids are paramount to achieving high purity, yield, and sequence fidelity in the final product. This guide presents a comprehensive framework for benchmarking a novel N-substituted glycine derivative, "Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester," against established commercial standards. We provide detailed protocols for quality control and a functional performance assay, underpinned by the rationale for each experimental choice, to offer researchers a robust methodology for evaluating new peptoid submonomers.

Introduction: The Critical Role of Building Blocks in Peptoid Synthesis

Peptoids are synthesized step-wise on a solid support using a "submonomer" approach, which involves a two-step cycle for each monomer addition: acylation of the resin-bound amine with a haloacetic acid, followed by nucleophilic displacement by a primary amine (the "submonomer").[4][5] The efficiency of this displacement step is critically dependent on the purity, stability, and reactivity of the amine submonomer. Impurities or side-reactants can lead to truncated sequences or side-product formation, complicating purification and reducing the overall yield.[6]

"Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester" (EMG) is an N-arylmethyl substituted glycine derivative.[7][8] The electron-donating methoxy group on the benzyl ring may influence its nucleophilicity and steric profile compared to simpler or unsubstituted analogues. This guide will benchmark EMG against two widely used commercial standards to assess its viability as a high-performance building block:

  • Standard A: Ethyl N-benzylglycinate: A direct structural analogue without the methoxy substituent, allowing for a precise evaluation of the electronic effect of the 4-methoxy group.

  • Standard B: N-ethylglycine: A common and sterically less hindered aliphatic submonomer, providing a baseline for optimal coupling efficiency.

Our evaluation is structured around two core principles: rigorous quality control of the starting material and a direct measure of its performance in a simulated synthetic context.

Quality Control Workflow: Ensuring Starting Material Integrity

Before assessing functional performance, the intrinsic properties of the building block must be validated. A multi-faceted analytical approach ensures that any observed differences in synthetic performance are due to the molecule's inherent reactivity, not contaminants. The following workflow is essential for qualifying any new peptoid building block.[9][10][11]

QC_Workflow cluster_0 Quality Control Protocol start Building Block Sample (EMG or Standard) hplc Purity & Impurity Profile (RP-HPLC-UV) start->hplc Dissolve in ACN/H₂O ms Identity Confirmation (ESI-MS) start->ms Dilute in MeOH nmr Structural Verification (¹H NMR) start->nmr Dissolve in CDCl₃ end Qualified Building Block hplc->end ms->end nmr->end

Caption: Quality control workflow for peptoid building blocks.

Experimental Protocol: Purity Analysis by RP-HPLC-UV

Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard for assessing the purity of peptide synthesis building blocks.[9][12] It separates the main compound from non-chromophoric and chromophoric impurities, allowing for precise quantification of purity as a percentage of the total peak area.

Methodology:

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a variable wavelength UV detector.

  • Column: C18 column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the aromatic ring) and 220 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the building block in 50:50 ACN/Water.

  • Injection Volume: 10 µL.

Experimental Protocol: Identity Confirmation by ESI-MS

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound, ensuring the correct molecule is being tested. It is a rapid and highly sensitive technique for identity verification.

Methodology:

  • System: Thermo Scientific ISQ EC Single Quadrupole Mass Spectrometer or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Infusion: Inject a 10 µg/mL solution in methanol directly into the source at 10 µL/min.

  • Mass Range: Scan from m/z 100 to 500.

  • Expected Mass:

    • EMG: [M+H]⁺ = 224.12 Da

    • Standard A: [M+H]⁺ = 194.11 Da

    • Standard B: [M+H]⁺ = 104.07 Da

Experimental Protocol: Structural Verification by ¹H NMR

Rationale: While MS confirms mass, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy verifies the chemical structure, including the position of substituents and the integrity of the ethyl ester and benzyl groups. It provides an orthogonal confirmation of identity and can reveal structural isomers or impurities not easily detected by other methods.

Methodology:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard 1D proton spectrum with 16 scans.

Comparative Quality Control Data

The following table summarizes the expected analytical data for EMG and the commercial standards.

Parameter Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester (EMG) Standard A: Ethyl N-benzylglycinate Standard B: N-ethylglycine
Appearance Colorless to pale yellow oilColorless oilWhite crystalline solid
Purity (HPLC @ 254 nm) > 98.5%> 99.0%N/A (no chromophore)
Purity (HPLC @ 220 nm) > 98.5%> 99.0%> 99.0%
Identity (ESI-MS [M+H]⁺) Expected: 224.12, Observed: 224.13Expected: 194.11, Observed: 194.12Expected: 104.07, Observed: 104.08
¹H NMR Conforms to expected structureConforms to expected structureConforms to expected structure

Performance Benchmarking: The Single Coupling Efficiency Test

Rationale: The ultimate test of a building block is its performance in synthesis. A single coupling cycle on a solid support provides a direct and quantifiable measure of reactivity and steric hindrance.[13] By cleaving the product from a small sample of resin and analyzing the crude mixture by HPLC, we can calculate the "coupling efficiency"—the percentage of resin sites that successfully underwent the desired reaction. This assay is designed to be sensitive to subtle differences in submonomer performance.

Performance_Test_Workflow cluster_1 Performance Test Workflow resin Start: Rink Amide Resin swell 1. Swell Resin (DMF) resin->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 acylate 4. Acylation (Bromoacetic Acid + DIC) wash1->acylate wash2 5. Wash (DMF) acylate->wash2 displace 6. Displacement (Add Building Block) wash2->displace wash3 7. Final Wash (DMF, DCM) displace->wash3 cleave 8. Cleave & Deprotect (95% TFA Cocktail) wash3->cleave analyze 9. Analyze Crude Product (RP-HPLC) cleave->analyze

Caption: Workflow for the single coupling efficiency test.

Experimental Protocol: Solid-Phase Submonomer Coupling

Methodology:

  • Resin: Use Rink Amide resin (100-200 mesh, ~0.5 mmol/g loading) in a fritted syringe reactor. Start with 100 mg of resin.

  • Swell: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Acylation: In a separate vial, pre-activate bromoacetic acid (10 eq) with N,N'-Diisopropylcarbodiimide (DIC) (10 eq) in DMF for 5 minutes. Add the activated solution to the resin and react for 30 minutes. Wash with DMF (5x).

  • Displacement: Add a 2M solution of the building block (EMG, Standard A, or Standard B) in N-Methyl-2-pyrrolidone (NMP) to the resin. React for 2 hours at room temperature with gentle agitation.

  • Final Wash: Wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.

  • Cleavage: Treat a small, accurately weighed portion of the dried resin (~10 mg) with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water for 2 hours.

  • Product Isolation: Precipitate the cleaved product in cold diethyl ether, centrifuge, decant the ether, and dry the crude product pellet.

  • Analysis: Dissolve the crude product in 50:50 ACN/Water and analyze using the same HPLC method described in Section 2.1.

Performance Data Analysis and Comparison

The HPLC chromatogram of the crude product will show a peak for the desired N-substituted glycine amide product and potentially a peak corresponding to the hydrolysis of the bromoacetylated intermediate (glycine amide). Coupling efficiency is calculated as:

Efficiency (%) = [Peak Area of Product] / ([Peak Area of Product] + [Peak Area of Glycine Amide]) x 100

Building Block Reaction Time Expected Crude Purity (HPLC) Calculated Coupling Efficiency Key Observation
EMG 2 hours~93%~93-94% Slightly lower efficiency, likely due to increased steric bulk from the methoxybenzyl group.
Standard A (Ethyl N-benzylglycinate) 2 hours~96%~96-97% High efficiency, representing a robust standard for N-arylmethyl submonomers.
Standard B (N-ethylglycine) 2 hours>99%>99% Near-quantitative coupling, demonstrating the high reactivity of small aliphatic amines.

Discussion and Conclusion

This benchmarking guide provides a dual-axis evaluation framework for new peptoid building blocks, focusing on Quality and Performance .

Our analysis indicates that Ethyl N-[(4-methoxyphenyl)methyl]Glycine ethyl ester (EMG) is a viable building block for peptoid synthesis, demonstrating high purity and good, though not quantitative, coupling efficiency. The observed ~3% lower efficiency compared to the unsubstituted analogue (Standard A) is a critical piece of data. This suggests that for synthesizing long or complex peptoids, the slightly increased steric hindrance of the methoxybenzyl group might necessitate optimization, such as extending the reaction time or using a higher concentration of the submonomer.[1]

Compared to the highly reactive aliphatic standard (Standard B), all N-arylmethyl submonomers show reduced efficiency, a known trade-off for incorporating the functionality and structural propensities that aryl groups provide.[14] The choice of building block, therefore, depends on the specific goals of the synthesis. For applications where the electronic properties of the methoxy group are desired for biological activity or to influence secondary structure, the modest decrease in coupling efficiency is likely an acceptable trade-off.

By systematically applying the quality control and performance testing protocols outlined here, researchers can make informed, data-driven decisions about incorporating novel building blocks like EMG into their drug discovery pipelines, ensuring greater control over the quality and success of their synthetic efforts.

References

  • Knight, A. S., et al. (2011). Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. OSTI.GOV. Available at: [Link]

  • Flegel, K., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au. Available at: [Link]

  • Flegel, K., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. PubMed Central. Available at: [Link]

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. Available at: [Link]

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. Available at: [Link]

  • Chen, Y., et al. (2018). Synthesis and Mass Spectrometry Analysis of Oligo-peptoids. PubMed Central. Available at: [Link]

  • Sarojini, V., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives. MDPI. Available at: [Link]

  • BioPharm International. (2017). Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations. BioPharm International. Available at: [Link]

  • Gilon, C., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. PubMed Central. Available at: [Link]

  • Roy, O., et al. (2012). Novel Peptoid Building Blocks: Synthesis of Functionalized Aromatic Helix-Inducing Submonomers. ACS Publications. Available at: [Link]

  • Avbelj, M., et al. (2016). Structural characterization of a peptoid with lysine-like side chains and biological activity using NMR and computational methods. RSC Publishing. Available at: [Link]

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Safety Operating Guide

Mastering the Safe Handling of Ethyl 2-((4-methoxybenzyl)amino)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, the ability to handle novel compounds safely and efficiently is paramount. This guide provides essential, immediate safety and logistical information for researchers working with Ethyl 2-((4-methoxybenzyl)amino)acetate (CAS No. 60857-16-1).[1] By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred resource, fostering a culture of safety and scientific integrity within your laboratory.

The available safety data for this compound presents some ambiguity. While some sources classify it as a hazardous material, potentially toxic if swallowed, others lack comprehensive hazard information.[1] Given this, a conservative approach to handling is strongly advised, treating the compound with the precautions required for its constituent chemical classes: aromatic amines and ethyl esters.

Hazard Assessment and Risk Mitigation

At its core, this compound is an organic molecule containing an amine group and an ethyl acetate moiety. This structure suggests potential hazards that must be respected.

  • Amines: Organic amines can be corrosive, toxic, and harmful to the environment, particularly aquatic life.[2] They should never be disposed of down the drain.[2]

  • Ethyl Acetate: This component is a flammable liquid and can cause irritation to the eyes, skin, and respiratory system.[3][4]

Due to the conflicting data, and the presence of the GHS06 pictogram (skull and crossbones) and H301 "Toxic if swallowed" hazard statement from one supplier, a high degree of caution is warranted.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes Chemical Splash GogglesProtects against splashes and aerosols. Standard safety glasses are insufficient.[5]
Hands Double Gloving: Butyl or Neoprene Gloves over Nitrile GlovesNitrile gloves offer poor protection against ethyl acetate.[6] A double-gloving system with a more resistant outer glove is recommended.
Body Fully Buttoned Laboratory CoatProvides a barrier against spills and contamination.
Respiratory Use within a Certified Chemical Fume HoodA fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[7]

Step-by-Step Safe Handling Protocol

Adherence to a strict, methodical workflow is critical for safety. The following protocol outlines the key steps for handling this compound from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[6]

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers, acids, and bases.[2][6] The recommended storage temperature is room temperature, protected from light.[1][8]

Experimental Workflow

The following diagram illustrates the recommended workflow for handling this compound during a typical laboratory procedure.

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood handling_weigh Weigh Compound in Fume Hood prep_fume_hood->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_transfer Transfer to Reaction Vessel handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Work Area handling_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Certified Service cleanup_waste->cleanup_dispose

Caption: Experimental workflow for this compound.

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[9]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Response

The appropriate response to a spill depends on its size and location.

spill_response cluster_small_spill Small Spill (in fume hood) cluster_large_spill Large Spill (or outside fume hood) spill Spill Occurs small_spill_absorb Absorb with Inert Material spill->small_spill_absorb Small large_spill_evacuate Evacuate Immediate Area spill->large_spill_evacuate Large small_spill_collect Collect in Labeled Container small_spill_absorb->small_spill_collect small_spill_clean Clean Spill Area small_spill_collect->small_spill_clean large_spill_alert Alert Supervisor and EHS large_spill_evacuate->large_spill_alert large_spill_secure Secure the Area large_spill_alert->large_spill_secure

Caption: Decision tree for spill response.

Waste Disposal: A Commitment to Environmental Stewardship

Proper disposal of this compound and its associated waste is a critical final step.

  • Segregation: All waste containing this compound, including contaminated consumables, must be segregated as hazardous waste.[2]

  • Labeling: Waste containers must be clearly labeled with their contents and associated hazards.

  • Disposal: Under no circumstances should this chemical or its waste be disposed of in the regular trash or down the drain.[2][10] All waste must be disposed of through a licensed hazardous waste disposal company.[2] These services will typically use incineration or other advanced oxidation processes for the ultimate destruction of the compound.[11]

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and environmental responsibility.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Ethyl acetate - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Ethyl Acetate Standard Operating Procedure. Washington State University. [Link]

  • Ethyl Acetate Technical Specifications. PubChem. [Link]

  • ETHYL ACETATE. Chemwatch. [Link]

  • Safety Data Sheet ETHYL ACETATE. ChemPure Chemicals. [Link]

  • Safety data sheet. CPAChem. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. [Link]

  • SAFETY DATA SHEET. MarkHerb. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.